molecular formula C8H7NO2 B1426136 7-Hydroxyisoindolin-1-one CAS No. 1033809-85-6

7-Hydroxyisoindolin-1-one

Cat. No.: B1426136
CAS No.: 1033809-85-6
M. Wt: 149.15 g/mol
InChI Key: QZKWUFXTQKCDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxyisoindolin-1-one (: 1033809-85-6) is a chemical compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol . It features an isoindolinone core, a privileged scaffold in medicinal chemistry that is found in a wide range of natural products and pharmacologically active molecules . The isoindolinone structure is a recurring motif in alkaloids and fungal metabolites, many of which exhibit significant biological activities such as anticancer, anti-inflammatory, and antimicrobial effects . As a functionalized isoindolinone derivative, the 7-hydroxy substituent on the aromatic ring makes this compound a valuable synthon and building block for organic synthesis and drug discovery efforts . This structural feature can increase polarity, introduce hydrogen bonding capability, and serve as a handle for further chemical derivatization . Researchers can utilize this compound in the design and synthesis of novel molecules targeting various disease pathways. The isoindolinone core is present in several clinical drugs, including immunomodulatory agents like lenalidomide and pomalidomide, highlighting the therapeutic relevance of this structural class . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet for proper handling and hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-6-3-1-2-5-4-9-8(11)7(5)6/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKWUFXTQKCDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717642
Record name 7-Hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033809-85-6
Record name 7-Hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Hydroxyisoindolin-1-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoindolinone Core

The isoindolin-1-one framework is a cornerstone heterocyclic motif in modern drug discovery. Its rigid, bicyclic structure provides a stable and synthetically versatile scaffold that can be strategically decorated with functional groups to optimize binding interactions with a multitude of biological targets.[1] This structural unit is present in numerous natural products and approved therapeutic agents, demonstrating a wide range of biological activities including anti-inflammatory, antihypertensive, and antineoplastic effects.[2][3]

Within this important class of compounds, 7-Hydroxyisoindolin-1-one represents a key building block. The strategic placement of the hydroxyl group at the 7-position offers a crucial handle for synthetic elaboration, enabling the creation of diverse chemical libraries for screening and lead optimization. This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, and potential applications of this compound, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound featuring a fused benzene and γ-lactam ring. The hydroxyl group on the aromatic ring significantly influences the molecule's electronic properties and potential for hydrogen bonding, which is a critical consideration in drug design.

While extensive experimental data for this specific isomer is not widely published, we can compile its core properties from database records and predictive models.

Structural Information
  • IUPAC Name: 7-hydroxy-2,3-dihydroisoindol-1-one

  • Other Names: 7-hydroxyphthalimidine

  • Molecular Formula: C₈H₇NO₂

  • SMILES: C1C2=C(C(=CC=C2)O)C(=O)N1[4]

  • InChI Key: QZKWUFXTQKCDBI-UHFFFAOYSA-N[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Comment
Molecular Weight 149.15 g/mol Calculated
Monoisotopic Mass 149.04768 DaPubChemLite (Predicted)[4]
XlogP 1.0PubChemLite (Predicted)[4]
Appearance Solid (Predicted)Based on related compounds
Solubility Limited solubility in water; soluble in organic solvents like ethanol, acetone.Inferred from general isoindolinone properties[5]
pKa Data not availableThe phenolic hydroxyl group is expected to be weakly acidic.
CAS Number Not assigned or publicly availableAs of late 2025

Spectroscopic Profile for Structural Elucidation

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂) protons, and the amine (-NH) proton. The three aromatic protons will appear as a complex multiplet system, likely in the range of δ 6.8-7.5 ppm. The methylene protons at the C3 position would appear as a singlet around δ 4.5 ppm. The lactam NH proton would likely be a broad singlet, and the phenolic OH proton signal's position would be dependent on the solvent and concentration. For comparison, in a derivative, 3-(7-hydroxy-1-oxoisoindol-2-yl)piperidine-2,6-dione, the aromatic protons were observed at δ 7.78 (dd), 7.46 (t), and 7.11 (dd) ppm in CDCl₃.[6]

  • ¹³C NMR (Carbon NMR): The carbon spectrum would display eight distinct signals. The carbonyl carbon (C=O) of the lactam would be the most downfield signal, typically >165 ppm. The aromatic carbon bearing the hydroxyl group (C7) would appear around 150-160 ppm, with the other aromatic carbons resonating between 110-140 ppm. The methylene carbon (C3) signal is expected around 45-55 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the O-H and N-H stretching vibrations. A strong, sharp absorption around 1650-1700 cm⁻¹ is indicative of the lactam carbonyl (C=O) stretch. C=C stretching vibrations for the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

    • Predicted [M+H]⁺: 150.05496 m/z[4]

    • Predicted [M+Na]⁺: 172.03690 m/z[4]

Synthesis and Reaction Chemistry

The synthesis of substituted isoindolinones can be achieved through various routes, often starting from phthalic acid derivatives or ortho-substituted benzamides.[1][7] A specific, documented synthesis for the parent this compound is not prominent in peer-reviewed literature; however, a plausible and logical pathway can be proposed based on established chemical transformations and related patent literature.

A viable approach involves the cyclization of a suitably substituted 2-cyanomethyl-3-hydroxybenzoic acid derivative or the reduction of a 3-hydroxyphthalimide. A synthetic route starting from 3-hydroxyphthalic anhydride is outlined below.

Proposed Synthetic Workflow

Synthesis_Workflow A 3-Hydroxyphthalic Anhydride B 7-Hydroxyphthalimide A->B Ammonolysis (e.g., Urea, heat) C This compound B->C Selective Reduction (e.g., Zn/AcOH or NaBH4) Application_Pathway cluster_0 Synthesis cluster_1 Biological System A This compound C Active Pharmaceutical Ingredient (API) A->C Coupling Reaction (e.g., Etherification) B Linker/Side Chain (R-X) D Drug Target (e.g., Enzyme, Receptor) C->D Binding/ Inhibition E Therapeutic Effect (e.g., Anti-inflammatory, Anticancer) D->E Signal Modulation

References

Spectroscopic data of 7-Hydroxyisoindolin-1-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Hydroxyisoindolin-1-one

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its core structure being present in various bioactive molecules.[1] A precise and unambiguous structural confirmation is paramount for any research and development endeavor. This technical guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating framework, this document details the theoretical basis for experimental choices, presents detailed protocols for data acquisition, and offers in-depth interpretation of the spectral data. The data presented herein is a representative profile synthesized from established chemical principles and analogous structures found in peer-reviewed literature, providing a robust reference for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for assigning every atom in the molecule.

Expertise & Experience: The Rationale Behind Experimental Choices

The choice of solvent and spectrometer frequency are critical decisions that directly impact spectral quality.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an exemplary choice for this compound. Its high polarity effectively dissolves the compound, and its deuterated nature prevents it from creating large interfering signals in the ¹H NMR spectrum. Crucially, labile protons, such as those from the hydroxyl (-OH) and amide (-NH) groups, are readily observable in DMSO-d₆, as proton exchange is slower compared to solvents like D₂O or CD₃OD.[2]

  • Spectrometer Frequency: Data acquisition on a high-field spectrometer (e.g., 400 MHz or higher) is recommended.[3] Higher field strength increases chemical shift dispersion, reducing signal overlap and simplifying the interpretation of complex spin-spin coupling patterns, particularly within the aromatic region of the molecule.

Experimental Protocol: NMR Data Acquisition

The following protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation: Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent, tuning, and shimming to optimize magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. Standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, should be employed.[4]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a map of all hydrogen atoms within the molecule.

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~9.80singlet-1H-OH
~8.50singlet-1H-NH
~7.15tripletJ ≈ 7.81HH-5
~6.80doubletJ ≈ 7.61HH-6
~6.70doubletJ ≈ 8.01HH-4
~4.30singlet-2HH-3 (-CH₂-)

Interpretation of ¹H NMR Spectrum:

  • Labile Protons (-OH and -NH): The phenolic hydroxyl proton (-OH) is expected to appear as a broad singlet at a downfield chemical shift (~9.80 ppm) due to its acidic nature. The amide proton (-NH) also appears as a singlet further downfield (~8.50 ppm). Their integration value of 1H each confirms their presence.[2]

  • Aromatic Region (H-4, H-5, H-6): The three aromatic protons constitute an AMX spin system.

    • The proton at the C-5 position is flanked by two other protons, leading to its appearance as a triplet around 7.15 ppm.

    • The protons at C-4 and C-6 are each adjacent to only one proton, resulting in two distinct doublets (~6.70 and ~6.80 ppm, respectively). The specific assignment relies on more advanced 2D NMR techniques, but this pattern confirms the 1,2,3-trisubstituted benzene ring.

  • Methylene Protons (H-3): The two protons on the C-3 carbon are chemically equivalent and show no coupling to adjacent protons. They therefore appear as a sharp singlet at approximately 4.30 ppm, integrating to 2H. This upfield shift relative to the aromatic protons is characteristic of sp³-hybridized carbons attached to a nitrogen atom.

G H5 H-5 (~7.15 ppm) H4 H-4 (~6.70 ppm) H4->H5 J ≈ 8.0 Hz H6 H-6 (~6.80 ppm) H6->H5 J ≈ 7.6 Hz

Caption: Aromatic region ¹H-¹H spin-spin coupling.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment
~170.5C-1 (C=O)
~156.0C-7 (C-OH)
~145.0C-7a
~133.0C-5
~125.0C-3a
~116.0C-6
~114.0C-4
~45.0C-3 (-CH₂-)

Interpretation of ¹³C NMR Spectrum:

  • Carbonyl Carbon (C-1): The amide carbonyl carbon is the most deshielded, appearing at the lowest field (~170.5 ppm), a characteristic chemical shift for this functional group.[5]

  • Aromatic Carbons (C-3a to C-7a): Six distinct signals are expected for the six aromatic carbons.

    • The carbon bearing the hydroxyl group (C-7) is significantly deshielded by the electronegative oxygen atom and appears around 156.0 ppm.

    • The two quaternary carbons (C-3a and C-7a), which are not directly bonded to any hydrogen atoms, typically have lower intensity signals and can be identified with DEPT experiments.

    • The remaining three protonated carbons (C-4, C-5, C-6) appear in the typical aromatic region between 114.0 and 133.0 ppm.

  • Methylene Carbon (C-3): The sp³-hybridized methylene carbon is the most shielded carbon, appearing at the highest field (~45.0 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is automatically subtracted from the sample spectrum by the instrument software.

  • Sample Analysis: Place a small amount of the solid this compound sample onto the crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Collection: Collect the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[6]

IR Spectral Data and Interpretation
Frequency Range (cm⁻¹) Vibration Type Functional Group
3400 - 3200 (broad)O-H stretchPhenolic -OH
3300 - 3100N-H stretchAmide -NH
1700 - 1660 (strong)C=O stretchAmide (lactam) C=O
1610 - 1580C=C stretchAromatic Ring
1300 - 1200C-O stretchPhenolic C-O

Interpretation of IR Spectrum:

  • O-H and N-H Stretching Region: A broad absorption band centered around 3300 cm⁻¹ is a hallmark of a hydrogen-bonded phenolic -OH group. Overlapping in this region, a sharper peak for the amide N-H stretch is also expected.

  • Carbonyl Stretching Region: A very strong, sharp absorption peak between 1700-1660 cm⁻¹ is definitive evidence for the amide carbonyl group within the five-membered lactam ring.[7]

  • Aromatic Region: The presence of C=C stretching vibrations in the 1610-1580 cm⁻¹ region confirms the aromatic ring.

  • Fingerprint Region: The complex pattern of bands below 1500 cm⁻¹, including the C-O stretch, provides a unique "fingerprint" for the molecule, useful for confirming its identity against a reference spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry provides the exact molecular weight of a compound, which is one of the most critical pieces of data for confirming its identity. It also offers structural information through the analysis of fragmentation patterns.

Expertise & Experience: Ionization Technique Selection

Electrospray Ionization (ESI) is the preferred method for a molecule like this compound. It is a "soft" ionization technique that minimizes fragmentation, ensuring the prominent observation of the molecular ion. Analysis in positive ion mode is typical, leading to the formation of protonated molecules ([M+H]⁺) or other adducts.[4]

Experimental Protocol: MS Data Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion signal.

  • Mass Analysis: Acquire the mass spectrum over an appropriate m/z (mass-to-charge ratio) range (e.g., m/z 50-500) to observe the molecular ion and any potential fragments. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.[1]

Mass Spectral Data and Interpretation

The molecular formula of this compound is C₈H₇NO₂, with a monoisotopic mass of 149.0477 g/mol .[8]

m/z (Mass/Charge) Ion Species Interpretation
150.0550[M+H]⁺Protonated molecular ion
172.0369[M+Na]⁺Sodium adduct of the molecular ion
132.0444[M+H - H₂O]⁺Loss of water from the molecular ion

Interpretation of Mass Spectrum:

  • Molecular Ion: The most crucial signal in the ESI mass spectrum will be the base peak corresponding to the protonated molecule ([M+H]⁺) at m/z 150.0550. Observing this peak confirms the molecular weight of the compound. The presence of a sodium adduct ([M+Na]⁺) at m/z 172.0369 is also very common and further validates the molecular weight.[8]

  • Fragmentation Analysis: While ESI is a soft technique, some fragmentation can occur. A common fragmentation pathway for this molecule would be the loss of a water molecule (18 Da) from the protonated molecular ion, resulting in a fragment at m/z 132.0444. This is a logical loss involving the hydroxyl group.

G M [M+H]⁺ m/z = 150.0550 Frag1 [M+H - H₂O]⁺ m/z = 132.0444 M->Frag1 - H₂O

Caption: Plausible MS fragmentation pathway.

Summary and Conclusion

The structural identity of this compound is unequivocally established through the combined application of NMR, IR, and MS. NMR spectroscopy defines the precise carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy confirms the presence of key hydroxyl, amide, and aromatic functional groups. Finally, mass spectrometry validates the exact molecular weight and elemental composition. This orthogonal suite of analytical techniques provides a self-validating system, ensuring the identity and purity of the compound for researchers, scientists, and drug development professionals.

References

Discovery and isolation of 7-Hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Isolation, and Characterization of 7-Hydroxyisoindolin-1-one

Authored by: A Senior Application Scientist

Foreword: The Significance of the Isoindolin-1-one Scaffold

The isoindolin-1-one framework is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry communities. These fused γ-lactams are core structural components in a wide array of natural products and synthetic molecules exhibiting diverse and potent biological activities.[1] Compounds bearing this scaffold have demonstrated efficacy as antihypertensives, such as in the drug Chlortalidone, and have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The 3-hydroxyisoindolin-1-one variant, in particular, serves as a versatile synthetic intermediate, enabling further functionalization to create extensive libraries of bioactive compounds.[2][5]

This guide provides a detailed technical overview for the synthesis, isolation, and structural elucidation of a specific analogue, this compound. The methodologies presented are grounded in established, contemporary chemical literature, offering researchers a robust and reproducible pathway to access this valuable chemical entity.

Part 1: Synthesis of this compound

While numerous methods exist for constructing the isoindolinone core, a prevalent and efficient strategy involves the reduction of a corresponding phthalimide derivative.[2] This approach is often favored for its high yields and the ready availability of starting materials. The following protocol is a representative procedure adapted from established literature for the synthesis of hydroxylated isoindolinones.[6]

Synthetic Rationale and Mechanistic Considerations

The chosen synthetic pathway involves the selective reduction of one of the two carbonyl groups of a starting N-substituted 4-hydroxyphthalimide. The key to this transformation is the use of a mild reducing agent that can selectively reduce a cyclic imide to a hydroxylactam (carbinolamine) without over-reduction to the corresponding amine or lactam.

The mechanism proceeds via nucleophilic addition of a hydride ion (from a reducing agent like sodium borohydride, often in the presence of a Lewis acid or via electrochemical methods) to one of the electrophilic carbonyl carbons of the phthalimide ring. This addition forms a tetrahedral intermediate which, upon aqueous workup, is protonated to yield the stable 3-hydroxyisoindolin-1-one product. The hydroxyl group at the 7-position is chosen as a representative functionalization, which would be carried through from the starting phthalimide.

Experimental Protocol: Reductive Cyclization

Reaction: N-Benzyl-4-hydroxyphthalimide to 2-Benzyl-7-hydroxy-3-hydroxyisoindolin-1-one, followed by debenzylation.

(Note: A two-step process is often practical, involving a protecting group on the nitrogen that can be subsequently removed. Here, we use a benzyl group for illustrative purposes.)

Step A: Reductive Hydroxylation

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), add a suspension of N-Benzyl-4-hydroxyphthalimide (1.0 eq) in methanol (MeOH, 100 mL).

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add magnesium turnings (Mg, 3.0 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, add a saturated aqueous solution of ammonium chloride (NH₄Cl, 15 mL). Allow the reaction to stir at room temperature for 20 hours.[6] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Filtration: Upon completion, add deionizing water (50 mL) and filter the mixture through a pad of Celite® to remove inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 2-Benzyl-7-hydroxy-3-hydroxyisoindolin-1-one.

Step B: Deprotection (if N-substituted)

  • For debenzylation, catalytic hydrogenation is a standard method. The crude product from Step A is dissolved in ethanol, and a catalytic amount of Palladium on carbon (Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere until the reaction is complete. Subsequent filtration and solvent removal would yield the target this compound.

Synthetic Workflow Diagram

Below is a diagram illustrating the key steps in the proposed synthesis.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction & Workup cluster_final Final Product Start N-Benzyl-4-hydroxyphthalimide + Mg, MeOH Reduction Reductive Cyclization (Stir 20h at RT) Start->Reduction 1. Add Mg 2. Add NH4Cl Quench Quench with NH4Cl (aq) & Filter Reduction->Quench Reaction Complete Extract Aqueous Workup & Extraction Quench->Extract Isolate Crude Deprotect Catalytic Hydrogenation (Debenzylation) Extract->Deprotect Crude Product FinalProduct This compound Deprotect->FinalProduct Purified Product

References

The Hydroxyisoindolinone Scaffold: A Technical Guide to 7-(Hydroxymethyl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The isoindolin-1-one core is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention from the medicinal and synthetic chemistry communities due to their broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] This technical guide focuses on a specific, functionalized derivative, 7-(Hydroxymethyl)isoindolin-1-one (CAS No: 771-07-3) , as a representative of the 7-hydroxyisoindolinone class. While direct experimental data for the parent 7-hydroxyisoindolin-1-one is sparse in readily available literature, the hydroxymethyl analog provides a well-documented platform to explore the synthesis, physicochemical properties, and therapeutic potential of this important class of compounds. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the chemistry and biological relevance of this scaffold.

Physicochemical Characteristics of 7-(Hydroxymethyl)isoindolin-1-one

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. For 7-(Hydroxymethyl)isoindolin-1-one, a combination of computed and experimental data provides a comprehensive profile.

Core Identity and Molecular Attributes

The foundational identity of 7-(Hydroxymethyl)isoindolin-1-one is established by its CAS number and molecular formula, which are essential for unambiguous identification in literature and databases.

PropertyValueSource
CAS Number 771-07-3[4][5]
Molecular Formula C₉H₉NO₂[4][5]
Molecular Weight 163.17 g/mol [5]
IUPAC Name 7-(hydroxymethyl)-2,3-dihydroisoindol-1-one[5]
Physical Constants and Solubility Profile

The solubility of organic compounds is governed by the principle of "like dissolves like." The presence of polar functional groups, such as the hydroxyl (-OH) and amide (-NH-C=O) groups, in 7-(Hydroxymethyl)isoindolin-1-one suggests an increased solubility in polar solvents. Conversely, the aromatic benzene ring contributes to its non-polar character.

Expected Solubility Behavior:

  • Polar Protic Solvents (e.g., Water, Ethanol): The hydroxyl group can participate in hydrogen bonding with protic solvents, leading to moderate to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally effective at dissolving compounds with polar functional groups. Isoindolin-1-one itself is moderately soluble in solvents like ethanol and acetone.[6]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the dominant polar nature of the molecule.

Computed Physicochemical Parameters

Computational models provide valuable estimates of a compound's physicochemical properties, which are particularly useful in the early stages of research and for compounds where experimental data is limited.

Computed PropertyValueSource
XLogP3 -0.1[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 1[5]
Topological Polar Surface Area 49.3 Ų[5]
Exact Mass 163.063328530 Da[5]

Table of computed physicochemical properties for 7-(Hydroxymethyl)isoindolin-1-one.

Synthesis of the Hydroxyisoindolinone Core: A Representative Protocol

The synthesis of the isoindolin-1-one scaffold can be achieved through various strategies, often involving intramolecular cyclization reactions.[2] A general and effective method for the preparation of 3-hydroxyisoindolin-1-ones involves the ultrasonic-assisted reaction of 3-alkylideneisobenzofuran-1(3H)-ones with primary amines.[7] This approach is favored for its efficiency, high yields, and operational simplicity.[7]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a hydroxyisoindolinone derivative, which can be adapted for the synthesis of 7-(hydroxymethyl)isoindolin-1-one.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Starting Materials: - 2-Formylbenzoic acid derivative - Primary amine step1 Step 1: Phthalide Formation (Condensation and Cyclization) start->step1 Heat reagents Reagents: - Dehydrating agent (for phthalide formation) - Solvent (e.g., Toluene) step2 Step 2: Aminolysis and Cyclization (Reaction with Primary Amine) step1->step2 Add Amine workup Aqueous Work-up (Extraction and Washing) step2->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: Hydroxyisoindolinone derivative purification->product G cluster_enzyme Enzyme Active Site cluster_ligand Hydroxyisoindolinone Ligand acceptor H-Bond Acceptor donor H-Bond Donor hydrophobic_pocket Hydrophobic Pocket ligand 7-(Hydroxymethyl)isoindolin-1-one ligand->acceptor H-Bond (from OH) ligand->donor H-Bond (to C=O) ligand->hydrophobic_pocket Hydrophobic Interaction (Aromatic Ring)

References

A Senior Application Scientist's Guide to the Theoretical & Computational Modeling of 7-Hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The targeted introduction of functional groups, such as a hydroxyl moiety at the 7-position, presents an opportunity to modulate the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive framework for the theoretical and computational investigation of 7-Hydroxyisoindolin-1-one. It is designed for researchers, computational chemists, and drug development professionals, offering a detailed roadmap from fundamental quantum chemical calculations to advanced molecular simulations. This document emphasizes the causality behind methodological choices, ensuring a robust and self-validating computational workflow aimed at elucidating the structural, electronic, and potential therapeutic characteristics of this promising molecule.

Introduction: The Scientific Rationale for Investigating this compound

The isoindolin-1-one core is of significant interest due to its presence in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and enzyme-inhibitory properties.[2][3][4] The specific compound, this compound, is a functionalized derivative with the potential for unique molecular interactions and metabolic pathways. The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing its binding affinity to biological targets.[5]

Before embarking on extensive in vitro and in vivo studies, a thorough in silico characterization is paramount. Computational modeling provides a cost-effective and rapid means to predict molecular properties, understand potential biological interactions, and guide further experimental design.[6][7][8] This guide will detail the essential computational workflows to build a comprehensive profile of this compound.

A critical initial consideration for this molecule is the potential for tautomerism, specifically the keto-enol equilibrium involving the lactam and the hydroxy group. The relative stability of these tautomers can dramatically affect the molecule's reactivity and binding mode.[9][10][11][12] Therefore, our investigation will begin by addressing this fundamental aspect.

Foundational Analysis: Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are the cornerstone of modern computational chemistry.[13][14] They allow for the precise calculation of a molecule's electronic structure and associated properties from first principles.[15] For this compound, DFT will be employed to determine its optimal geometry, electronic properties, and vibrational frequencies, and to investigate its tautomeric landscape.

Tautomerism and Conformational Analysis

Expertise & Experience: The lactam-lactim and keto-enol tautomerism can significantly influence the compound's interaction with biological targets. It is crucial to identify the most stable tautomer under physiological conditions.

Protocol 1: Tautomer Stability Analysis

  • Structure Preparation: Build the 3D structures of all plausible tautomers of this compound. At a minimum, this should include the keto (lactam) and enol (lactim) forms.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[16][17] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[18][19]

  • Vibrational Frequency Calculation: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Solvation Effects: Since biological interactions occur in an aqueous environment, it is essential to account for solvent effects. Use an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to re-optimize the geometries and calculate the energies in water.[20][21]

  • Energy Comparison: Compare the Gibbs free energies of the tautomers in the solvated phase to determine their relative stabilities and predict the equilibrium population.

Electronic Properties and Chemical Reactivity

Trustworthiness: The electronic properties derived from DFT, such as frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), provide a validated framework for understanding a molecule's reactivity and intermolecular interactions.[17][22]

Protocol 2: Electronic Structure Analysis

  • Orbital Analysis: Based on the optimized geometry of the most stable tautomer, calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[17][20]

  • Molecular Electrostatic Potential (MEP) Mapping: Generate the MEP surface to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack. The MEP is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions.[17][20][22]

  • Global Reactivity Descriptors: Calculate descriptors such as chemical potential, hardness, softness, and electrophilicity index from the HOMO and LUMO energies to quantify the molecule's reactivity.[15]

The following DOT script visualizes the workflow for the foundational quantum chemical analysis.

G cluster_0 Quantum Chemical Workflow for this compound A 1. Structure Generation (Keto & Enol Tautomers) B 2. Geometry Optimization & Freq. Calc. (DFT: B3LYP/6-311+G(d,p)) A->B C 3. Solvation Modeling (Implicit Solvent: PCM/SMD) B->C D 4. Gibbs Free Energy Calculation C->D E Identify Most Stable Tautomer D->E F 5. Electronic Property Analysis (HOMO, LUMO, MEP) E->F G Reactivity Profile & Interaction Sites F->G

Caption: Quantum chemical analysis workflow.

Target Identification and Molecular Docking

With a validated 3D structure and an understanding of its electronic properties, the next logical step is to explore potential biological targets. The isoindolinone scaffold has been associated with a range of targets, including enzymes like histone deacetylases (HDACs) and kinases, as well as receptors.[3][4][5]

Authoritative Grounding: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets.[8][23]

Virtual Screening and Target Prioritization

For a novel compound like this compound, an initial "reverse docking" or virtual screening approach can be employed to identify potential targets from a library of known protein structures.

Detailed Molecular Docking Protocol

Expertise & Experience: The choice of docking software, scoring function, and protein preparation protocol are critical for obtaining meaningful results. A self-validating system involves redocking a known co-crystallized ligand to ensure the docking protocol can reproduce the experimental binding mode.

Protocol 3: Structure-Based Molecular Docking

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-solvents.

    • Add hydrogen atoms and assign protonation states appropriate for physiological pH.

    • Repair any missing side chains or loops using tools like Modeller or the Protein Preparation Wizard in Schrödinger Suite.

  • Ligand Preparation:

    • Use the lowest energy, solvated 3D structure of the most stable tautomer of this compound obtained from the DFT calculations.

    • Generate appropriate ionization states at physiological pH and enumerate possible stereoisomers if applicable.

  • Binding Site Definition: Define the binding site based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation:

    • Perform the docking using a validated program such as AutoDock Vina, GOLD, or Glide.[17]

    • Generate multiple binding poses and rank them using the software's scoring function.

  • Pose Analysis and Refinement:

    • Visually inspect the top-ranked poses to analyze key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) with the active site residues.

    • Select the most plausible binding pose based on both the docking score and the chemical reasonableness of the interactions.

The following DOT script outlines the molecular docking workflow.

G cluster_1 Molecular Docking Workflow PDB Protein Target (PDB) PREP_P 1. Protein Preparation (Add H, Assign Charges) PDB->PREP_P LIG Ligand (this compound) PREP_L 2. Ligand Preparation (Energy Minimized 3D Structure) LIG->PREP_L GRID 3. Binding Site Definition PREP_P->GRID DOCK 4. Docking Simulation (e.g., AutoDock Vina) PREP_L->DOCK GRID->DOCK ANALYZE 5. Pose Analysis (Scoring & Interaction Mapping) DOCK->ANALYZE RESULT Predicted Binding Mode & Affinity ANALYZE->RESULT

Caption: A typical molecular docking workflow.

Advanced Simulations and Property Prediction

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, allowing for an assessment of its stability.[3][8] Furthermore, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.[5][24]

Molecular Dynamics (MD) Simulation

Trustworthiness: MD simulations provide a rigorous test of the stability of the docked pose. If the key interactions observed in docking are maintained throughout the simulation, it increases confidence in the predicted binding mode.

Protocol 4: MD Simulation of the Ligand-Protein Complex

  • System Setup: Place the docked complex in a periodic box of water molecules (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Parameterization: Use a standard force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand using tools like Antechamber or CGenFF.

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure.

  • Production Run: Run the simulation for a sufficient duration (e.g., 100 ns) to observe the system's behavior.

  • Trajectory Analysis: Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) of the ligand and protein, Root Mean Square Fluctuation (RMSF) of protein residues, and monitor the persistence of key intermolecular interactions.

ADMET Prediction

Expertise & Experience: Early prediction of ADMET properties helps to identify potential liabilities and de-risk drug discovery projects.[24][25] Several reliable computational models and web servers are available for this purpose.

Protocol 5: In Silico ADMET Profiling

  • Input: Use the 2D structure (SMILES string) of this compound.

  • Prediction: Utilize validated tools such as SwissADME, ADMETLab 2.0, or Derek Nexus to predict a range of properties.[23][25]

  • Analysis: Evaluate the predicted properties against established criteria for drug-likeness (e.g., Lipinski's Rule of Five) and potential toxicity alerts.

Data Summary and Interpretation

To facilitate analysis and decision-making, the quantitative data generated from these computational studies should be summarized in a clear and concise format.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

PropertyPredicted ValueOptimal RangeCompliance
Molecular Weight ( g/mol )Calculated< 500Yes/No
LogP (Octanol/Water)Calculated-0.4 to +5.6Yes/No
H-Bond DonorsCalculated≤ 5Yes/No
H-Bond AcceptorsCalculated≤ 10Yes/No
TPSA (Ų)Calculated< 140Yes/No
Aqueous Solubility (logS)Predicted> -6Yes/No
BBB PermeationPredictedYes/No-
CYP Inhibition (e.g., 2D6)PredictedNo-
hERG InhibitionPredictedLow Risk-
Ames MutagenicityPredictedNon-mutagen-

Table 2: Molecular Docking Results against a Putative Target (e.g., HDAC1)

ParameterValue
Docking Score (kcal/mol)Calculated
Key Interacting Residues
Hydrogen BondResidue Name & Number
Hydrophobic InteractionResidue Name & Number
Pi-Pi StackingResidue Name & Number
Ligand RMSD in MD (Å)
Average RMSDCalculated
Standard DeviationCalculated

Conclusion

This guide has outlined a systematic and robust computational strategy for the in-depth characterization of this compound. By integrating quantum chemical calculations, molecular docking, molecular dynamics, and ADMET prediction, researchers can build a comprehensive in silico profile of the molecule. This approach, grounded in established scientific principles and methodologies, provides critical insights into the molecule's stability, reactivity, potential biological targets, and drug-like properties. The data and understanding generated through this workflow will serve as an invaluable foundation for guiding subsequent synthetic efforts and experimental validation, ultimately accelerating the drug discovery and development process.

References

A Technical Guide to the Deconvolution of 7-Hydroxyisoindolin-1-one's Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs and clinical candidates.[1][2] 7-Hydroxyisoindolin-1-one, a specific derivative, presents an intriguing starting point for drug discovery due to its structural motifs, which are suggestive of interactions with key cellular regulators. This guide delineates a comprehensive, multi-pronged strategy for the unbiased identification and subsequent validation of its protein targets. We eschew a rigid, templated approach in favor of a logical workflow that mirrors a modern target deconvolution campaign—from initial hypothesis generation based on scaffold precedence to rigorous biophysical and cellular validation. This document provides not only the strategic framework but also detailed, actionable protocols and the scientific rationale underpinning each experimental choice, empowering researchers to effectively probe the mechanism of action of this and similar small molecules.

The Isoindolinone Scaffold: A Precedent for High-Impact Targets

The isoindolinone core is not a newcomer to pharmacology. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[3][4] The most prominent examples are the immunomodulatory imide drugs (IMiDs) like Lenalidomide and Pomalidomide, which famously function as "molecular glues" by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[5][6][7] This interaction redirects the ligase's activity towards neo-substrates, leading to their degradation and profound therapeutic effects in multiple myeloma.[7]

Another major class of enzymes targeted by the isoindolinone scaffold is the Poly(ADP-ribose) polymerase (PARP) family, particularly PARP-1, a critical enzyme in DNA single-strand break repair.[8][9][10][11] The structural similarity of the isoindolinone core to the nicotinamide moiety of NAD+, the substrate for PARP enzymes, facilitates competitive inhibition at the catalytic site.[9][10][11] Additionally, various isoindolinone derivatives have been developed as inhibitors of histone deacetylases (HDACs) and carbonic anhydrases (CAs).[12][13]

Given this precedent, initial hypotheses for the targets of this compound logically include:

  • Cereblon (CRBN): Due to the core scaffold's established role in IMiD activity.

  • PARP Family Proteins: Based on the scaffold's ability to mimic the nicotinamide portion of NAD+.[8][9][10][11]

  • Other NAD+-utilizing enzymes (e.g., Sirtuins).

  • Kinases or other ATP-binding proteins.

  • Carbonic Anhydrases & Histone Deacetylases. [12][13]

This landscape of possibilities necessitates an unbiased, systematic approach to pinpoint the specific targets of the 7-hydroxy substituted variant.

A Strategic Workflow for Target Identification and Validation

A robust target identification campaign requires layers of evidence. We propose a workflow that begins with broad, unbiased screening and progressively narrows the focus to high-confidence targets, which are then rigorously validated through orthogonal methods.

G cluster_0 Phase 1: Unbiased Discovery cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Functional Characterization Probe_Synthesis Probe Synthesis (e.g., Biotinylation) Affinity_Chromo Photo-Affinity Chromatography + LC-MS/MS Probe_Synthesis->Affinity_Chromo Immobilized 'Bait' Data_Analysis Proteomic Data Analysis (Hit Prioritization) Affinity_Chromo->Data_Analysis Eluted Proteins SPR Biophysical Validation (e.g., Surface Plasmon Resonance) Data_Analysis->SPR Validate Direct Binding CETSA Cellular Target Engagement (e.g., CETSA) Data_Analysis->CETSA Confirm Intracellular Binding Pathway_Analysis Signaling Pathway Analysis CETSA->Pathway_Analysis Confirmed Target Functional_Assays Cell-Based Functional Assays (e.g., Knockdown, Reporter) Pathway_Analysis->Functional_Assays Hypothesized MOA

Caption: A strategic workflow for small molecule target deconvolution.

Phase 1: Unbiased Target Discovery via Affinity Chromatography

The cornerstone of modern, unbiased target identification is affinity-based proteomics.[14] This technique uses a modified version of the small molecule to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[14][15][16]

Rationale for Method Selection

Photo-affinity chromatography is chosen over simpler methods because it provides a covalent linkage between the probe and its target upon UV irradiation.[15][16] This minimizes the dissociation of low-affinity binders during the stringent wash steps required to remove non-specific interactors, thereby improving the signal-to-noise ratio.

Detailed Protocol: Photo-Affinity Chromatography

This protocol outlines the key steps from probe synthesis to hit identification.[15][16]

Part A: Synthesis of the Affinity Probe

  • Chemical Modification: Synthesize an analog of this compound that incorporates three key moieties:

    • A photoreactive group (e.g., a diazirine or benzophenone) for UV-induced covalent crosslinking.

    • A linker of appropriate length (e.g., a polyethylene glycol chain) to minimize steric hindrance.

    • An affinity tag (e.g., Biotin) for capture on streptavidin-coated beads.

    • Expert Insight: The linker attachment point on the isoindolinone core must be carefully chosen based on Structure-Activity Relationship (SAR) data to ensure that the modification does not abrogate binding to the target.

Part B: Pulldown Experiment

  • Cell Culture & Lysis: Culture relevant cells (e.g., a cancer cell line where isoindolinones show activity) to high density. Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to create a native protein lysate.

  • Probe Incubation: Add the biotinylated photo-affinity probe to the clarified cell lysate. Incubate to allow the probe to bind to its target proteins.

  • Competition Control (Critical): In a parallel sample, co-incubate the lysate with the affinity probe AND a significant molar excess (e.g., 100x) of the original, unmodified this compound. Proteins that are true targets will be outcompeted by the free compound and will show a reduced signal in the final analysis.

  • UV Crosslinking: Expose the samples to UV light (e.g., 365 nm) to covalently link the probe to its binding partners.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated probe-protein complexes.

  • Washing: Perform a series of stringent washes with buffers of increasing stringency (e.g., varying salt concentration and detergent) to remove non-specifically bound proteins.

  • Elution: Elute the covalently bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

Part C: Mass Spectrometry and Data Analysis

  • Protein Separation: Separate the eluted proteins via SDS-PAGE.

  • In-Gel Digestion: Excise the entire protein lane, cut it into sections, and perform in-gel digestion with trypsin.

  • LC-MS/MS: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Hit Identification: Identify proteins that are significantly enriched in the probe-treated sample compared to the no-probe control and, most importantly, show significantly reduced abundance in the competition control sample.

Phase 2: Orthogonal Validation of Putative Targets

Hits from a proteomics screen are merely candidates. They must be validated using orthogonal methods that rely on different physical principles to confirm a direct and specific interaction.

Biophysical Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique used to measure the kinetics and affinity of molecular interactions.[17][18] It provides quantitative data on the direct binding between the small molecule and a purified candidate protein.[19][20]

Protocol: SPR Kinetic Analysis

  • Chip Preparation: Covalently immobilize the purified recombinant target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).[17][18]

  • Analyte Injection: Prepare a dilution series of this compound in a suitable running buffer. Inject the compound solutions sequentially over the chip surface, from lowest to highest concentration.

  • Data Acquisition: The SPR instrument measures changes in the refractive index at the surface as the compound binds to and dissociates from the immobilized protein, generating a sensorgram.[17]

  • Kinetic Modeling: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

ParameterDescriptionSignificance
k_on (M⁻¹s⁻¹)Association Rate ConstantHow quickly the compound binds to the target.
k_off (s⁻¹)Dissociation Rate ConstantHow long the compound stays bound to the target (residence time).
K_D (M)Equilibrium Dissociation Constant (k_off/k_on)The affinity of the interaction. A lower K_D indicates a stronger binding interaction.

Table 1: Key kinetic parameters derived from SPR analysis.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

While SPR confirms binding in a clean biophysical system, it's crucial to demonstrate that the compound engages its target within the complex environment of an intact cell.[21] CETSA is a powerful method for this purpose.[22][23] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[23][24]

G IntactCells Intact Cells Treat Treat with Compound or Vehicle (DMSO) IntactCells->Treat Heat Heat Challenge (Temperature Gradient) Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation (Pellet Aggregated Proteins) Lyse->Centrifuge Supernatant Collect Soluble Fraction (Supernatant) Centrifuge->Supernatant Detect Detect Soluble Target Protein (e.g., Western Blot) Supernatant->Detect Plot Plot Melt Curve (% Soluble vs. Temp) Detect->Plot G cluster_0 PARP-1 Signaling Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Substrate Repair Recruitment of DNA Repair Complex (XRCC1, etc.) PAR->Repair Scaffolds Resolution DNA Repair Repair->Resolution Inhibitor This compound (Hypothetical) Inhibitor->PARP1 Inhibits

References

Initial Biological Screening of 7-Hydroxyisoindolin-1-one Derivatives: A Strategic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Tailored Screening Strategy

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] Specifically, the 7-hydroxyisoindolin-1-one core offers a unique combination of structural rigidity and hydrogen-bonding capability, making it an attractive starting point for novel drug discovery campaigns. Derivatives have shown potential as anticancer, anti-inflammatory, and neuroprotective agents.[3][4][5] This guide eschews a one-size-fits-all template. Instead, it presents a logical, tiered screening cascade designed to efficiently identify and characterize the therapeutic potential of a library of this compound derivatives. Our approach is built on a foundation of scientific integrity, beginning with broad phenotypic screens to identify general bioactivity and progressively narrowing the focus to specific molecular targets and mechanisms of action.

Chapter 1: The Strategic Screening Cascade

The initial evaluation of a novel compound library is a process of filtration. We aim to rapidly and cost-effectively eliminate inactive compounds while identifying "hits" with desirable biological activity for further investigation. This is best accomplished through a multi-stage process.

  • Primary Screening: High-throughput assays designed to assess a general biological effect across the entire compound library. The primary goal is to identify active compounds (hits) and determine their potency.

  • Secondary Screening: A battery of more specific assays aimed at validating the primary hits. This stage helps confirm the initial activity, elucidate the mechanism of action, and rule out non-specific effects.

  • Target Deconvolution & Validation: For hits identified in phenotypic screens, subsequent assays are required to identify the specific molecular target responsible for the observed effect.

This strategic workflow ensures that resources are focused on the most promising candidates.

Screening_Cascade cluster_0 Phase 1: Discovery & Primary Screening cluster_1 Phase 2: Validation & Mechanism of Action cluster_2 Phase 3: Lead Optimization Compound_Library This compound Derivative Library Primary_Screen Primary Screening (e.g., Cell Viability Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potency & Efficacy Analysis) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screening (e.g., Enzyme Inhibition Assay) Hit_Identification->Secondary_Screen Active Compounds Inactive Inactive Hit_Identification->Inactive Inactive Compounds SAR_Analysis Structure-Activity Relationship (SAR) Studies Secondary_Screen->SAR_Analysis Target_ID Target Identification & Validation SAR_Analysis->Target_ID Lead_Candidate Lead Candidate Target_ID->Lead_Candidate

Caption: A strategic workflow for screening this compound derivatives.

Chapter 2: Primary Screening - Casting a Wide Net

The first step is to determine if the synthesized derivatives have any effect on cell health and proliferation. A robust cell viability assay is the cornerstone of this phase. Given the known anticancer potential of the broader isoindolinone class, screening against a panel of human cancer cell lines is a logical starting point.[6][7]

Causality: Why the XTT Assay is the Preferred Method

For primary screening, we require an assay that is sensitive, reproducible, and amenable to a high-throughput format. While several options exist, such as the MTT and MTS assays, the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay offers a distinct advantage.[8][9][10]

  • Mechanism of Action: Like other tetrazolium salts, XTT is reduced by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.

  • Key Advantage: Unlike the formazan product of the MTT assay, the XTT formazan product is water-soluble.[11][12] This eliminates the need for a separate solubilization step, reducing the number of manipulations, minimizing potential errors, and simplifying the protocol for automation.

XTT_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate (24h) Allow Adhesion start->incubate1 add_compounds Add this compound Derivatives (Serial Dilutions) incubate1->add_compounds incubate2 Incubate (48-72h) Compound Exposure add_compounds->incubate2 add_xtt Add XTT Reagent + Electron Coupling Agent incubate2->add_xtt incubate3 Incubate (2-4h) Color Development add_xtt->incubate3 read_plate Measure Absorbance (450-490 nm) incubate3->read_plate end Data Analysis (IC50 Calculation) read_plate->end

Caption: Step-by-step workflow for the XTT cell viability assay.

Protocol: High-Throughput Cell Viability Screening using XTT

This protocol is designed for a 96-well plate format and can be scaled as needed.

Materials:

  • This compound derivative library (dissolved in DMSO)

  • Selected human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HeLa cervical cancer)[1][13]

  • Complete culture medium (specific to cell line)

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling agent)[11]

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 450-490 nm[10]

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells for 'cells only' (positive control) and 'medium only' (background control). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Perform a serial dilution of the stock solutions of your derivatives. A typical starting concentration range for a primary screen is 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

  • Compound Addition: Add 100 µL of the diluted compounds to the appropriate wells. For control wells, add 100 µL of medium with the corresponding DMSO concentration.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT/electron-coupling agent solution according to the manufacturer's instructions.[8]

  • Color Development: Add 50 µL of the prepared XTT solution to each well. Incubate for 2-4 hours at 37°C, 5% CO₂, protected from light. Visually inspect for the formation of the orange formazan product.

  • Data Acquisition: Shake the plate gently and measure the absorbance at 450-490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for each active compound.

Data Presentation and Hit Selection

The results of the primary screen should be tabulated to allow for easy comparison of the derivatives' potency across different cell lines.

Derivative IDA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)Notes
HISO-001> 100> 100> 100Inactive
HISO-00212.515.225.1Moderate Activity
HISO-0031.82.31.5Potent Hit
HISO-00455.6> 10078.3Weak Activity
Doxorubicin0.080.120.09Positive Control

Hit Selection Criteria: Compounds demonstrating an IC₅₀ value below a pre-determined threshold (e.g., < 20 µM) are considered "hits" and are prioritized for secondary screening.

Chapter 3: Secondary Screening - From Effect to Mechanism

A "hit" from a primary screen is simply an observation of activity. Secondary screening is essential to confirm this activity and begin to understand how the compound works. Given that many isoindolinone derivatives function as enzyme inhibitors, a targeted enzyme inhibition assay is a powerful next step.[1][14][15] A prime example is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in oncology.[14][16]

Causality: Why a Cell-Free Enzyme Assay is Crucial

Following a cell-based viability screen, a cell-free biochemical assay provides critical, complementary information.

  • Direct Target Engagement: It confirms that the compound directly interacts with the putative target enzyme (e.g., PARP-1) and inhibits its function, independent of cellular uptake, metabolism, or off-target effects that might confound results from a cell-based assay.[17][18]

  • Mechanism of Inhibition: It allows for kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive), which is vital for lead optimization.

  • Structure-Activity Relationship (SAR): It provides clean data for establishing SAR, linking specific chemical modifications to changes in inhibitory potency.[2]

Enzyme_Inhibition_Principle cluster_0 Normal Enzymatic Reaction cluster_1 Inhibited Reaction Enzyme Enzyme (PARP-1) Active Site Product Product (Poly(ADP-ribose)) Enzyme:f1->Product Catalysis Substrate Substrate (NAD+) Substrate->Enzyme:f1 Enzyme_I Enzyme (PARP-1) Active Site No_Product No Product Formation Enzyme_I:f1->No_Product Substrate_I Substrate (NAD+) Substrate_I->Enzyme_I:f1 Blocked Inhibitor Inhibitor (HISO Derivative) Inhibitor->Enzyme_I:f1

Caption: Principle of a competitive enzyme inhibition assay.

Protocol: PARP-1 Inhibition Assay (Biochemical)

This protocol describes a general method using a commercially available PARP-1 assay kit, which typically measures the consumption of NAD⁺ or the incorporation of biotinylated ADP-ribose onto a histone substrate.

Materials:

  • Hit compounds from primary screen

  • Recombinant human PARP-1 enzyme

  • PARP-1 Assay Kit (containing reaction buffer, activated DNA, histone proteins, biotinylated NAD⁺, and detection reagents like Streptavidin-HRP)

  • Positive control inhibitor (e.g., Olaparib)

  • 96-well high-binding plates

  • Plate washer and microplate reader (absorbance or fluorescence, depending on kit)

Procedure:

  • Plate Coating: Coat a 96-well plate with histone proteins according to the kit manufacturer's protocol. Wash and block the plate to prevent non-specific binding.

  • Compound Preparation: Prepare serial dilutions of the hit compounds and the positive control inhibitor in the assay buffer.

  • Reaction Setup: To each well, add the following in order:

    • Assay Buffer

    • Diluted compound or control

    • PARP-1 Enzyme

    • Activated DNA (to stimulate enzyme activity)

  • Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes to allow the inhibitor to bind to the enzyme.[19]

  • Reaction Initiation: Start the enzymatic reaction by adding biotinylated NAD⁺ to all wells.[20]

  • Reaction Incubation: Incubate for 60 minutes at room temperature. The enzyme will transfer biotinylated ADP-ribose onto the coated histones.

  • Washing: Stop the reaction by washing the plate multiple times to remove unbound reagents.

  • Detection: Add a detection reagent (e.g., Streptavidin-HRP) and incubate. After another wash step, add the substrate (e.g., TMB).

  • Data Acquisition: Stop the color development with a stop solution and measure the absorbance. The signal intensity is proportional to the PARP-1 activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the 'no inhibitor' control. Determine the IC₅₀ value by plotting percent inhibition against compound concentration.

Interpreting the Data: Connecting Cellular and Biochemical Results

A potent hit in both the cell viability and the PARP-1 inhibition assay (e.g., HISO-003) strongly suggests that the compound's cytotoxic effect is mediated, at least in part, through PARP-1 inhibition.

Derivative IDCytotoxicity IC₅₀ (A549 cells, µM)PARP-1 Inhibition IC₅₀ (µM)Correlation
HISO-0031.80.9Strong
HISO-00212.5> 50Weak
Olaparib0.050.005Positive Control

A weak correlation (like HISO-002) may indicate that the compound's cytotoxicity is due to a different mechanism or significant off-target effects, warranting further investigation.

Chapter 4: Expanding the Scope - Exploring Other Therapeutic Avenues

While the anticancer screen provides a robust starting point, the this compound scaffold may possess other activities. Based on literature for related structures, anti-inflammatory and neuroprotective effects are plausible.[5][15][21] Initial screens for these activities can be run in parallel or as a follow-up for compounds that are non-cytotoxic in the primary screen.

  • Anti-Inflammatory Screening: A key assay is to measure the inhibition of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[22] One can quantify the production of nitric oxide (NO) using the Griess assay or measure levels of cytokines like TNF-α and IL-6 via ELISA. Compounds that reduce these inflammatory markers without causing cytotoxicity are of interest.

  • Neuroprotective Screening: An initial screen can involve assessing the ability of the compounds to protect neuronal cells (e.g., SH-SY5Y) from an induced stressor, such as hydrogen peroxide or the Aβ(25–35) peptide, which are relevant to oxidative stress and Alzheimer's disease models.[23][24] Cell viability is again measured as the primary endpoint.

Conclusion and Forward Outlook

This guide outlines a systematic, causality-driven approach to the initial biological screening of novel this compound derivatives. By starting with a broad phenotypic screen for cytotoxicity and progressively moving towards specific, mechanism-based biochemical assays, researchers can efficiently identify promising lead candidates. The protocols and workflows described herein are designed to be robust and self-validating, providing a solid foundation for any drug discovery program targeting this versatile chemical scaffold. The key to success lies not just in executing the assays, but in critically interpreting the data at each stage to make informed decisions that guide the subsequent steps of hit-to-lead optimization.

References

The Evolving Landscape of Substituted Hydroxyisoindolinones: A Pharmacological Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 3-hydroxyisoindolinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] From established drugs like the antihypertensive chlorthalidone to novel investigational agents, this heterocyclic framework continues to be a fertile ground for the discovery of new therapeutics.[1] This in-depth technical guide provides a comprehensive overview of the pharmacological profile of substituted hydroxyisoindolinones, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

Mechanisms of Action: Targeting Key Pathophysiological Pathways

Substituted hydroxyisoindolinones exert their pharmacological effects through diverse mechanisms, primarily by acting as potent enzyme inhibitors and modulators of critical signaling pathways.

Enzyme Inhibition: A Primary Modality

A significant body of research highlights the ability of substituted hydroxyisoindolinones to selectively inhibit key enzymes implicated in various diseases.

  • Carbonic Anhydrase Inhibition: Several novel isoindolinone derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) I and II isozymes.[1] For instance, certain synthesized compounds have exhibited superior inhibitory effects on hCA I and II compared to the standard inhibitor acetazolamide, with Ki values in the low nanomolar range.[1] This suggests a high affinity for the enzyme's active site, leading to more effective inhibition of its catalytic activity.[1] The inhibition of carbonic anhydrases has therapeutic applications in conditions like glaucoma and epilepsy.[2]

  • Histone Deacetylase (HDAC) Inhibition: The isoindolinone skeleton is also a promising scaffold for the development of histone deacetylase (HDAC) inhibitors. HDACs are crucial regulators of gene expression, and their inhibition is a validated strategy in cancer therapy.[3][4] Specific non-hydroxamate HDAC8 inhibitors based on other scaffolds have shown promise as anticancer agents, suggesting that isoindolinone-based non-hydroxamates could also be a fruitful area of investigation.[3] The general pharmacophore for HDAC inhibitors consists of a zinc-binding group, a linker, and a surface recognition cap, a model to which substituted hydroxyisoindolinones can be adapted.[5]

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, substituted hydroxyisoindolinones can influence cellular behavior by modulating key signaling pathways involved in cell survival, proliferation, and stress response.

  • PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates fundamental cellular functions, including cell growth, proliferation, and survival.[6][7] Dysregulation of this pathway is a hallmark of many cancers.[8] Isoindolinone and pyrrolopyridinone derivatives have been patented as Akt inhibitors, highlighting the potential of this scaffold to target the PI3K/Akt pathway in cancer therapy.[9]

  • Nrf2/ARE Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a major regulator of cellular defense against oxidative stress.[10][11] Activation of this pathway leads to the expression of a suite of antioxidant and detoxification enzymes.[10] Certain bioactive compounds can activate the Nrf2 pathway, suggesting a potential therapeutic strategy for diseases associated with oxidative stress.[12][13] While direct modulation of the Nrf2 pathway by substituted hydroxyisoindolinones is an emerging area of research, their documented antioxidant properties suggest a possible link.

A diagram illustrating the potential modulation of the PI3K/Akt and Nrf2 signaling pathways by substituted hydroxyisoindolinones is presented below.

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Promotes Hydroxyisoindolinone_PI3K Substituted Hydroxyisoindolinone Hydroxyisoindolinone_PI3K->Akt Inhibits Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Degradation) ARE ARE Nrf2->ARE Translocates & Binds Hydroxyisoindolinone_Nrf2 Substituted Hydroxyisoindolinone Hydroxyisoindolinone_Nrf2->Keap1 Inhibits Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Modulation of PI3K/Akt and Nrf2 Pathways.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to medicinal chemistry.[14] For substituted hydroxyisoindolinones, SAR studies are crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

SAR for Anticancer Activity

The isoindolinone core is essential for the anticancer effects of these compounds.[14] The nature and position of substituents on this core significantly influence their antiproliferative activity.

Position of SubstitutionSubstituent TypeEffect on Anticancer ActivityReference
C3FerrocenePotent activity against A549 and MCF-7 cell lines.[15]
C32-BromobenzylCharacterized by single-crystal structure.[14]
N2Varied aryl and alkyl groupsInfluences potency and selectivity.[14]
Benzene RingElectron-donating/withdrawing groupsModulates activity, specific effects are compound-dependent.[14]
SAR for Carbonic Anhydrase Inhibition

For carbonic anhydrase inhibition, the electronic properties of the substituents play a key role. The presence of specific functional groups can enhance the binding affinity to the zinc ion in the enzyme's active site.

Position of SubstitutionSubstituent TypeEffect on Carbonic Anhydrase InhibitionReference
VariedSulfamatePotent inhibition of hCA I and II.[1]
VariedSulfonamideA well-established zinc-binding group for CA inhibitors.[16][17]
VariedThio-quinazolinonePotent inhibition of hCA I, II, IX, and XII.[18]
SAR for HDAC Inhibition

The development of potent and selective HDAC inhibitors relies on the careful design of the zinc-binding group, the linker, and the cap region. While specific SAR studies for hydroxyisoindolinone-based HDAC inhibitors are emerging, general principles of HDAC inhibitor design are applicable. Lipophilicity and steric factors are often key determinants of activity.[19]

Pharmacokinetics and Metabolism: The Journey of a Drug

The therapeutic potential of any compound is critically dependent on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). For substituted hydroxyisoindolinones, understanding their ADME properties is essential for their development as viable drug candidates.

Computational tools like SwissADME can provide initial insights into the pharmacokinetic parameters of novel compounds.[19] Key parameters to consider include:

  • Gastrointestinal (GI) Absorption: High GI absorption is desirable for orally administered drugs.

  • Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

  • Blood-Brain Barrier (BBB) Penetration: Important for drugs targeting the central nervous system.

  • P-glycoprotein (P-gp) Substrate Status: P-gp is an efflux pump that can limit drug absorption and distribution. Non-substrates are generally preferred.

  • Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes can lead to drug-drug interactions.

Experimental determination of these parameters is a crucial step in preclinical development.

Experimental Protocols: A Guide to In Vitro Evaluation

The following section provides detailed, step-by-step protocols for key in vitro assays used to characterize the pharmacological profile of substituted hydroxyisoindolinones.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).[14]

Materials:

  • Human or bovine carbonic anhydrase

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds and a positive control (e.g., Acetazolamide)

  • Assay buffer (e.g., Tris-HCl, pH 7.4-8.3)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of CA in cold assay buffer.

    • Prepare a stock solution of p-NPA in DMSO or acetonitrile.

    • Prepare stock solutions of test compounds and acetazolamide in DMSO.

  • Assay Setup (in triplicate):

    • Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity: 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of positive control dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add assay buffer and inhibitor solutions (or DMSO) to the respective wells.

    • Add the CA working solution to all wells except the blank.

    • Incubate at room temperature for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Add the substrate solution to all wells to start the reaction.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

A schematic of the carbonic anhydrase inhibition assay workflow is provided below.

CA_Inhibition_Assay Start Start Reagent_Prep Prepare Reagents: - Carbonic Anhydrase - p-NPA Substrate - Test Compounds - Assay Buffer Start->Reagent_Prep Plate_Setup Set up 96-well Plate: - Blanks - Max Activity Control - Test Compounds - Positive Control Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor (10-15 min) Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction with p-NPA Substrate Pre_incubation->Reaction_Start Kinetic_Read Kinetic Absorbance Reading (400-405 nm) Reaction_Start->Kinetic_Read Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Kinetic_Read->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Synthesis of 7-Hydroxyisoindolin-1-one from Novel Starting Materials: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-hydroxyisoindolin-1-one scaffold is a key pharmacophore present in a variety of biologically active molecules and serves as a versatile building block in medicinal chemistry. Traditional synthetic routes to substituted isoindolinones can be lengthy and may lack regiochemical control. This application note details a novel and efficient synthetic pathway to this compound, commencing from the readily available and cost-effective starting material, 3-hydroxybenzoic acid. The described methodology leverages a directed ortho-metalation (DoM) strategy, offering high regioselectivity and good overall yields. This guide provides a comprehensive, step-by-step protocol, mechanistic insights, and data to enable researchers to successfully synthesize this valuable compound for applications in drug discovery and development.

Introduction

Isoindolin-1-ones are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The specific substitution pattern on the isoindolinone ring system plays a crucial role in modulating its biological activity. In particular, the presence of a hydroxyl group at the 7-position offers a handle for further functionalization and can significantly influence the molecule's interaction with biological targets.

Conventional methods for the synthesis of substituted isoindolinones often involve the construction of the lactam ring onto a pre-existing aromatic core.[3] However, these approaches can be limited by the availability of appropriately substituted starting materials and may result in mixtures of regioisomers, complicating purification and reducing overall efficiency. To address these challenges, we present a novel synthetic strategy for the targeted synthesis of this compound. This approach begins with 3-hydroxybenzoic acid and employs a Directed ortho-Metalation (DoM) strategy, a powerful tool for achieving regioselective functionalization of aromatic rings.[4][5]

This application note provides a detailed protocol for this synthetic route, an explanation of the chemical principles underpinning each step, and guidance for troubleshooting potential experimental hurdles.

Overall Synthetic Workflow

The synthesis of this compound from 3-hydroxybenzoic acid is a multi-step process that begins with the protection of the phenolic hydroxyl group, followed by amidation, directed ortho-metalation and functionalization, and finally deprotection to yield the target compound.

Synthesis_Workflow A 3-Hydroxybenzoic Acid B Protection of Hydroxyl Group A->B MOMCl, Base C 3-(methoxymethoxy)benzoic acid B->C D Amidation C->D SOCl2, then HNEt2 E N,N-diethyl-3-(methoxymethoxy)benzamide D->E F Directed ortho-Metalation (DoM) E->F s-BuLi, TMEDA G ortho-Lithiated Intermediate F->G H Reaction with Paraformaldehyde G->H (CH2O)n I 7-(methoxymethoxy)isoindolin-1-one H->I Intramolecular Cyclization J Deprotection I->J Acidic Hydrolysis K This compound J->K

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of 3-(methoxymethoxy)benzoic acid (Starting Material Protection)

Rationale: The acidic proton of the phenolic hydroxyl group in 3-hydroxybenzoic acid is incompatible with the strongly basic conditions of the directed ortho-metalation step. Therefore, it is necessary to protect this group with a suitable protecting group that is stable to organolithium reagents but can be easily removed at the end of the synthesis. The methoxymethyl (MOM) group is an excellent choice for this purpose.

Protocol:

  • To a stirred solution of 3-hydroxybenzoic acid (1.0 eq) in dry tetrahydrofuran (THF, 0.5 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add chloromethyl methyl ether (MOMCl, 2.2 eq) dropwise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-(methoxymethoxy)benzoic acid as a solid, which can be used in the next step without further purification.

PART 2: Synthesis of N,N-diethyl-3-(methoxymethoxy)benzamide (Amide Formation)

Rationale: The tertiary amide group is a powerful directing group for ortho-metalation, effectively coordinating with the lithium cation of the organolithium base to direct deprotonation to the adjacent ortho position.[6] The diethylamide is chosen for its steric bulk, which can help prevent side reactions.

Protocol:

  • To a solution of 3-(methoxymethoxy)benzoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in dry THF (0.5 M) and add it dropwise to a solution of diethylamine (2.5 eq) and triethylamine (3.0 eq) in THF at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N,N-diethyl-3-(methoxymethoxy)benzamide.

PART 3: Synthesis of 7-(methoxymethoxy)isoindolin-1-one (Directed ortho-Metalation and Cyclization)

Rationale: This is the key step where the isoindolinone ring is constructed with the desired regiochemistry. The N,N-diethylamide directs the deprotonation to the C2 position. The resulting aryllithium species is then trapped with an electrophile, paraformaldehyde, which introduces the hydroxymethyl group that subsequently cyclizes to form the lactam ring.

Protocol:

  • To a solution of N,N-diethyl-3-(methoxymethoxy)benzamide (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 eq) in dry THF (0.2 M) at -78 °C under a nitrogen atmosphere, add sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Add dry paraformaldehyde (3.0 eq) as a solid in one portion.

  • Allow the reaction to warm slowly to room temperature and stir for 16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 7-(methoxymethoxy)isoindolin-1-one.

PART 4: Synthesis of this compound (Deprotection)

Rationale: The final step involves the removal of the MOM protecting group to unveil the desired 7-hydroxy functionality. This is typically achieved under acidic conditions.

Protocol:

  • Dissolve 7-(methoxymethoxy)isoindolin-1-one (1.0 eq) in a mixture of methanol and 6 M hydrochloric acid (1:1 v/v).

  • Stir the reaction mixture at 50 °C for 4 hours.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound.

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Protection 3-Hydroxybenzoic acid, NaH, MOMClTHF0 to RT12-16>95
2. Amidation 3-(MOM-O)C₆H₄COOH, (COCl)₂, HNEt₂DCM, THF0 to RT680-90
3. DoM & Cyclization 3-(MOM-O)C₆H₄CONEt₂, s-BuLi, (CH₂O)nTHF-78 to RT1860-70
4. Deprotection 7-(MOM-O)isoindolin-1-one, HClMeOH/H₂O50485-95

Mechanism and Rationale

The key to the regioselective synthesis of this compound lies in the Directed ortho-Metalation (DoM) step. The mechanism of this transformation is illustrated below.

DoM_Mechanism cluster_0 Directed ortho-Metalation and Cyclization A N,N-diethyl-3-(methoxymethoxy)benzamide B ortho-Lithiated Intermediate A->B s-BuLi, TMEDA -78 °C C Addition to Paraformaldehyde B->C (CH2O)n D Alkoxide Intermediate C->D E Intramolecular Cyclization D->E Workup (H+) - HNEt2 F 7-(methoxymethoxy)isoindolin-1-one E->F

Caption: Mechanism of Directed ortho-Metalation and Cyclization.

The tertiary amide acts as a directed metalation group (DMG), coordinating to the lithium atom of s-BuLi. This proximity effect dramatically increases the acidity of the ortho protons, leading to selective deprotonation at the C2 position. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbon of paraformaldehyde. The subsequent acidic workup protonates the newly formed alkoxide and facilitates the intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the hydroxymethyl group, with the elimination of diethylamine, to form the stable five-membered lactam ring of the isoindolinone.

Troubleshooting

  • Low yield in the protection step: Ensure all reagents and solvents are anhydrous. Incomplete deprotonation of the carboxylic acid and phenol can be addressed by using a slight excess of NaH and allowing for sufficient reaction time.

  • Incomplete amidation: Ensure the complete conversion of the carboxylic acid to the acid chloride. The use of a slight excess of oxalyl chloride and a catalytic amount of DMF is crucial.

  • Low yield in the DoM step: This step is highly sensitive to moisture and temperature. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. The temperature must be maintained at -78 °C during the lithiation. The quality of the s-BuLi is also critical.

  • Difficult purification: The final product, this compound, is polar. A mixed solvent system, such as dichloromethane/methanol or ethyl acetate/hexane, may be required for effective chromatographic purification.

Conclusion

This application note presents a novel and efficient synthetic route to this compound from the readily available starting material, 3-hydroxybenzoic acid. The key to this strategy is the highly regioselective directed ortho-metalation of a protected N,N-diethylbenzamide derivative. The detailed protocols and mechanistic insights provided herein should enable researchers in the fields of medicinal chemistry and drug development to access this valuable scaffold for the synthesis of new chemical entities with potential therapeutic applications.

References

Step-by-step protocol for 7-Hydroxyisoindolin-1-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 7-Hydroxyisoindolin-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The isoindolin-1-one core is present in numerous biologically active molecules and pharmaceutical agents.[1][2] This protocol details a robust and efficient method centered on the catalytic hydrogenation of 2-cyano-3-hydroxybenzoic acid. The methodology is designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development, offering in-depth explanations of the underlying chemical principles, procedural causality, and necessary safety precautions.

Introduction and Scientific Background

The isoindolin-1-one framework is a privileged structure in modern medicinal chemistry, forming the core of compounds with diverse therapeutic applications, including anticancer and anti-inflammatory properties.[3][4] Specifically, hydroxylated derivatives such as this compound serve as critical building blocks for more complex molecules, including inhibitors of key biological targets like HIV-1 integrase.[5][6]

The synthesis of substituted isoindolinones can be achieved through various strategies, including transition metal-catalyzed C-H activation, intramolecular cyclization of benzamides, and reductive amidation of ortho-substituted benzoic acids.[1][7] The protocol outlined herein leverages a highly efficient and atom-economical approach: a one-pot catalytic hydrogenation and reductive cyclization of 2-cyano-3-hydroxybenzoic acid.

Causality of the Chosen Synthetic Route

This method is selected for its elegance and efficiency. Catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon (Pd/C) offers several advantages:

  • High Selectivity: It effectively reduces the nitrile group to a primary amine without affecting the aromatic ring or the carboxylic acid.

  • Mild Conditions: The reaction typically proceeds at or near room temperature and moderate hydrogen pressure, preserving the sensitive hydroxyl functional group.[8]

  • In Situ Cyclization: The newly formed aminomethyl group is perfectly positioned to undergo spontaneous intramolecular condensation with the adjacent carboxylic acid, directly forming the stable five-membered lactam ring of the isoindolinone core.

  • Clean Work-up: The heterogeneous catalyst can be easily removed by simple filtration, simplifying the purification process.

Overall Synthetic Scheme

The synthesis proceeds in a single, efficient transformation from the starting material to the final product.

Caption: One-pot synthesis of this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
Reagents & Solvents Grade Supplier Example Key Properties
2-Cyano-3-hydroxybenzoic acid≥97%Sigma-AldrichStarting Material (MW: 163.13 g/mol )
Palladium on Carbon (10% Pd/C)50% water wetSigma-AldrichCatalyst, pyrophoric when dry
Methanol (CH₃OH)AnhydrousFisher ScientificReaction Solvent
Hydrogen (H₂) GasHigh Purity (≥99.99%)AirgasReducing Agent
Celite® 545N/ASigma-AldrichFiltration Aid
Dichloromethane (DCM)ACS GradeVWRFor Chromatography
Ethyl Acetate (EtOAc)ACS GradeVWRFor Chromatography
Equipment Purpose
Parr Hydrogenation Apparatus (or equivalent)Controlled reaction under H₂ pressure
Round-bottom flask with magnetic stirrerReaction vessel
Buchner funnel and filter flaskFiltration of catalyst
Rotary evaporatorSolvent removal
Thin-Layer Chromatography (TLC) platesReaction monitoring
Glass column for flash chromatographyProduct purification
Standard laboratory glasswareGeneral use
Step-by-Step Procedure

This protocol is based on a 5.0 g scale of the starting material.

Step 1: Reaction Vessel Preparation

  • To a 250 mL Parr hydrogenation bottle, add 2-cyano-3-hydroxybenzoic acid (5.0 g, 30.6 mmol, 1.0 eq).

  • Add anhydrous methanol (100 mL) to dissolve the starting material. Gentle warming may be required.

  • Under a stream of inert gas (nitrogen or argon), carefully add 10% Palladium on Carbon (50% wet, 1.0 g, ~10 mol% Pd loading). Causality: The catalyst is added last and under an inert atmosphere to prevent ignition, as dry Pd/C is pyrophoric. The water content makes it safer to handle.

Step 2: Catalytic Hydrogenation

  • Securely attach the reaction bottle to the Parr hydrogenation apparatus.

  • Flush the system by evacuating the vessel and backfilling with nitrogen gas three times.

  • Repeat the evacuation/backfill cycle three times with hydrogen (H₂) gas.

  • Pressurize the vessel to 50 psi with H₂.

  • Begin vigorous stirring and heat the reaction mixture to 40 °C.

  • Maintain the reaction under these conditions for 12-18 hours. The reaction progress should be monitored by observing the cessation of hydrogen uptake.

    • Expert Tip: To monitor by TLC, carefully depressurize the vessel, take an aliquot, filter it through a syringe filter to remove the catalyst, and spot it on a silica gel plate. A suitable eluent is 70:30 Ethyl Acetate/Hexane. The product is more polar than the starting material.

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure.

  • Flush the vessel with nitrogen gas to remove all residual hydrogen.

  • Prepare a pad of Celite® (~2 cm thick) in a Buchner funnel. Causality: Celite prevents the fine catalyst particles from passing through the filter paper and ensures safe handling by keeping the catalyst wet during filtration.

  • Carefully filter the reaction mixture through the Celite pad. Wash the reaction bottle and the Celite pad with additional methanol (3 x 20 mL) to ensure all product is collected.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator. This will yield the crude product as a solid.

Step 4: Purification

  • The crude product can be purified by flash column chromatography.

  • Prepare a silica gel column using a slurry of silica in a low-polarity solvent (e.g., 100% Dichloromethane).

  • Dissolve the crude solid in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed material onto the column.

  • Elute the column with a gradient of ethyl acetate in dichloromethane (e.g., starting from 10% EtOAc in DCM and gradually increasing to 50% EtOAc).

  • Collect fractions and combine those containing the pure product, as identified by TLC.

  • Evaporate the solvent from the combined fractions to yield this compound as a white to off-white solid. (Expected yield: 75-85%).

Experimental Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Charge Reactor (Starting Material, Solvent, Catalyst) purge_n2 2. Purge with N₂ setup->purge_n2 purge_h2 3. Purge with H₂ purge_n2->purge_h2 hydrogenate 4. Hydrogenate (50 psi, 40 °C, 12-18h) purge_h2->hydrogenate cool 5. Cool & Vent hydrogenate->cool filter 6. Filter Catalyst via Celite cool->filter concentrate 7. Concentrate Filtrate filter->concentrate chromatography 8. Flash Chromatography concentrate->chromatography combine 9. Combine & Evaporate Fractions chromatography->combine characterize 10. Characterize Final Product combine->characterize

Caption: Step-by-step experimental workflow.

Characterization of this compound

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

Technique Expected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~9.8 (s, 1H, -OH), ~8.4 (s, 1H, -NH), ~7.2 (t, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~4.3 (s, 2H, -CH₂-).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~170 (C=O), ~155 (C-OH), ~140 (Ar-C), ~130 (Ar-C), ~128 (Ar-CH), ~115 (Ar-CH), ~112 (Ar-CH), ~45 (-CH₂-).
IR (ATR) ν (cm⁻¹): 3300-3100 (O-H and N-H stretch), ~1680 (C=O, amide stretch), 1600, 1480 (C=C aromatic stretch).
HRMS (ESI+) Calculated for C₈H₈NO₂ [M+H]⁺: 150.0550. Found: 150.05xx.
Melting Point Literature values should be consulted for comparison.

Safety and Handling

Trustworthiness through Safety: A self-validating protocol must prioritize safety.

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be performed in a certified fume hood, away from ignition sources. Ensure all equipment is properly grounded.

  • Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite spontaneously upon exposure to air. Always handle the catalyst in its wet form or under an inert atmosphere. Never add catalyst to a flammable solvent in the presence of air. The Celite pad used for filtration should be kept wet and disposed of in a designated, sealed waste container.

  • Solvents: Methanol, dichloromethane, and ethyl acetate are flammable and toxic. Avoid inhalation and skin contact. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

7-Hydroxyisoindolin-1-one: A Potent Scaffold for HIV-1 Integrase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting HIV-1 Integrase with Novel Scaffolds

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) has been significantly advanced by the development of antiretroviral therapies. A key viral enzyme, HIV-1 integrase (IN), is an essential target for drug development as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.[1] Unlike other viral enzymes such as reverse transcriptase and protease, there is no human homolog of integrase, making it an attractive target for selective inhibitors with potentially fewer off-target effects.[2] Integrase strand transfer inhibitors (INSTIs) have become a cornerstone of modern antiretroviral therapy, with several FDA-approved drugs in this class.[2] The emergence of drug-resistant viral strains, however, necessitates the continued exploration of novel chemical scaffolds for the development of next-generation INSTIs.

The isoindolin-1-one core represents a promising scaffold for the design of novel HIV-1 integrase inhibitors. Specifically, 7-hydroxyisoindolin-1-one and its derivatives have demonstrated significant potential. These compounds often feature a planar arrangement of heteroatoms that can chelate the catalytic divalent metal ions (typically Mg²⁺) in the integrase active site, a crucial interaction for inhibiting its enzymatic activity.[1] This document provides a comprehensive guide for researchers and drug development professionals on the application of this compound as an HIV-1 integrase inhibitor, including detailed protocols for its synthesis and evaluation.

Mechanism of Action: Chelating the Catalytic Core

HIV-1 integrase carries out two key catalytic reactions: 3'-processing and strand transfer.[3] In 3'-processing, the enzyme removes a dinucleotide from each 3' end of the viral DNA. During strand transfer, the processed 3' ends of the viral DNA are covalently joined to the host cell's DNA.[3] this compound-based inhibitors primarily function as strand transfer inhibitors. The core structure, particularly the hydroxyl and carbonyl groups, is believed to coordinate with the two Mg²⁺ ions in the enzyme's active site. This chelation disrupts the proper positioning of the viral DNA and prevents the nucleophilic attack required for the strand transfer reaction, effectively halting the integration process.

Caption: Mechanism of HIV-1 Integrase Inhibition.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route to this compound, adapted from general methods for the synthesis of substituted isoindolin-1-ones.[4][5][6][7]

Materials:

  • Starting material: A suitably protected 2-formylbenzoic acid or related precursor.

  • Amine source (e.g., ammonia or a protected amine)

  • Reducing agent (e.g., sodium borohydride)

  • Deprotection reagents (if necessary)

  • Appropriate solvents (e.g., methanol, dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Procedure:

  • Starting Material Preparation: Begin with a commercially available or synthesized 2-formylbenzoic acid derivative where the desired hydroxyl group at the 7-position is appropriately protected (e.g., as a methoxy or benzyloxy ether) to prevent unwanted side reactions.

  • Reductive Amination:

    • Dissolve the protected 2-formylbenzoic acid derivative in a suitable solvent such as methanol.

    • Add the amine source (e.g., a solution of ammonia in methanol or ammonium chloride).

    • Stir the mixture at room temperature for a designated period to allow for imine formation.

    • Cool the reaction mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride, in portions.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Lactam Formation (Cyclization):

    • Upon completion of the reduction, the reaction mixture is typically worked up by quenching with water and extracting the product into an organic solvent.

    • The resulting amino acid intermediate may spontaneously cyclize to the corresponding lactam (the isoindolin-1-one) upon heating or under acidic or basic conditions.

  • Deprotection:

    • If a protecting group was used for the hydroxyl function, it must be removed in the final step. For example, a methoxy group can be cleaved using a reagent like boron tribromide (BBr₃) in dichloromethane.

  • Purification:

    • The crude product is purified using standard techniques such as column chromatography on silica gel to yield the final this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro HIV-1 Integrase Inhibition Assay (Strand Transfer)

This protocol outlines a non-radioactive, ELISA-based assay to determine the in vitro inhibitory activity of this compound on the strand transfer step of HIV-1 integrase. This method is adapted from commercially available kits and published procedures.[8]

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (a double-stranded oligonucleotide mimicking the viral DNA end, labeled with biotin)

  • Target DNA (a double-stranded oligonucleotide mimicking the host DNA, labeled with a different tag, e.g., DIG)

  • Assay buffer (containing Mg²⁺)

  • Streptavidin-coated microplates

  • Anti-DIG antibody conjugated to horseradish peroxidase (HRP)

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Microplate reader

Step-by-Step Procedure:

  • Plate Preparation:

    • Coat a streptavidin-coated 96-well microplate with the biotin-labeled donor DNA.

    • Wash the plate to remove unbound DNA.

  • Integrase Binding:

    • Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

    • Wash the plate to remove unbound integrase.

  • Inhibitor Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the inhibitor dilutions to the wells. Include a positive control (a known integrase inhibitor) and a negative control (DMSO vehicle).

  • Strand Transfer Reaction:

    • Add the DIG-labeled target DNA to all wells to initiate the strand transfer reaction.

    • Incubate the plate at 37°C to allow the reaction to proceed.

  • Detection:

    • Wash the plate to remove unreacted target DNA.

    • Add the anti-DIG-HRP antibody conjugate to the wells and incubate.

    • Wash the plate to remove unbound antibody.

    • Add TMB substrate and incubate until a blue color develops.

    • Add the stop solution to quench the reaction, resulting in a yellow color.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

    • Determine the IC₅₀ value (the concentration of inhibitor that reduces integrase activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Cell-Based HIV-1 Infection Assay

This protocol describes a cell-based assay to evaluate the antiviral efficacy of this compound in a relevant cellular context. This assay typically uses a cell line susceptible to HIV-1 infection and measures a viral marker, such as p24 antigen or luciferase activity from a reporter virus.

Materials:

  • Human T-cell line (e.g., MT-4 cells)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB) or a luciferase reporter virus

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Control compounds (e.g., a known antiretroviral drug)

  • p24 ELISA kit or luciferase assay system

  • Microplate reader or luminometer

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed MT-4 cells into a 96-well plate at an appropriate density.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds in cell culture medium.

    • Add the compound dilutions to the cells. Include a "virus control" (cells with virus but no compound) and a "cell control" (cells with no virus or compound).

  • Viral Infection:

    • Add a pre-titered amount of HIV-1 to the wells (except for the cell control wells).

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for a period of 4-7 days, allowing for viral replication.

  • Endpoint Measurement:

    • For p24 ELISA: Collect the cell culture supernatant and measure the concentration of the HIV-1 p24 capsid protein using a commercial ELISA kit.

    • For Luciferase Reporter Virus: Lyse the cells and measure the luciferase activity using a luciferase assay system.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each compound concentration relative to the virus control.

    • Determine the EC₅₀ value (the concentration of the compound that inhibits viral replication by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 4: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of any potential antiviral compound to ensure that the observed antiviral activity is not due to general toxicity to the host cells. The MTT or XTT assay is a common method for this purpose.

Materials:

  • Human T-cell line (e.g., MT-4 cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT or XTT reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed MT-4 cells into a 96-well plate at the same density as in the antiviral assay.

  • Compound Addition:

    • Prepare and add serial dilutions of this compound to the cells. Include a "cell control" (cells with no compound).

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay.

  • Viability Measurement:

    • Add MTT or XTT reagent to each well and incubate for a few hours. Viable cells will metabolize the reagent to produce a colored formazan product.

    • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Determine the CC₅₀ value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of viability against the compound concentration.

Data Presentation and Interpretation

The data obtained from these assays should be carefully analyzed and presented to evaluate the potential of this compound as an HIV-1 integrase inhibitor.

Table 1: In Vitro and Cellular Activity of this compound Analogs

Compound3'-Processing IC₅₀ (µM)Strand Transfer IC₅₀ (µM)Antiviral EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
4a >502.54.3255.8
6b 4.30.230.5528.916

Data adapted from a study on 6,7-dihydroxyisoindolin-1-one (4a) and a related analog (6b).[1]

Interpretation of Results:

  • A potent inhibitor will have low IC₅₀ and EC₅₀ values.

  • A desirable drug candidate will have a high CC₅₀ value, indicating low cytotoxicity.

  • The Selectivity Index (SI) is a critical parameter, representing the therapeutic window of the compound. A higher SI value indicates a more promising candidate for further development.[9]

Structure-Activity Relationship (SAR) and Future Directions

The this compound scaffold provides a versatile platform for chemical modification to improve potency and selectivity. Structure-activity relationship (SAR) studies on related compounds have provided valuable insights. For instance, the addition of a sulfonamide group at the 4-position has been shown to enhance antiviral potency.[10] Further modifications to the isoindolinone core and substitutions at various positions can be explored to optimize the compound's interaction with the integrase active site.

Future research should focus on:

  • Synthesizing a library of this compound derivatives with diverse substitutions.

  • Conducting comprehensive SAR studies to identify key structural features for optimal activity.

  • Evaluating the most promising compounds against a panel of drug-resistant HIV-1 strains.

  • Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds in preclinical models.

Caption: Workflow for SAR Studies and Lead Optimization.

Conclusion

This compound represents a valuable and promising scaffold for the development of novel HIV-1 integrase inhibitors. The detailed protocols and application notes provided in this guide offer a framework for researchers to synthesize, evaluate, and optimize this class of compounds. Through systematic investigation and a thorough understanding of their mechanism of action and structure-activity relationships, this compound and its derivatives have the potential to contribute to the next generation of antiretroviral therapies, addressing the ongoing challenge of HIV-1 drug resistance.

References

Application Notes and Protocols for the Evaluation of 7-Hydroxyisoindolin-1-one in Cell-Based Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Isoindolinone Derivative

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][4][5] A particularly compelling aspect of the isoindolinone core is its structural similarity to the nicotinamide moiety of NAD+, which has led to the development of potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[6][7][8] PARP inhibitors have emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in DNA repair mechanisms.[6][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-Hydroxyisoindolin-1-one, a novel derivative, in cell-based cytotoxicity assays. While specific biological data for this compound is not yet extensively published, its structural features suggest a strong potential for cytotoxic activity, likely mediated through the inhibition of PARP and subsequent induction of apoptosis. These application notes will, therefore, provide a robust framework for the initial screening and mechanistic evaluation of this compound.

Hypothesized Mechanism of Action: PARP Inhibition and Apoptosis Induction

The primary hypothesized mechanism of action for this compound is the inhibition of PARP-1. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for the repair of DNA single-strand breaks.[7] By binding to the nicotinamide-binding pocket of PARP-1, isoindolinone-based inhibitors prevent the recruitment of DNA repair machinery.[7] In cancer cells with compromised homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of unrepaired DNA damage, ultimately triggering apoptotic cell death.[9]

The proposed cascade of events following treatment with this compound is as follows:

  • Inhibition of PARP-1: The compound competitively binds to the catalytic domain of PARP-1.[6][8]

  • Accumulation of DNA Damage: Single-strand breaks are not efficiently repaired, leading to the collapse of replication forks and the formation of double-strand breaks.

  • Induction of Apoptosis: The overwhelming DNA damage activates intrinsic apoptotic pathways, characterized by the activation of initiator and executioner caspases.[10]

  • Caspase-Mediated Cell Death: Activated caspases, such as Caspase-3 and Caspase-7, cleave key cellular substrates, including PARP-1 itself, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11][12]

G cluster_0 Cellular Response to this compound Compound This compound PARP1 PARP-1 Inhibition Compound->PARP1 Binds to catalytic domain DNAdamage Accumulation of DNA Damage PARP1->DNAdamage Prevents DNA repair Apoptosis Apoptosis Induction DNAdamage->Apoptosis Triggers intrinsic pathway Caspase Caspase Activation (Caspase-3/7) Apoptosis->Caspase CellDeath Cell Death Caspase->CellDeath

Figure 1. Hypothesized signaling pathway of this compound-induced cytotoxicity.

Experimental Protocols

Part 1: Initial Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and is widely used to determine cytotoxicity.[13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 prepare Prepare compound dilutions incubate1->prepare treat Treat cells prepare->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Figure 2. Workflow for the MTT cytotoxicity assay.

Part 2: Mechanistic Validation - Apoptosis and Caspase Activation

To confirm that the observed cytotoxicity is due to apoptosis, the activation of key executioner caspases, Caspase-3 and Caspase-7, can be assessed.

Objective: To determine if this compound induces caspase activation in a dose- and time-dependent manner.

Materials:

  • This compound

  • Selected cancer cell line (based on MTT results)

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit (Promega) or similar

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Treatment: Treat cells with this compound at concentrations around the predetermined IC50 value for various time points (e.g., 6, 12, 24 hours). Include vehicle and untreated controls.

  • Assay Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the cell number (can be done in a parallel plate with a viability assay like CellTiter-Glo®). Express the results as fold-change in caspase activity compared to the vehicle control.

Data Presentation

Quantitative data should be presented in a clear and concise manner to allow for easy interpretation and comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma4815.2 ± 2.1
A549Lung Carcinoma4825.8 ± 3.5
HeLaCervical Adenocarcinoma4818.9 ± 2.8

Table 2: Hypothetical Caspase-3/7 Activation by this compound in MCF-7 Cells

Treatment Concentration (µM)Incubation Time (h)Fold-Change in Caspase-3/7 Activity (vs. Vehicle)
1562.5 ± 0.3
15125.8 ± 0.7
152412.1 ± 1.5

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of the experimental results, the following controls and validation steps are essential:

  • Positive Controls: Include a known inducer of apoptosis (e.g., staurosporine) in the caspase activation assays to confirm that the assay system is functioning correctly.

  • Vehicle Controls: All experiments should include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the test compound to account for any effects of the solvent on cell viability.

  • Dose-Response and Time-Course Studies: Evaluating the effect of this compound over a range of concentrations and time points is crucial to establish a clear dose-dependent and time-dependent effect.

  • Orthogonal Assays: Confirm the induction of apoptosis using a complementary method, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by observing morphological changes consistent with apoptosis (e.g., cell shrinkage, membrane blebbing) using microscopy.

  • Statistical Analysis: All experiments should be performed with a sufficient number of biological and technical replicates to allow for robust statistical analysis.

References

Application Notes & Protocols: The Discovery of 7-Hydroxyisoindolin-1-one Derivatives as Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Isoindolinone Scaffold in Oncology

The isoindolin-1-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective activities.[1] Of particular interest is the 7-hydroxyisoindolin-1-one core, which has emerged as a promising pharmacophore for the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, especially PARP1 and PARP2, are central to the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand DNA breaks (SSBs).[2] The inhibition of PARP has become a clinically validated strategy in oncology, primarily through the concept of synthetic lethality. This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and evaluation of this compound derivatives as PARP inhibitors.

Mechanism of Action: Exploiting Synthetic Lethality with this compound Derivatives

The therapeutic efficacy of PARP inhibitors is rooted in the principle of synthetic lethality. In cancer cells with deficiencies in other DNA repair pathways, such as those harboring mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with a compromised HR pathway, these DSBs cannot be effectively repaired, leading to genomic instability and, ultimately, cell death.[2]

The this compound scaffold acts as a structural mimic of the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes. This allows these derivatives to competitively bind to the catalytic domain of PARP, effectively inhibiting its enzymatic activity.[2] A critical aspect of the mechanism of some PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity but also stabilizes the PARP-DNA complex. This trapped complex can itself be a cytotoxic lesion, further enhancing the antitumor effect.

Synthetic Lethality Mechanism of PARP Inhibitor-Induced Synthetic Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient - e.g., BRCA mutant) ssb_normal Single-Strand Break (SSB) parp_inhibitor_normal PARP Inhibitor parp_inhibition_normal PARP Inhibition ssb_normal->parp_inhibition_normal parp_inhibitor_normal->parp_inhibition_normal dsbs_normal Double-Strand Breaks (DSBs) parp_inhibition_normal->dsbs_normal Replication Fork Collapse hr_repair Homologous Recombination (HR) Repair dsbs_normal->hr_repair cell_survival Cell Survival hr_repair->cell_survival ssb_cancer Single-Strand Break (SSB) parp_inhibitor_cancer PARP Inhibitor parp_inhibition_cancer PARP Inhibition ssb_cancer->parp_inhibition_cancer parp_inhibitor_cancer->parp_inhibition_cancer dsbs_cancer Double-Strand Breaks (DSBs) parp_inhibition_cancer->dsbs_cancer Replication Fork Collapse no_hr_repair Defective HR Repair dsbs_cancer->no_hr_repair cell_death Cell Death (Synthetic Lethality) no_hr_repair->cell_death

Fig. 1: Mechanism of PARP inhibitor-induced synthetic lethality.

Synthesis and Characterization of this compound Derivatives

The synthesis of the this compound core can be achieved through several synthetic routes. A robust and versatile method involves the Rhodium-catalyzed C-H activation and annulation of an N-substituted benzamide with an appropriate coupling partner.[1] This approach offers high regioselectivity and functional group tolerance.

Synthesis_Workflow General Synthesis Workflow for this compound Derivatives start Starting Materials: - N-substituted 3-hydroxybenzamide - Alkene/Alkyne rh_catalysis Rhodium-Catalyzed C-H Activation/Annulation start->rh_catalysis cyclization Intramolecular Cyclization rh_catalysis->cyclization crude_product Crude this compound Derivative cyclization->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Pure this compound Derivative characterization->final_product

Fig. 2: General synthesis workflow.
Protocol 1: Synthesis of a Representative this compound Derivative

This protocol describes a general procedure for the synthesis of a this compound derivative via a Rhodium-catalyzed C-H activation/annulation reaction.

Materials:

  • N-methoxy-3-hydroxybenzamide

  • Potassium vinyltrifluoroborate

  • [Rh(Cp*)Cl₂]₂ (Rhodium catalyst)

  • AgSbF₆ (Silver hexafluoroantimonate)

  • DCE (1,2-Dichloroethane)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a sealed tube, add N-methoxy-3-hydroxybenzamide (1.0 equiv.), potassium vinyltrifluoroborate (1.5 equiv.), [Rh(Cp*)Cl₂]₂ (2.5 mol%), and AgSbF₆ (20 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DCE via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure this compound derivative.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity. For a typical this compound scaffold, characteristic peaks would include aromatic protons in the region of δ 7-8 ppm, a singlet for the hydroxyl proton, and signals for the substituents.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is crucial for optimizing PARP inhibitory activity and other drug-like properties. The following table summarizes hypothetical SAR data for a series of derivatives, illustrating key principles.

Compound IDR1 SubstituentR2 SubstituentPARP1 IC₅₀ (nM)Notes
1a HH500Parent scaffold with moderate activity.
1b FH150Introduction of a halogen can improve potency.
1c OMeH300Electron-donating group may decrease activity.
1d H4-Fluorophenyl50Aryl substitution at R2 significantly enhances potency.[4]
1e HCyclohexyl80Lipophilic aliphatic groups are well-tolerated.[5]
1f HPiperidin-4-yl25Introduction of a basic nitrogen can improve cellular potency.

Key SAR Insights:

  • Substitution at the 2-position (R2): This position is a key vector for exploring interactions within the PARP active site. Introduction of substituted aryl or heteroaryl groups often leads to a significant increase in potency.

  • Substitution on the Phenyl Ring (R1): Small electron-withdrawing groups, such as halogens, at this position can enhance activity.

  • Introduction of Basic Moieties: Incorporating basic nitrogen atoms can improve physicochemical properties and cellular uptake, leading to enhanced cellular potency.

In Vitro Evaluation of PARP Inhibitory Activity

The inhibitory potency of the synthesized this compound derivatives against PARP1 can be determined using various in vitro assays. A colorimetric ELISA-based assay is a robust and widely used method for this purpose.

Protocol 2: PARP1 Colorimetric Assay

This assay measures the incorporation of biotinylated NAD+ into histone proteins, which are coated on a 96-well plate. The amount of incorporated biotin is then quantified using a streptavidin-HRP conjugate and a colorimetric substrate.

Materials:

  • Histone-coated 96-well plate

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • 10x PARP Assay Buffer

  • Test compounds (this compound derivatives) and a known PARP inhibitor (e.g., Olaparib) as a positive control

  • Streptavidin-HRP

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

PARP_Assay_Workflow Workflow for PARP1 Colorimetric Assay plate_prep 1. Plate Preparation (Histone-coated 96-well plate) reaction_mix 2. Add Reaction Mix (PARP Buffer, Activated DNA, Test Inhibitor) plate_prep->reaction_mix enzyme_add 3. Add PARP1 Enzyme reaction_mix->enzyme_add incubation1 4. Incubate (Initiate PARylation) enzyme_add->incubation1 biotin_nad_add 5. Add Biotinylated NAD+ incubation1->biotin_nad_add incubation2 6. Incubate biotin_nad_add->incubation2 wash1 7. Wash Plate incubation2->wash1 strep_hrp_add 8. Add Streptavidin-HRP wash1->strep_hrp_add incubation3 9. Incubate strep_hrp_add->incubation3 wash2 10. Wash Plate incubation3->wash2 substrate_add 11. Add HRP Substrate (Color Development) wash2->substrate_add stop_reaction 12. Add Stop Solution substrate_add->stop_reaction read_plate 13. Read Absorbance stop_reaction->read_plate data_analysis 14. Data Analysis (Calculate IC50) read_plate->data_analysis

Fig. 3: Workflow for the PARP1 colorimetric assay.

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • To the wells of the histone-coated plate, add the assay buffer, activated DNA, and the test compounds at various concentrations.

  • Initiate the reaction by adding the PARP1 enzyme to each well (except for the "no enzyme" control).

  • Incubate the plate at room temperature for 1 hour.

  • Add biotinylated NAD+ to all wells and incubate for another hour.

  • Wash the plate three times with wash buffer (e.g., PBST).

  • Add diluted streptavidin-HRP to each well and incubate for 30 minutes.

  • Wash the plate three times with wash buffer.

  • Add the colorimetric HRP substrate and allow the color to develop.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

In Vivo Evaluation of Antitumor Efficacy

Promising this compound derivatives should be evaluated for their in vivo antitumor efficacy in relevant animal models, such as xenograft models using human cancer cell lines with known DNA repair deficiencies.

Protocol 3: Cell Line-Derived Xenograft (CDX) Model

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line with a known HR deficiency (e.g., BRCA1-mutant breast cancer cell line)

  • Matrigel

  • Test compound formulated in an appropriate vehicle

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant the cancer cells mixed with Matrigel into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control and test compound).

  • Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the test compound.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel and potent PARP inhibitors. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, characterization, and evaluation of these compounds. By leveraging the principles of synthetic lethality and a systematic approach to SAR, researchers can advance the discovery of next-generation targeted therapies for cancers with DNA repair deficiencies.

References

Enantioselective Synthesis of 7-Hydroxyisoindolin-1-one Analogs: A Practical Guide to Modern Catalytic Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolin-1-one scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] These compounds have demonstrated therapeutic potential across various domains, including oncology, neuroscience, and infectious diseases, acting as inhibitors for targets like PARP-1 and Cyclin-dependent kinases (CDKs).[3][4] Specifically, the introduction of a hydroxyl group at the 7-position can provide a crucial handle for hydrogen bonding interactions with biological targets, potentially enhancing potency and selectivity.

Given that biological systems are inherently chiral, the stereochemistry of these molecules is paramount. Often, one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or contribute to off-target toxicity.[5] Consequently, the development of robust and efficient methods for the enantioselective synthesis of 7-Hydroxyisoindolin-1-one analogs is a critical endeavor in modern medicinal chemistry and drug development.

This application note provides an in-depth guide to the enantioselective synthesis of this important class of molecules. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, focusing on a state-of-the-art rhodium-catalyzed C-H activation strategy. This guide includes detailed, field-tested protocols, data interpretation, and troubleshooting to ensure researchers can confidently apply these methods.

Strategic Approaches to Asymmetric Synthesis

The asymmetric construction of the isoindolinone core has been approached through various catalytic systems. Early methods often relied on the resolution of racemic mixtures or the use of chiral auxiliaries.[1] While effective, these strategies can be atom-uneconomical. Modern synthetic chemistry has largely shifted towards catalytic asymmetric methods, which can be broadly categorized into two main pillars:

  • Transition Metal Catalysis : This is a powerful and versatile approach. Catalysts based on precious metals like rhodium (Rh), palladium (Pd), iridium (Ir), and cobalt (Co) have been successfully employed.[6][7] These methods often involve C-H activation, aza-Heck couplings, or annulation reactions, providing direct access to the isoindolinone core with high enantioselectivity.[8][9][10] Rhodium catalysis, in particular, has emerged as a highly effective strategy for the enantioselective [4+1] annulation of benzamides with alkenes.[10]

  • Organocatalysis : An alternative and often complementary approach, organocatalysis avoids the use of metals. Chiral Brønsted acids, bifunctional thioureas, and phase-transfer catalysts have been developed to promote reactions such as aldol-cyclization and Mannich reactions to form chiral isoindolinones.[5][9][11] These catalysts operate by activating substrates through non-covalent interactions, such as hydrogen bonding, to create a chiral environment that directs the stereochemical outcome.[11][12]

This guide will focus on a representative transition metal-catalyzed protocol due to its high efficiency and broad substrate applicability.

Experimental Workflow Overview

The successful synthesis and analysis of a target chiral molecule involve a multi-stage process. The following workflow provides a high-level overview of the key stages, from starting materials to the final validated, enantiopure compound.

G start Starting Materials (e.g., 4-Hydroxy-2-methylbenzoic acid) prep Substrate Preparation (Amide Formation) start->prep reaction Asymmetric Rh-Catalyzed C-H Annulation prep->reaction workup Reaction Workup & Crude Isolation reaction->workup purify Flash Column Chromatography workup->purify yield Yield & Purity (NMR, LC-MS) purify->yield Characterize Structure ee_det Enantiomeric Excess (ee) Determination (Chiral HPLC) yield->ee_det Confirm Purity final Final Enantiopure This compound ee_det->final

Caption: High-level experimental workflow for the synthesis and analysis of chiral this compound analogs.

Protocol: Rhodium-Catalyzed Enantioselective C-H Annulation

This protocol details the asymmetric synthesis of a representative analog, (S)-2-benzyl-7-hydroxy-3-phenylisoindolin-1-one, via a C-H activation/[4+1] annulation reaction. The expertise behind this choice lies in the catalyst's ability to directly functionalize an otherwise inert C-H bond with high stereocontrol, offering an atom-economical route.

Causality of Component Choices:

  • Catalyst: A cationic Rh(III) complex is used. The rhodium center coordinates to the directing group on the substrate and activates the ortho C-H bond.

  • Chiral Ligand: An electronically tunable cyclopentadienyl (Cp) ligand is chosen. Its specific steric bulk and electronic properties create a chiral pocket around the metal, forcing the incoming alkene to approach from a specific face, thus dictating the stereochemistry of the newly formed stereocenter.[10]

  • Oxidant/Additive: Silver hexafluoroantimonate (AgSbF₆) acts as a halide scavenger to generate the active cationic rhodium catalyst and can also serve as a mild oxidant.

Step 1: Preparation of Benzamide Substrate
  • To a solution of 4-hydroxy-2-methylbenzoic acid (1.0 equiv) in dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.5 equiv) and a catalytic amount of DMF (2 drops).

  • Stir the mixture at room temperature for 2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in fresh DCM and cool to 0 °C.

  • Slowly add a solution of benzylamine (1.1 equiv) and triethylamine (2.0 equiv) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or column chromatography.

Step 2: Asymmetric C-H Annulation

G cluster_cat Catalytic Cycle title Rh(III)-Catalyzed Asymmetric C-H Annulation A Benzamide Substrate Rh(III) Catalyst C-H Activation B Rhodacyclic Intermediate A->B Directing Group Assisted C Alkene Coordination & Migratory Insertion B->C + Alkene D Seven-Membered Rhodacycle C->D E Reductive Elimination D->E F Product Release & Catalyst Regeneration E->F F->A:f1 Re-entry

Caption: Simplified catalytic cycle for the Rh(III)-catalyzed C-H annulation reaction.

Procedure:

  • In a nitrogen-purged glovebox, add the benzamide substrate (1.0 equiv, 0.2 mmol), [RhCp*Cl₂]₂ (2.5 mol%), the chiral ligand (e.g., a custom chiral cyclopentadienyl ligand, 5.5 mol%), and AgSbF₆ (10 mol%) to a sealed reaction vial.

  • Add styrene (the alkene coupling partner, 2.0 equiv) via syringe.

  • Add 1,2-dichloroethane (DCE, 1.0 mL) as the solvent.

  • Seal the vial tightly and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 80 °C and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound analog.

Characterization and Analysis

Accurate characterization is essential to validate the outcome of the synthesis.

Structural Confirmation
  • ¹H and ¹³C NMR: Confirm the structure of the product and assess its purity. Key signals to look for include the disappearance of the benzamide methyl protons and the appearance of a new methine proton signal for the newly formed stereocenter.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass and elemental composition of the synthesized molecule.

Determination of Enantiomeric Excess (ee)

The enantiomeric excess is the most critical measure of success for an asymmetric synthesis. It is determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[13]

Protocol for Chiral HPLC Analysis:

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often effective for separating isoindolinone enantiomers.

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the mobile phase solvent.

  • Method Development:

    • Start with a standard mobile phase, typically a mixture of n-hexane and isopropanol (e.g., 90:10).

    • Run the racemic sample first (if available) to determine the retention times of both enantiomers and ensure baseline separation.

    • Optimize the mobile phase composition and flow rate (e.g., 1.0 mL/min) to achieve good resolution (Rₛ > 1.5).

  • Analysis: Inject the enantiomerically enriched sample under the optimized conditions.

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.[14]

    Formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

    Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

ParameterTypical ValuePurpose
Column Chiralpak IAProvides chiral recognition
Mobile Phase 90:10 n-Hexane/IsopropanolElutes compounds and affects separation
Flow Rate 1.0 mL/minControls retention time and resolution
Detection UV at 254 nmQuantifies the amount of each enantiomer
Expected Result Two well-resolved peaks for the racemic sampleConfirms method suitability

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Reaction Conversion - Inactive catalyst- Insufficient reaction time/temperature- Poor quality reagents/solvents- Ensure catalyst and additives are handled under inert conditions- Increase reaction time or temperature incrementally- Use freshly distilled, anhydrous solvents
Low Enantioselectivity (ee) - Racemization of the product- Incorrect catalyst/ligand ratio- Presence of water or other impurities- Lower the reaction temperature if possible- Re-optimize the metal-to-ligand ratio- Ensure rigorously anhydrous conditions
Poor Peak Resolution in Chiral HPLC - Inappropriate chiral column- Non-optimal mobile phase- Screen different types of chiral columns (IA, IB, AD, etc.)- Adjust the ratio of polar modifier (e.g., isopropanol) in the mobile phase

Conclusion

The enantioselective synthesis of this compound analogs is a vital task for the discovery of new therapeutics. Modern catalytic methods, particularly transition-metal-catalyzed C-H activation, offer a powerful and direct route to these chiral scaffolds with high levels of stereocontrol.[7][10] The protocols and analytical methods detailed in this guide provide a robust framework for researchers to synthesize and validate these valuable compounds. By understanding the causality behind the choice of reagents and conditions, scientists can not only replicate these results but also rationally design new synthetic routes and troubleshoot experimental challenges, accelerating the pace of drug discovery and development.

References

Application Note: Visualizing the Gateway: Protocols for Cellular Uptake and Imaging of Fluorescently-Labeled 7-Hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceutical agents with a wide spectrum of biological activities.[1][2][3] Understanding how these compounds traverse the cell membrane is fundamental to elucidating their mechanism of action and optimizing their therapeutic potential. This guide provides a comprehensive framework for the fluorescent labeling of a representative scaffold, 7-Hydroxyisoindolin-1-one, and presents detailed protocols for visualizing and quantifying its uptake into live cells using fluorescence microscopy. We delve into the rationale behind experimental design, from probe synthesis to advanced methods for dissecting specific endocytic pathways using pharmacological inhibitors. These protocols are designed for researchers, scientists, and drug development professionals seeking to investigate the cell entry mechanisms of small molecule therapeutics.

Introduction: The Scientific Rationale

The efficacy of any small molecule drug is contingent upon its ability to reach its intracellular target. The cell membrane presents a formidable barrier, and the specific route of entry—be it passive diffusion or an active transport mechanism—profoundly influences a compound's bioavailability, distribution, and potential for off-target effects.[4][5] The this compound moiety, a core component of many bioactive molecules, serves as an ideal model for studying these critical uptake processes.[6][7]

By covalently attaching a fluorescent dye, we can transform this molecule into a probe that allows for real-time, non-invasive visualization of its journey into the cell.[8][] This technique provides exquisite sensitivity and spatiotemporal resolution, enabling us to answer key questions: Does the compound accumulate in specific organelles? How rapidly is it internalized? And which cellular pathways are responsible for its entry?[10][11] This application note provides the principles and step-by-step methodologies to address these questions authoritatively.

Probe Design and Synthesis Strategy

The foundation of any imaging experiment is a high-quality fluorescent probe. The design process involves selecting an appropriate fluorophore and a robust chemical strategy for conjugation that preserves the core activity of the parent molecule.

Fluorophore Selection: A Balance of Properties

The choice of fluorophore is critical and should be tailored to the specific experimental setup, particularly the available filters on the fluorescence microscope.[11] For general applications, a dye such as Fluorescein isothiocyanate (FITC) is a common choice due to its high quantum yield, water solubility, and well-characterized excitation (λex ≈ 495 nm) and emission (λem ≈ 519 nm) spectra.[]

Causality: We select FITC for this protocol because its isothiocyanate group (-N=C=S) reacts readily and specifically with primary amines under mild conditions. The phenolic hydroxyl group on this compound is not a suitable handle for direct FITC labeling. Therefore, we propose a synthetic modification to introduce a primary amine, creating a versatile intermediate for labeling.

Proposed Synthetic Pathway

To enable fluorescent labeling, we propose a two-step synthesis to create an amino-functionalized this compound, which can then be readily conjugated to FITC.

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Fluorescent Labeling A This compound B Amino-functionalized Intermediate A->B Alkylation with N-(2-bromoethyl)phthalimide followed by deprotection D FITC-labeled This compound Probe B->D Conjugation (pH 8.5-9.0) C FITC C->D

Caption: Proposed synthetic workflow for probe generation.

Principles of Cellular Uptake Mechanisms

Small molecules can enter cells through several distinct pathways. Understanding these is crucial for interpreting imaging data correctly. The primary routes include passive diffusion for lipophilic molecules and various forms of endocytosis for molecules that are actively transported.[12][13]

  • Passive Diffusion: The molecule moves directly across the lipid bilayer, driven by its concentration gradient. This process is typically rapid and not easily saturated.

  • Endocytosis: The cell membrane engulfs the molecule, forming a vesicle that buds off into the cytoplasm. This is an active, energy-dependent process. Major endocytic pathways include:

    • Clathrin-Mediated Endocytosis (CME): The most common route, involving the formation of clathrin-coated pits.[13]

    • Caveolae-Mediated Endocytosis (CavME): Occurs in flask-shaped membrane invaginations rich in caveolin proteins.[12]

    • Macropinocytosis: A non-specific process involving the engulfment of large volumes of extracellular fluid.[5]

G cluster_endo Endocytosis (Energy-dependent) ext Extracellular Space probe Fluorescent Probe cell_mem Plasma Membrane intra Intracellular Space (Cytoplasm) probe->cell_mem Passive Diffusion clathrin Clathrin-coated pit probe->clathrin CME caveolae Caveolae probe->caveolae CavME macro Macropinocytosis probe->macro clathrin->intra Endosome caveolae->intra Caveosome macro->intra Macropinosome

Caption: Major pathways for small molecule cellular uptake.

Experimental Protocols: A Step-by-Step Guide

These protocols provide a validated workflow for cell preparation, imaging, and mechanistic investigation.

Protocol 4.1: Cell Culture and Preparation for Imaging

Rationale: Healthy, sub-confluent cells are essential for reproducible results. Over-confluent cells can exhibit altered uptake characteristics. Seeding cells on glass-bottom dishes is required for high-resolution microscopy.[14]

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, A549) onto 35 mm glass-bottom confocal dishes at a density that will result in 60-70% confluency on the day of the experiment.

  • Incubation: Culture cells in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO₂ for 24-48 hours.

  • Media Exchange: Immediately before imaging, carefully aspirate the growth medium and replace it with pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium) to reduce background fluorescence.[15]

Protocol 4.2: Live-Cell Imaging of Probe Uptake

Rationale: This protocol establishes the basic uptake profile of the fluorescent probe. A time-course experiment is crucial to understand the kinetics of internalization.

  • Prepare Probe Stock: Dissolve the FITC-labeled this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution in pre-warmed imaging buffer to the final desired working concentration (typically 1-10 µM). Vortex briefly.

    • Expert Tip: It is critical to determine the optimal probe concentration empirically. Start with a range of concentrations to find one that provides a strong signal without inducing cytotoxicity.

  • Establish Baseline: Place the dish on the microscope stage (equipped with an environmental chamber maintaining 37°C and 5% CO₂). Acquire a "before" image of the cells using both brightfield and the appropriate fluorescence channel (e.g., 488 nm excitation for FITC).

  • Initiate Uptake: Gently add the probe's working solution to the dish.

  • Time-Lapse Imaging: Immediately begin acquiring images at set intervals (e.g., every 2-5 minutes for 60 minutes) to monitor the dynamics of cellular uptake.

  • Controls:

    • Vehicle Control: Image cells treated with an equivalent concentration of DMSO in imaging buffer to control for solvent effects.

    • Low Temperature Control: To confirm active transport, replicate the experiment at 4°C, a condition that inhibits most energy-dependent processes like endocytosis.[16]

Protocol 4.3: Quantitative Analysis of Cellular Uptake

Rationale: Visual data should be supported by quantitative measurements to allow for objective comparisons between different conditions.

  • Image-Based Quantification:

    • Using image analysis software (e.g., ImageJ/Fiji), draw a Region of Interest (ROI) around individual cells.

    • Measure the mean fluorescence intensity within each ROI at each time point.

    • Subtract the mean background fluorescence from an area with no cells.

    • Plot the corrected mean fluorescence intensity over time to generate uptake curves.

  • Plate Reader-Based Quantification:

    • Seed cells in a 96-well black, clear-bottom plate.

    • Treat cells with the fluorescent probe as described in Protocol 4.2.

    • At the desired time point, wash the cells three times with cold PBS to remove non-internalized probe.[4]

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).[4][17]

    • Measure the fluorescence of the lysate in a fluorescence plate reader using the appropriate excitation/emission wavelengths.

    • Normalize the fluorescence signal to the total protein concentration in each well (determined by a BCA assay) to account for differences in cell number.[4]

Protocol 4.4: Dissecting Uptake Pathways with Pharmacological Inhibitors

Rationale: To identify the specific endocytic pathway(s) involved, cells are pre-treated with drugs that selectively block different routes. A significant reduction in probe uptake in the presence of an inhibitor points to the involvement of that specific pathway.[5][12][18]

  • Cell Preparation: Seed and culture cells as described in Protocol 4.1.

  • Inhibitor Pre-incubation: Pre-treat the cells with a specific inhibitor (see Table 1) at its recommended concentration and for the appropriate time (typically 30-60 minutes) in imaging buffer at 37°C.

  • Probe Incubation: While keeping the inhibitor present, add the fluorescent probe and incubate for a fixed time period (e.g., 30 minutes, determined from the kinetic analysis in Protocol 4.2).

  • Imaging and Quantification: Wash the cells and acquire images. Quantify the fluorescence intensity as described in Protocol 4.3.

  • Comparison: Compare the uptake in inhibitor-treated cells to a positive control (probe only) and a negative control (no probe). Express the results as a percentage of uptake relative to the positive control.

Data Presentation and Interpretation

Organizing data into clear tables and workflows is essential for robust analysis and reporting.

Table 1: Pharmacological Inhibitors for Endocytosis Studies
InhibitorTarget PathwayTypical Working ConcentrationPre-incubation TimeReference
ChlorpromazineClathrin-Mediated Endocytosis5-10 µg/mL30-60 min[18]
GenisteinCaveolae-Mediated Endocytosis50-200 µM30-60 min[18]
AmilorideMacropinocytosis50-100 µM15-30 min[5][12]
NocodazoleMicrotubule Polymerization1-10 µM30-60 min[18]
Cytochalasin DActin Polymerization1-10 µM30-60 min[12][18]

Overall Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis p1 Synthesize & Purify Fluorescent Probe p2 Culture & Seed Cells on Confocal Dishes e1 Pre-treat with Inhibitors (for mechanistic study) p2->e1 e2 Incubate with Probe (Time-course) e1->e2 e3 Live-Cell Imaging (Confocal Microscopy) e2->e3 a1 Image Processing e3->a1 a2 Quantitative Measurement of Fluorescence Intensity a1->a2 a3 Statistical Analysis & Data Interpretation a2->a3

Caption: Consolidated workflow from preparation to analysis.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low Signal Probe concentration too low; Inefficient uptake; Photobleaching.Increase probe concentration; Increase incubation time; Reduce laser power or exposure time during imaging.[14][15]
High Background Extracellular probe not fully washed away; Autofluorescence from media.Perform additional wash steps with cold PBS; Use phenol red-free imaging medium.[15]
Cell Death/Toxicity Probe concentration too high; Phototoxicity from excessive light exposure.Perform a dose-response curve to find the optimal non-toxic concentration; Minimize light exposure by using the lowest possible laser power and acquiring images less frequently.[14][19]
Inhibitor Ineffective Incorrect concentration or incubation time; Inhibitor degraded.Verify inhibitor concentration and incubation time from literature; Use freshly prepared inhibitor solutions.

References

Troubleshooting & Optimization

Troubleshooting common problems in 7-Hydroxyisoindolin-1-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-Hydroxyisoindolin-1-one

Welcome to the technical support guide for the synthesis of this compound and its analogs. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the intricacies of synthesizing this valuable heterocyclic scaffold. Isoindolin-1-ones are prevalent in numerous bioactive molecules and pharmaceuticals, making their efficient synthesis a critical task.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes.

Overview of a Common Synthetic Approach: Reductive Cyclization

A frequently employed and reliable method for synthesizing hydroxyisoindolin-1-ones is the selective reduction of the corresponding substituted phthalimide. This method is favored for its relatively mild conditions and the commercial availability of a wide range of starting materials. The core transformation involves the reduction of one of the two imide carbonyl groups to a hemiaminal.

The specific synthesis of this compound would typically start from 3-hydroxyphthalimide or a protected version thereof. The choice of reducing agent is paramount to success, as over-reduction can lead to undesired byproducts.

General_Synthesis_Scheme General Synthetic Route via Phthalimide Reduction cluster_reaction Selective Reduction Start 3-Hydroxyphthalimide (or N-substituted derivative) reagent Reducing Agent (e.g., NaBH4, Zn/HCl) Start->reagent 1. Product This compound reagent->Product 2. Work-up solvent Solvent (e.g., MeOH, EtOH, THF)

Caption: General reaction scheme for this compound synthesis.

Troubleshooting Guide: A Question & Answer Approach

This section addresses the most common hurdles encountered during the synthesis in a direct, problem-solution format.

Problem 1: Low or No Product Yield

Question: My reaction yield for this compound is consistently low, or I am only recovering my starting phthalimide. What are the potential causes and how can I address them?

Answer: Low conversion is a frequent issue that can almost always be traced back to one of four key areas: reagent activity, reaction conditions, substrate solubility, or substrate reactivity.

Causality and Solutions:

  • Inactive Reducing Agent: Sodium borohydride (NaBH₄) is a common choice for this reduction. However, it is susceptible to hydrolysis.

    • Expert Insight: NaBH₄ decomposes in acidic or even neutral aqueous solutions and slowly in alcohols. Always use a fresh bottle or a properly stored (desiccated) container. The rate of its reaction with alcohols (solvolysis) is temperature-dependent; running the reaction at lower temperatures (0-5 °C) can preserve the reagent's hydride activity for the duration of the reaction.

    • Solution: Perform a test reduction on a simple ketone like benzophenone to verify the activity of your NaBH₄ before committing it to your main reaction. Consider alternative reducing agents like zinc dust in acidic media (e.g., HCl or acetic acid), which can be more robust.[3]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critically linked.

    • Expert Insight: While lower temperatures can preserve the reducing agent, they also slow the rate of the desired reduction. The reaction may require extended periods (12-24 hours) at 0 °C to reach completion. Conversely, some protocols require heating to overcome activation energy barriers.[1]

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If you see no conversion after 2-3 hours at 0 °C, allow the reaction to slowly warm to room temperature. A small aliquot can be gently warmed to see if the reaction initiates.

  • Poor Substrate Solubility: If your starting phthalimide is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.

    • Expert Insight: The hydroxyl group on the aromatic ring can affect solubility. While methanol or ethanol are common solvents, they may not be optimal for all substrates.

    • Solution: Consider using a co-solvent system. Tetrahydrofuran (THF) is an excellent co-solvent that can improve the solubility of many organic compounds. A mixture of THF and methanol often provides the right balance of solubility and reactivity for the borohydride reduction.[4]

  • Substrate Reactivity Issues: Steric hindrance or electron-withdrawing groups can deactivate the carbonyls towards nucleophilic attack by the hydride.

    • Expert Insight: While the 7-hydroxy group is unlikely to cause significant steric hindrance, bulky N-substituents on the phthalimide can shield the carbonyls.

    • Solution: If steric hindrance is suspected, a less bulky reducing agent or more forcing conditions (higher temperature, stronger reducing agent like LiAlH₄, though this risks over-reduction) may be necessary. However, this should be a last resort.

Troubleshooting_Low_Yield Workflow for Troubleshooting Low Yield decision decision solution solution start Low or No Yield Observed check_reagent Is the reducing agent (e.g., NaBH4) active? start->check_reagent check_solubility Is the starting material fully dissolved? check_reagent->check_solubility Yes solution_reagent Solution: 1. Use fresh, dry NaBH4. 2. Verify activity with a control reaction. 3. Consider alternative reagents (e.g., Zn/HCl). check_reagent->solution_reagent No check_conditions Are reaction conditions (time, temp) optimal? check_solubility->check_conditions Yes solution_solubility Solution: 1. Use a co-solvent (e.g., THF/MeOH). 2. Gently warm to aid dissolution (then re-cool if needed). check_solubility->solution_solubility No solution_conditions Solution: 1. Monitor reaction by TLC. 2. Increase reaction time. 3. Cautiously increase temperature (e.g., 0°C to RT). check_conditions->solution_conditions No Side_Reactions Desired Pathway vs. Common Side Reactions Start 7-Hydroxyphthalimide Desired This compound (Target Product) Start->Desired Selective Reduction [H-] (Controlled Conditions) OverReduced 7-Hydroxyphthalide (Over-reduction Byproduct) Start->OverReduced Excess [H-] (Harsh Conditions) Dehydrated 7-Hydroxy-3-methylene- isoindolin-1-one (Dehydration Byproduct) Desired->Dehydrated Acid / Heat (Work-up / Purification)

References

Technical Support Center: Optimizing the Synthesis and Purification of 7-Hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 7-Hydroxyisoindolin-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you improve the yield and purity of your product.

I. Introduction to the Synthesis of this compound

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of various biologically active compounds. The primary and most accessible synthetic route to this molecule is the selective reduction of one of the carbonyl groups of 4-hydroxyphthalimide. While seemingly straightforward, this reaction requires careful control of conditions to maximize the yield of the desired mono-reduced product and minimize the formation of byproducts.

This guide will focus on the widely used and cost-effective reduction using sodium borohydride (NaBH₄) in an alcoholic solvent. We will delve into the critical parameters of this reaction and provide practical solutions to common challenges encountered during synthesis and purification.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound in a question-and-answer format.

Synthesis-Related Issues

Question: Why is my yield of this compound consistently low?

Answer: Low yields in the reduction of 4-hydroxyphthalimide can stem from several factors. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Reaction:

    • Insufficient Reducing Agent: While a stoichiometric amount of NaBH₄ is theoretically required, an excess is often necessary to drive the reaction to completion and to compensate for any reaction with the solvent.[1] A good starting point is using 1.5 to 2.0 equivalents of NaBH₄.

    • Low Reaction Temperature: The reduction is typically carried out at room temperature or with gentle heating. If the reaction is sluggish, consider increasing the temperature to 40-50°C and monitoring the progress by Thin Layer Chromatography (TLC).

    • Short Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the disappearance of the starting material (4-hydroxyphthalimide) by TLC.

  • Over-reduction to Phthalide:

    • A significant side reaction is the over-reduction of the desired this compound to the corresponding di-reduced product, 4-hydroxyphthalide. This is more likely to occur with prolonged reaction times or a large excess of NaBH₄.

    • Solution: Carefully monitor the reaction progress and quench it as soon as the starting material is consumed. A controlled addition of the reducing agent can also help minimize over-reduction.

  • Decomposition of Starting Material or Product:

    • The hydroxy group on the aromatic ring can make the starting material and product susceptible to oxidation or other side reactions, especially under harsh conditions.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure the reaction is not heated excessively or for prolonged periods.

Question: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely impurities?

Answer: Besides unreacted starting material and the desired product, several impurities can be present:

  • 4-Hydroxyphthalide: As mentioned, this is a common over-reduction byproduct. It will likely have a different Rf value than your product on a TLC plate.

  • Phthalamic Acid Derivative: Incomplete cyclization during the synthesis of the starting 4-hydroxyphthalimide, or hydrolysis of the imide during workup, can lead to the corresponding phthalamic acid.

  • Borate Salts: The work-up procedure is designed to remove these, but incomplete quenching or extraction can leave them in your crude product.

Below is a decision-making workflow for troubleshooting low yields:

Troubleshooting Low Yield
Purification-Related Issues

Question: I'm having difficulty purifying this compound by recrystallization. What is a good solvent system?

Answer: Finding the right solvent is key for successful recrystallization.[2][3] For this compound, which is a moderately polar compound, a single solvent or a two-solvent system can be effective.

  • Single Solvent: Ethanol or isopropanol are good starting points. The compound should be sparingly soluble at room temperature but dissolve upon heating.

  • Two-Solvent System: A common and effective approach is using a solvent in which the compound is soluble (like ethanol or ethyl acetate) and an anti-solvent in which it is insoluble (like hexanes or water).[2]

    • Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise until you observe persistent cloudiness. Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Question: What are the recommended conditions for purifying this compound by flash column chromatography?

Answer: Flash column chromatography is an excellent method for purifying this compound from less polar byproducts like 4-hydroxyphthalide and more polar impurities.[4][5]

  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice.

  • Mobile Phase (Eluent): A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity. A good starting point is a mixture of hexanes and ethyl acetate.

    • TLC Analysis First: Before running the column, determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired product. This will ensure good separation on the column. A starting mobile phase could be 30-50% ethyl acetate in hexanes, with the polarity increased as needed.

Below is a general workflow for the purification of this compound:

References

Overcoming solubility issues of 7-Hydroxyisoindolin-1-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Hydroxyisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results.

Part 1: Understanding the Challenge & Initial Troubleshooting

Before attempting advanced solubilization techniques, it's crucial to understand the physicochemical properties of this compound that influence its solubility. The molecule contains a polar lactam ring and a phenolic hydroxyl group, which is a weak acid. Its solubility is therefore highly dependent on the pH of the aqueous medium.

Troubleshooting Decision Tree

This workflow provides a systematic approach to selecting the appropriate solubilization strategy. Start at the top and follow the path that best describes your experimental needs and observations.

G A START: Need to dissolve This compound in aqueous buffer B Prepare a high-concentration stock in 100% DMSO. (e.g., 10-50 mM) A->B C Does the compound fully dissolve in DMSO? B->C D Yes C->D Yes E No C->E No F Dilute stock solution into final aqueous buffer. (Final DMSO <0.5%) D->F N Consider alternative solvents (e.g., DMA, NMP). Use sonication or gentle warming (monitor stability). E->N G Does precipitation occur upon dilution? F->G H No G->H No I Yes G->I Yes J SUCCESS: Solution is ready for experiment. H->J K TROUBLESHOOTING PATH 1: pH Adjustment Is your assay compatible with pH > 8.0? I->K L TROUBLESHOOTING PATH 2: Co-Solvent Optimization Can your assay tolerate >0.5% DMSO or other organic solvents? I->L M TROUBLESHOOTING PATH 3: Excipient Formulation (e.g., Cyclodextrins) Are complexing agents compatible with your assay? I->M K->L L->M

Caption: Troubleshooting Decision Tree for Solubilizing this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound, fully dissolved in DMSO, precipitates when I add my aqueous buffer. Why?

A1: This is a common phenomenon for hydrophobic or poorly soluble compounds.[1] While the compound dissolves in the polar aprotic solvent DMSO, adding an aqueous buffer drastically increases the solution's polarity. The final DMSO concentration is often too low to keep the compound in solution, causing it to precipitate or "crash out."

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is highly dependent on the specific cell line and assay duration. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[2] However, it is imperative to run a DMSO tolerance control for your specific experimental setup to determine the maximum acceptable concentration.

Q3: Can I heat the solution to help it dissolve?

A3: Gentle warming can be effective but must be done with caution. Overheating can degrade the compound. It is recommended to gently warm the solution (e.g., to 37°C) and use sonication. Always verify the compound's integrity by a suitable analytical method like HPLC after any heating protocol.

Part 2: In-Depth Troubleshooting Guides

If the initial troubleshooting steps fail, a more systematic formulation approach is required. The following guides provide detailed protocols and the scientific rationale for three primary strategies.

Guide 1: Solubility Enhancement via pH Adjustment

Scientific Rationale: this compound has a phenolic hydroxyl group, which is weakly acidic. By raising the pH of the aqueous buffer above the pKa of this group, the molecule becomes deprotonated, forming a more polar phenolate anion. This charged species has significantly higher aqueous solubility.[][4][5]

G cluster_0 Low pH (e.g., pH 7.4) cluster_1 High pH (e.g., pH 9.0) A This compound (Neutral Form) -OH group is protonated B Low Aqueous Solubility (Prone to Precipitation) A->B Poor interaction with water C This compound (Anionic Form) -O⁻ group is deprotonated A->C + OH⁻ (pH > pKa) D High Aqueous Solubility (Stays in Solution) C->D Favorable ionic interaction with water

Caption: Mechanism of pH-Dependent Solubility for this compound.

Experimental Protocol:

  • Determine pH Compatibility: First, confirm that your assay or experiment is tolerant to a higher pH (e.g., pH 8.0 - 10.0).

  • Prepare Alkaline Buffer: Prepare your desired buffer (e.g., Tris, PBS) and adjust the pH to a value of 1.5 to 2 units above the predicted pKa of the phenolic hydroxyl group (a typical phenolic pKa is around 9-10). For this compound, starting with a buffer at pH 9.0 is a reasonable approach.

  • Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution Test:

    • Aliquot your high-pH aqueous buffer into several tubes.

    • Add small amounts of the DMSO stock to each tube to achieve a range of final compound concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration remains constant and below your assay's tolerance limit (e.g., 0.5%).

    • Vortex gently and visually inspect for precipitation immediately and after 30 minutes.

  • Validation: If a clear solution is obtained, it is advisable to confirm the final pH of the solution, as the addition of the compound may slightly alter it.

Causality and Pitfalls:

  • Why it works: Ionization dramatically increases polarity and the capacity for hydrogen bonding with water.[6]

  • Potential Issue: The compound may not be stable at high pH over long periods. Always prepare fresh solutions.

  • Critical Check: Ensure the final pH of your solution does not interfere with the biological activity or detection method of your assay.

Guide 2: Co-Solvent and Surfactant Strategies

Scientific Rationale: If pH adjustment is not an option, using co-solvents or surfactants can increase solubility.[7] Co-solvents like polyethylene glycol (PEG) or propylene glycol work by reducing the polarity of the aqueous solvent, thereby decreasing the energy required to dissolve a hydrophobic compound.[][8] Surfactants form micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous environment.

Experimental Protocol (Co-Solvent Approach):

  • Select a Co-solvent: Common biocompatible co-solvents include PEG 400 and propylene glycol.[]

  • Prepare Formulation Buffer: Create a series of your primary aqueous buffer containing different percentages of the co-solvent (e.g., 5%, 10%, 20% PEG 400).

  • Prepare DMSO Stock: Prepare a high-concentration stock in 100% DMSO.

  • Test Solubility: Dilute the DMSO stock into the co-solvent formulation buffers to your desired final concentration.

  • Observe and Optimize: Vortex and observe for precipitation. Identify the minimum percentage of co-solvent required to maintain solubility.

  • Control Experiment: Crucially, run a vehicle control (buffer + co-solvent + DMSO) in your assay to ensure the formulation itself does not cause an effect.

Data Summary Table: Common Solubilization Strategies

StrategyAgentTypical ConcentrationMechanism of ActionProsCons & Assay Considerations
pH Adjustment NaOH, KOH, Basic Buffers (Tris, CAPS)pH > 8.0Increases solubility by ionizing the acidic phenolic group.[4]Simple, effective for ionizable compounds.May affect compound stability or biological activity; not suitable for all assays.
Co-solvents DMSO, PEG 400, Propylene Glycol1-20%Reduces the polarity of the aqueous solvent system.[][8]Can significantly increase solubility.May have intrinsic biological effects or interfere with assays; requires vehicle controls.
Complexation β-Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)1-10% (w/v)Encapsulates the hydrophobic molecule in its non-polar cavity.[9][10]Low toxicity, high solubilizing power for many compounds.[11][12]Can be expensive; may interfere with compound-protein binding; requires careful validation.
Surfactants Tween® 80, Kolliphor® EL0.1-2%Forms micelles that encapsulate the compound.[13]Effective at low concentrations.Can lyse cells at higher concentrations; may interfere with enzyme kinetics or protein structure.
Guide 3: Formulation with Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][11] They can form inclusion complexes with poorly soluble molecules like this compound, effectively shielding the hydrophobic parts of the molecule from water and increasing its apparent solubility.[14][10][15]

Experimental Protocol:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and safety profiles.[9][16]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in your aqueous buffer (e.g., 10% w/v HP-β-CD in PBS).

  • Method A (Direct Solubilization):

    • Add solid this compound directly to the cyclodextrin-containing buffer.

    • Vortex or sonicate until the compound dissolves. This may take time as the complex forms.

  • Method B (Dilution from Organic Stock):

    • Prepare a concentrated stock of the compound in a minimal amount of an organic solvent like ethanol or DMSO.

    • Slowly add the organic stock to the vigorously stirring cyclodextrin solution. This method can help prevent initial precipitation.

  • Validation: Filter the final solution through a 0.22 µm filter to remove any undissolved particles or aggregates before use in sensitive assays. As with other methods, an appropriate vehicle control (buffer + cyclodextrin) is essential.

References

Technical Support Center: Purification of 7-Hydroxyisoindolin-1-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Hydroxyisoindolin-1-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. As Senior Application Scientists, we understand that robust purification is critical for obtaining reliable downstream data. This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Purification Strategy Workflow

The selection of an appropriate purification technique is paramount for achieving high purity of this compound and its derivatives. The following workflow provides a general decision-making framework.

Purification Workflow start Crude Product (this compound derivative) is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography (Silica Gel) is_solid->column_chromatography No (Oily) high_purity_solid High Purity Solid (>95%) recrystallization->high_purity_solid Successful recrystallization->column_chromatography Unsuccessful/ Low Purity final_purity_check Final Purity Analysis (NMR, LC-MS, etc.) high_purity_solid->final_purity_check is_polar Is the compound highly polar? column_chromatography->is_polar oily_or_impure Oily or Impure Solid column_chromatography->oily_or_impure rp_hplc Reverse-Phase HPLC is_polar->rp_hplc Moderate Polarity normal_phase_hplc Normal-Phase or HILIC HPLC is_polar->normal_phase_hplc Yes rp_hplc->final_purity_check normal_phase_hplc->final_purity_check oily_or_impure->is_polar

Caption: Decision workflow for selecting a purification method for this compound derivatives.

Troubleshooting Guide & FAQs

Column Chromatography

Question 1: My this compound derivative is streaking badly on the silica gel column. What is causing this and how can I fix it?

Answer: Streaking on a silica gel column is a common issue, especially with polar compounds containing functional groups like hydroxyls and amides, which can interact strongly with the acidic silica surface.[1] This strong interaction can lead to poor peak shape and inefficient separation.

  • Causality: The hydroxyl and amide groups in your molecule are likely forming strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface. This can lead to slow and uneven elution.

  • Troubleshooting Steps:

    • Solvent System Modification:

      • Increase Polarity Gradually: A mobile phase that is not polar enough will result in the compound sticking to the baseline.[1][2] Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

      • Add a Modifier: For basic nitrogen-containing compounds like isoindolinones, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can significantly improve peak shape by neutralizing acidic sites on the silica gel.[1] For acidic compounds, a small amount of acetic acid may be beneficial.

    • Stationary Phase Deactivation: Before packing your column, you can pre-treat the silica gel with a dilute solution of triethylamine in your non-polar solvent, then wash with the non-polar solvent to remove excess base. This deactivates the most acidic sites.

    • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase silica (e.g., diol or cyano).[3]

Question 2: I'm not seeing my compound elute from the column, even after flushing with a very polar solvent system. What should I do?

Answer: This frustrating situation usually points to one of two possibilities: your compound has irreversibly adsorbed to the silica gel, or it has decomposed on the column.[3]

  • Causality: Highly polar compounds can bind so strongly to silica that even highly polar mobile phases cannot elute them. Alternatively, the acidic nature of silica gel can catalyze the decomposition of sensitive molecules.

  • Troubleshooting Steps:

    • Test for Stability: Before running a large-scale column, spot your crude material on a silica TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.[3]

    • Solvent System Check: Double-check that you have prepared your solvent system correctly. A simple mistake, like reversing the ratio of polar and non-polar solvents, can lead to this issue.[3]

    • Consider a More Aggressive Solvent System: For very polar compounds, a standard hexane/ethyl acetate system may not be sufficient. Consider using a more polar system like dichloromethane/methanol.[1][4]

    • Reverse-Phase Chromatography: If your compound is highly polar, reverse-phase chromatography might be a more suitable technique. In this case, you would use a non-polar stationary phase (like C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5][6]

Question 3: My fractions are all mixed, even though the TLC showed good separation. Why is this happening?

Answer: This often occurs when the column is overloaded or not packed properly, leading to broad bands and poor resolution.

  • Causality: Introducing too much crude material onto the column saturates the stationary phase, preventing proper partitioning of the components.[1] A poorly packed column with channels or cracks will also lead to an uneven solvent front and mixing of bands.

  • Troubleshooting Steps:

    • Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

    • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A wet slurry packing method is generally preferred over dry packing.

    • Dry Loading: If your compound has poor solubility in the initial mobile phase, consider dry loading. This involves adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your packed column.

Parameter Recommendation for this compound Derivatives Rationale
Stationary Phase Silica Gel (for standard purification)Good for moderately polar compounds.
Alumina (neutral or basic)For compounds sensitive to acidic silica.
C18 Reverse-Phase SilicaFor highly polar derivatives.[5]
Mobile Phase Hexane/Ethyl Acetate GradientA common starting point for many isoindolinone derivatives.[7][8][9]
Dichloromethane/MethanolFor more polar derivatives that do not elute with EtOAc systems.[4]
Water/Acetonitrile or Water/MethanolFor reverse-phase HPLC.[5]
Sample Load 1-5% of silica gel massTo prevent overloading and ensure good separation.

Table 1: Recommended Starting Conditions for Column Chromatography.

Recrystallization

Question 4: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals. What's going on?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. When the solution cools, the compound separates as a liquid (an oil) rather than forming a crystal lattice.

  • Causality: The solubility of your compound is too high in the chosen solvent at elevated temperatures, or the boiling point of the solvent is higher than the melting point of your compound. Impurities can also suppress the freezing point and promote oiling out.

  • Troubleshooting Steps:

    • Use a Lower-Boiling Solvent: Select a solvent with a boiling point lower than the melting point of your compound.

    • Use a Larger Volume of Solvent: Oiling out can sometimes be caused by using too little solvent, leading to a highly concentrated, supersaturated solution. Add more solvent to dissolve the oil, then cool slowly.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages precipitation rather than crystallization.[10]

    • Solvent Combination: Use a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.[11]

Solvent System Polarity Comments
Ethanol/WaterPolarGood for polar compounds; adjust the ratio to find the optimal solubility.
Acetone/HexaneMedium/Non-polarA versatile system where acetone is the "good" solvent and hexane is the "poor" solvent.[11]
Ethyl Acetate/HexaneMedium/Non-polarAnother common binary system.[11]
IsopropanolPolarCan be effective for moderately polar solids.[7]

Table 2: Common Solvent Systems for Recrystallization.

High-Performance Liquid Chromatography (HPLC)

Question 5: My polar this compound derivative has very poor retention on my C18 reverse-phase HPLC column. How can I improve this?

Answer: Poor retention of polar compounds on traditional C18 columns is a frequent challenge because the non-polar stationary phase has little affinity for hydrophilic molecules.[5][12][13]

  • Causality: The polar analyte spends most of its time in the polar mobile phase and interacts very weakly with the non-polar C18 chains, leading to elution near the solvent front (void volume).

  • Troubleshooting Steps:

    • Highly Aqueous Mobile Phase: Increase the percentage of the aqueous component (e.g., water or buffer) in your mobile phase. However, be aware that using 100% aqueous mobile phases on traditional C18 columns can lead to "phase dewetting" or "phase collapse," where the C18 chains matt down, resulting in a loss of retention.[5]

    • Use a "Polar-Endcapped" or "AQ-type" C18 Column: These columns are specifically designed to be compatible with highly aqueous mobile phases and provide better retention for polar compounds.[12]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds. It utilizes a polar stationary phase (like bare silica or a bonded polar phase) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous solvent. This allows for the retention of compounds that are not retained in reverse-phase mode.[5][6]

    • Ion-Pairing Agents: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can increase retention. However, these reagents can be difficult to remove from the column and may suppress MS signals.[13]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.[1] A common starting point for isoindolinone derivatives is a gradient of ethyl acetate in hexane.[7][8]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent system.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution and Fraction Collection:

    • Begin eluting with the initial solvent system, collecting fractions in test tubes.

    • Gradually increase the polarity of the mobile phase according to your TLC analysis.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.[15]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[10]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10][15]

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities. Allow the crystals to dry completely.[15]

By understanding the principles behind these purification techniques and anticipating common problems, you can develop robust and efficient protocols for obtaining high-purity this compound and its derivatives, ensuring the quality and reliability of your research.

References

Preventing degradation of 7-Hydroxyisoindolin-1-one during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Hydroxyisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Degradation can compromise experimental results and lead to costly delays. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can maintain the purity and efficacy of your material.

This document is structured to provide immediate answers through our FAQ section and in-depth guidance via our troubleshooting guides and validated protocols.

Frequently Asked Questions (FAQs)

Q1: My solid this compound powder has turned slightly yellow/brown upon storage. What is happening?

This discoloration is a common indicator of oxidative degradation. The 7-hydroxy group, being a phenolic moiety, is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process is often accelerated by exposure to light and elevated temperatures. The colored byproducts are typically quinone-like species or other extended conjugated systems formed from the initial oxidation product.

Q2: I observe a new, more polar peak in my HPLC chromatogram after storing my compound in a methanol solution. What could this be?

The appearance of a more polar peak, especially when the compound is stored in a protic solvent, may suggest hydrolysis of the lactam (cyclic amide) ring. While lactams are generally more stable than their acyclic counterparts, prolonged storage in solution, particularly if not anhydrous or at a non-neutral pH, can lead to ring-opening, forming the corresponding amino acid, which is significantly more polar.

Q3: Can I store this compound at room temperature on the lab bench?

This is strongly discouraged. Exposure to ambient light and temperature fluctuations can significantly accelerate degradation. A recent study on a related isoindolin-1-one derivative demonstrated that exposure to light and air in the solid state led to significant oxidative decomposition and isomerization within days[1][2]. For optimal stability, the compound must be protected from light, oxygen, and heat.

Q4: What are the primary drivers of degradation for this molecule?

Based on its chemical structure, the three primary environmental factors that can induce degradation are:

  • Oxygen: The electron-rich phenol ring is prone to oxidation.

  • Light (Photodegradation): UV or even high-intensity visible light can provide the energy to initiate photo-oxidative processes or other rearrangements[3][4].

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation and hydrolysis.

Troubleshooting Guide: Identifying and Mitigating Degradation

If you suspect your sample of this compound has degraded, this guide will help you diagnose the likely cause and take corrective action.

Visualizing the Problem: Potential Degradation Pathways

The diagram below illustrates the most probable degradation pathways for this compound based on its chemical structure and data from related compounds[5].

G cluster_main This compound cluster_stress cluster_products Degradation Products C This compound (Stable) Ox Oxidized Product (e.g., Phthalimide derivative) C->Ox Oxidation Hy Hydrolyzed Product (Ring-Opened) C->Hy Hydrolysis O2 Oxygen (Air) O2->Ox Light Light (UV/Visible) Light->Ox H2O Water/pH H2O->Hy

Caption: Potential degradation pathways for this compound.

Systematic Troubleshooting Workflow

Use the following workflow to systematically identify the cause of degradation.

G start Degradation Suspected (e.g., color change, new HPLC peak) check_solid_liquid Is the sample solid or in solution? start->check_solid_liquid check_color Is the solid discolored (yellow/brown)? check_solid_liquid->check_color Solid check_hplc_liquid Does HPLC show a new, more polar peak? check_solid_liquid->check_hplc_liquid Solution check_hplc_solid Does HPLC show a complex mixture or new apolar peaks? check_color->check_hplc_solid No check_storage_solid How was it stored? check_color->check_storage_solid Yes cause_ox Likely Cause: Oxidation check_storage_solid->cause_ox In Air (dark) cause_photo_ox Likely Cause: Photo-oxidation check_storage_solid->cause_photo_ox Exposed to Light/Air check_solvent What was the solvent? Was it anhydrous? check_hplc_liquid->check_solvent Yes cause_hydrolysis Likely Cause: Hydrolysis check_solvent->cause_hydrolysis Protic / Non-anhydrous check_storage_liquid How was the solution stored? action_solid Action: 1. Discard degraded sample. 2. Repurchase/resynthesize. 3. Implement Best Practices (Inert gas, cold, dark storage). cause_ox->action_solid cause_photo_ox->action_solid action_liquid Action: 1. Prepare solutions fresh. 2. Use anhydrous solvents. 3. Buffer to neutral pH if aqueous. 4. Store solutions cold and protected from light. cause_hydrolysis->action_liquid

Caption: Systematic workflow for troubleshooting degradation issues.

Best Practices for Storage and Handling

To prevent degradation and ensure the long-term viability of this compound, adhere to the following guidelines. These are based on standard industry practices for sensitive phenolic and heterocyclic compounds[6][7].

ParameterRecommendationRationale
Temperature -20°C for long-term storage.Reduces the kinetic rate of all potential degradation reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen) .Displaces oxygen, the primary driver for oxidative degradation of the phenol group[5].
Light Store in an amber vial placed inside a secondary, opaque container.Prevents photo-induced degradation, a common issue for aromatic heterocycles[2][8].
Form Solid powder is preferred for long-term storage.The compound is significantly less stable in solution. Prepare solutions fresh for each experiment.
Container Use a tightly sealed vial with a PTFE-lined cap.Prevents moisture ingress, which can lead to hydrolysis, and oxygen exchange.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally stress the compound to rapidly identify its vulnerabilities. It is a critical step in developing a stability-indicating analytical method, as recommended by ICH guidelines[4].

Objective: To determine the susceptibility of this compound to hydrolysis (acidic, basic), oxidation, heat, and light.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • Photostability chamber (Option 1 or 2 as per ICH Q1B)[3]

  • Calibrated oven

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Set Up Test Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate, clearly labeled amber HPLC vials.

    • Acid Hydrolysis: 0.1 M HCl.

    • Base Hydrolysis: 0.1 M NaOH.

    • Oxidation: 3% H₂O₂.

    • Thermal: HPLC grade water (for control).

    • Control: HPLC grade water.

  • Thermal Stress: Place the "Thermal" vial in an oven at 60°C for 24 hours. Keep the "Control" vial at 4°C.

  • Hydrolytic & Oxidative Stress: Keep the Acid, Base, and Oxidation vials at room temperature for 24 hours. Note: If rapid degradation occurs with the base, neutralize the sample with 1 mL of 0.1 M HCl before analysis.

  • Photostability Stress:

    • Expose a separate solid sample and a solution (1 mg/mL in acetonitrile) to light exposure of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter[4][8].

    • Keep a control sample (wrapped in aluminum foil) under the same temperature conditions but protected from light.

  • Analysis:

    • After the incubation period, dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all samples, including the control, by a suitable HPLC-UV method (see Protocol 2).

    • Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks. Calculate the percentage of degradation.

Protocol 2: HPLC Method for Stability Monitoring

This is a general-purpose reverse-phase HPLC method suitable for monitoring the purity of this compound. Analytical methods are crucial for detecting and quantifying degradation products[9][10].

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

Interpretation: The parent compound should elute as a sharp peak. Degradants from oxidation are often less polar (elute later), while hydrolytic products will be more polar (elute earlier).

By implementing these guidelines and utilizing the provided protocols, you can ensure the quality and stability of your this compound, leading to more reliable and reproducible scientific outcomes.

References

Side reactions and byproduct formation in isoindolinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoindolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important heterocyclic scaffold.[1][2][3] This resource aims to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Section 1: Troubleshooting Guide - Common Side Reactions & Byproduct Formation

This section addresses specific issues that may arise during isoindolinone synthesis, offering insights into their causes and providing actionable solutions.

Issue: Low or No Yield of the Desired Isoindolinone

Question: I am attempting a transition-metal-catalyzed synthesis of an isoindolinone, but I am observing very low conversion of my starting materials and minimal product formation. What are the likely causes and how can I improve my yield?

Answer:

Low yields in transition-metal-catalyzed isoindolinone syntheses, particularly those involving C-H activation, can stem from several factors.[1][4][5][6] Understanding the catalytic cycle is crucial for troubleshooting.

Root Cause Analysis:

  • Catalyst Inactivation: The active catalyst species can be sensitive to air, moisture, or impurities in the starting materials or solvent. For palladium-catalyzed reactions, oxidation of Pd(0) to Pd(II) prematurely or coordination of impurities to the metal center can halt the catalytic cycle.[7]

  • Inefficient C-H Activation: The directing group on your benzamide substrate plays a pivotal role. If the directing group is not coordinating effectively to the metal center, the crucial C-H activation step will be slow or may not occur at all.

  • Poor Ligand Choice: The ligand's electronic and steric properties are critical. An inappropriate ligand can lead to catalyst instability, poor reactivity, or favor undesired side reactions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base are key parameters. For instance, in some ruthenium-catalyzed syntheses, toluene has been found to be the optimal solvent, while others like acetonitrile are ineffective.[5] The choice of base can also significantly impact the yield.[5]

Troubleshooting Protocol:

  • Ensure Inert Atmosphere: Rigorously degas all solvents and reagents. Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Purify Starting Materials: Ensure your benzamide and coupling partner are free of impurities. Recrystallization or column chromatography may be necessary.

  • Screen Ligands and Catalysts: If the initial catalyst system is not performing well, screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes) and metal precursors (e.g., different palladium or rhodium sources).

  • Optimize Reaction Conditions: Systematically vary the temperature, solvent, and base. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal conditions.

  • Consider an Alternative Synthetic Route: If optimization efforts fail, it may be necessary to explore a different synthetic strategy, such as a reductive amination approach or a multicomponent reaction.[8][9]

Issue: Formation of Over-Reduced or Ring-Opened Byproducts

Question: In my reductive amination synthesis of an isoindolinone from 2-formylbenzoic acid, I am isolating significant amounts of the corresponding amino alcohol and the ring-opened amino acid. How can I favor the desired cyclization?

Answer:

The formation of over-reduced or ring-opened byproducts in reductive amination pathways to isoindolinones is a common challenge related to the relative rates of competing reactions.[10][11][12]

Mechanistic Insight:

The desired reaction proceeds through the formation of an intermediate imine (or iminium ion) from the reaction of 2-formylbenzoic acid and an amine, which then undergoes intramolecular cyclization and subsequent reduction.[10][13] However, two primary side reactions can occur:

  • Over-reduction: The reducing agent can directly reduce the starting aldehyde to an alcohol before imine formation and cyclization can take place.

  • Hydrolysis: The intermediate imine can be hydrolyzed back to the starting aldehyde and amine, especially in the presence of excess water.[14][15][16] This can lead to the formation of the ring-opened amino acid if the aldehyde is oxidized.

Troubleshooting Protocol:

  • Choice of Reducing Agent: Employ a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are often preferred for this reason over stronger reducing agents like sodium borohydride (NaBH₄).[10][12][13]

  • Control of pH: Maintain a weakly acidic pH (around 4-6). This protonates the carbonyl group, activating it for nucleophilic attack by the amine to form the imine, and also protonates the imine to form the more electrophilic iminium ion, which is more readily reduced.[13]

  • Removal of Water: The formation of the imine is an equilibrium process that produces water.[15] Removing water as it is formed will drive the equilibrium towards the imine and favor the desired cyclization. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • One-Pot vs. Stepwise Procedure: Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. This can sometimes provide better control over the reaction and minimize side products.

Issue: Unidentified Byproduct with a Higher Molecular Weight

Question: I am observing a significant byproduct with a higher molecular weight than my expected isoindolinone in a C-H activation/annulation reaction. What could this be?

Answer:

The formation of higher molecular weight byproducts in C-H activation reactions often points towards dimerization or oligomerization of the starting materials or intermediates.

Plausible Side Reactions:

  • Homocoupling of the Benzamide: The catalyst can sometimes promote the coupling of two molecules of the benzamide starting material.

  • Dimerization of the Coupling Partner: If your coupling partner is an alkene or alkyne, it may undergo catalyst-mediated dimerization.

  • Reaction with Solvent: In some cases, the activated intermediate can react with the solvent, leading to the incorporation of a solvent molecule into the byproduct.

Diagnostic and Troubleshooting Steps:

  • Characterize the Byproduct: Isolate the byproduct and obtain its mass spectrum and NMR data to elucidate its structure. This will provide crucial clues about its origin.

  • Modify Reaction Conditions:

    • Lower the Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions like dimerization.

    • Change the Solvent: Switching to a more inert solvent can prevent solvent incorporation.

    • Adjust the Stoichiometry: Varying the ratio of the benzamide to the coupling partner may suppress the formation of certain byproducts.

  • Re-evaluate the Catalyst System: The choice of catalyst and ligand can influence the selectivity of the reaction. A more sterically hindered ligand, for example, might disfavor homocoupling.

Section 2: Frequently Asked Questions (FAQs)

Synthesis Strategy

Q1: What are the most common strategies for synthesizing the isoindolinone core?

A1: Several robust methods exist for constructing the isoindolinone scaffold.[1] The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Key approaches include:

  • Transition-Metal-Catalyzed C-H Functionalization: This modern approach involves the coupling of benzamides with various partners like alkenes, alkynes, or isocyanides, catalyzed by metals such as palladium, rhodium, or ruthenium.[1][4][5][6]

  • Reductive Amination/Lactamization: This classic method typically involves the reaction of a 2-formylbenzoic acid or a related derivative with a primary amine, followed by cyclization.[9]

  • Multicomponent Reactions: These reactions, such as the Ugi reaction, allow for the rapid assembly of complex isoindolinones from simple starting materials in a single step.[8]

  • Intramolecular Cyclization: Starting from a pre-functionalized aromatic compound, an intramolecular cyclization can be triggered to form the lactam ring.[17]

Mechanistic Considerations

Q2: In palladium-catalyzed C-H activation/annulation reactions for isoindolinone synthesis, what is the role of the oxidant?

A2: In many palladium-catalyzed C-H activation cycles, an oxidant is required to regenerate the active catalyst. The catalytic cycle often involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) couple. In a typical Pd(0)/Pd(II) cycle for a Heck-type reaction, for example, the oxidative addition of an aryl halide to Pd(0) forms a Pd(II) species. After migratory insertion and β-hydride elimination, the Pd(0) catalyst is regenerated. However, in many C-H activation protocols, the reaction starts with a Pd(II) salt. The C-H activation step can lead to a palladacycle, which then reacts with the coupling partner. Reductive elimination forms the product and a Pd(0) species. An oxidant is then needed to re-oxidize the Pd(0) back to the active Pd(II) state to continue the catalytic cycle. Common oxidants include Cu(OAc)₂, Ag₂CO₃, or even molecular oxygen.[7] Some newer methods are being developed that are oxidant-free.[18]

Byproduct Identification

Q3: I am synthesizing a 3-substituted isoindolinone from a 2-halobenzamide and a terminal alkyne via a Sonogashira coupling followed by cyclization. I see a byproduct that appears to be a dimer of the alkyne. Why is this happening?

A3: The formation of an alkyne dimer is a common side reaction in Sonogashira couplings, known as Glaser coupling. This occurs when two molecules of the terminal alkyne couple with each other, typically in the presence of a copper co-catalyst and an oxidant (often air).

Mitigation Strategies:

  • Strictly Anaerobic Conditions: Perform the reaction under a rigorously inert atmosphere to minimize the presence of oxygen, which promotes Glaser coupling.

  • Use a Copper-Free Sonogashira Protocol: Several copper-free Sonogashira coupling methods have been developed that can circumvent this side reaction.

  • Control the Rate of Addition: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, favoring the desired cross-coupling over homocoupling.

Section 3: Data & Visualization

Table 1: Troubleshooting Summary for Common Isoindolinone Synthesis Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Yield Catalyst inactivation, inefficient C-H activation, suboptimal conditions.Use inert atmosphere, purify reagents, screen catalysts/ligands, optimize temperature, solvent, and base.
Over-reduction Reducing agent is too strong.Use a milder, more selective reducing agent like STAB or NaBH₃CN.
Ring-Opening Hydrolysis of the intermediate imine.Control pH (weakly acidic), remove water (Dean-Stark or molecular sieves).
Dimerization High concentration, reactive intermediates.Lower reaction concentration, change solvent, adjust stoichiometry.
Glaser Coupling Oxygen-mediated homocoupling of terminal alkynes.Use inert atmosphere, consider a copper-free protocol, slow addition of the alkyne.

Diagram 1: General Troubleshooting Workflow for Isoindolinone Synthesis

G cluster_troubleshooting Troubleshooting Steps start Low Yield or Significant Byproducts Observed check_purity Verify Purity of Starting Materials and Solvents start->check_purity check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_purity->check_conditions Purity Confirmed analyze_byproducts Isolate and Characterize Byproducts (MS, NMR) check_conditions->analyze_byproducts Conditions Correct optimize_reagents Optimize Reagents (Catalyst, Ligand, Base, Reducing Agent) analyze_byproducts->optimize_reagents Byproduct Structure Identified optimize_params Systematically Vary Parameters (Concentration, Temperature) optimize_reagents->optimize_params Limited Improvement end Successful Synthesis optimize_reagents->end Problem Solved change_route Consider Alternative Synthetic Route optimize_params->change_route Still Unsuccessful optimize_params->end Problem Solved

Caption: A flowchart for systematically troubleshooting common issues in isoindolinone synthesis.

Diagram 2: Competing Pathways in Reductive Amination for Isoindolinone Synthesis

G cluster_pathways Reaction Pathways start 2-Formylbenzoic Acid + Amine imine Imine Intermediate start->imine Condensation (-H₂O) start->imine amino_alcohol Amino Alcohol (Over-reduction) start->amino_alcohol Reduction start->amino_alcohol imine->start Hydrolysis imine->start iminium Iminium Ion imine->iminium + H⁺ imine->iminium isoindolinone Desired Isoindolinone iminium->isoindolinone Intramolecular Cyclization & Reduction iminium->isoindolinone hydrolysis Hydrolysis (+H₂O)

Caption: Visualization of the desired reaction pathway versus common side reactions in reductive amination.

References

Scaling up the synthesis of 7-Hydroxyisoindolin-1-one for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Scaling the Synthesis of 7-Hydroxyisoindolin-1-one for Preclinical Supply

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from laboratory-scale synthesis to the larger quantities required for preclinical studies. As a privileged scaffold in medicinal chemistry, the isoindolinone core is central to numerous therapeutic agents, making robust and scalable synthesis a critical step in the development pipeline.[1][2]

Scaling up any chemical synthesis introduces challenges not always apparent at the bench scale, including issues with thermal management, mixing efficiency, impurity profiles, and purification.[3][4] This document provides field-proven insights and systematic troubleshooting strategies to navigate these complexities, ensuring a consistent and reliable supply of this compound.

Overview of a Scalable Synthetic Route

While numerous methods exist for constructing the isoindolinone core, a common and scalable approach involves the reductive amination of a suitably substituted benzaldehyde derivative followed by intramolecular cyclization.[5] For this compound, a plausible route begins with 2-formyl-3-hydroxybenzoic acid.

The general workflow for this synthesis is outlined below:

G cluster_prep Preparation & Reaction cluster_workup Isolation cluster_purification Purification & Analysis SM Starting Materials (2-formyl-3-hydroxybenzoic acid, Amine Source) Reaction Reductive Amination & Lactamization SM->Reaction Solvent, Reducing Agent Workup Aqueous Workup (Quench, Extraction) Reaction->Workup Monitor by LC-MS/TLC Crude Crude Product Isolation (Solvent Removal) Workup->Crude Purification Purification (Crystallization/Trituration) Crude->Purification QC Final Product QC (NMR, LC-MS, Purity) Purification->QC

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Q1: My reaction yield has dropped significantly after moving from a 10g to a 100g scale. What are the most likely causes and how can I fix this?

A drop in yield upon scale-up is a common issue, often attributable to a combination of physical and chemical factors that are less pronounced at a smaller scale.[3] A systematic approach is the most effective way to troubleshoot.[6]

A1: Common causes include:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions or decomposition.[3]

    • Solution: Increase the stirrer speed and consider using a differently shaped impeller (e.g., anchor or turbine) designed for larger volumes. Ensure the vortex is controlled and that solids (if any) are adequately suspended.

  • Poor Thermal Control: The surface-area-to-volume ratio decreases as scale increases, making heat dissipation less efficient.[3] If the reaction is exothermic, a runaway temperature increase can degrade starting materials, intermediates, or the final product.

    • Solution: Use a reactor jacket with a circulating temperature control unit. Implement slow, subsurface addition of the most reactive reagent via an addition funnel or pump to control the rate of heat generation. Consider a more dilute reaction mixture to help absorb the exotherm.

  • Extended Reaction Times: Scale-up processes often take longer to execute (e.g., charging reagents, heating, cooling). This extended exposure to reaction conditions can lead to the degradation of sensitive molecules.

    • Solution: Monitor the reaction closely by TLC or LC-MS to determine the true point of completion.[6] Do not simply multiply the lab-scale reaction time. Once complete, proceed immediately to workup and isolation to minimize product decomposition.

G cluster_diag Diagnostic Questions cluster_cause Potential Causes cluster_sol Corrective Actions start Low Yield Observed q1 Incomplete Conversion? start->q1 q2 Product Decomposition? q1->q2 No c1 Poor Mixing Suboptimal Temp Reagent Purity q1->c1 Yes q3 Significant Side Products? q2->q3 No c2 Thermal Stress Extended Time Incorrect pH q2->c2 Yes c3 Oxidation Over-reduction Side Reactions q3->c3 Yes s1 Optimize Stirring Calibrate Temp Verify Reagents c1->s1 s2 Improve Cooling Monitor Closely Buffer Workup c2->s2 s3 Use Inert Gas Control Stoichiometry Re-evaluate Conditions c3->s3

Caption: Troubleshooting decision tree for low reaction yield.

Q2: I'm observing a new, colored impurity in my crude product that wasn't present at the lab scale. What could it be?

A2: The presence of new impurities often points to issues with atmospheric sensitivity or thermal stability.[3]

  • Oxidation: The phenolic hydroxyl group in this compound is susceptible to oxidation, which can be accelerated by heat, extended reaction times, and exposure to air. This often results in the formation of colored quinone-type species.

    • Solution: Ensure the reaction and workup are performed under a robust inert atmosphere (e.g., nitrogen or argon).[3] Degas all solvents prior to use. If the impurity forms during workup, minimize the product's exposure to air and light.

  • Decomposition Products: If the reaction temperature was not well-controlled, thermal decomposition could be the cause.

    • Solution: Re-evaluate the thermal profile of your reaction. Analyze the impurity by LC-MS and NMR to elucidate its structure, which can provide clues about the decomposition pathway.

Q3: My previous purification by column chromatography is not feasible for multi-gram batches. What are my options?

A3: Scalable purification relies on moving away from chromatography towards crystallization or precipitation/trituration methods.

  • Recrystallization: This is the ideal method for obtaining high-purity material on a large scale.

    • Protocol: Perform a solvent screen to find a single solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices for polar molecules like this include isopropanol, ethanol, ethyl acetate, water, or mixtures thereof.

    • Tip: A slow cooling rate is crucial for forming well-ordered, pure crystals. Seeding the solution with a small amount of pure product can help induce crystallization.

  • Trituration: If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble can be very effective.

    • Protocol: Suspend the crude solid in the chosen solvent (e.g., diethyl ether, methyl tert-butyl ether, or heptane) and stir vigorously for a period (e.g., 1-2 hours). Filter the solid and wash with fresh solvent. This process physically washes away soluble impurities.

Purification MethodProsConsBest For
Chromatography High resolution, good for complex mixturesNot easily scalable, high solvent consumptionSmall scale (<10g), difficult separations
Recrystallization Highly scalable, yields very pure productRequires finding suitable solvent system, potential for yield loss in mother liquorCrystalline solids, achieving >99% purity
Trituration Simple, fast, good for removing minor impuritiesLower resolution than crystallization, may not remove all impuritiesRemoving highly soluble or non-polar impurities from a solid product

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis? A: The most critical parameters are:

  • Temperature: Due to the risk of exotherms and thermal decomposition.[3]

  • Rate of Reagent Addition: To control the reaction rate and temperature.

  • Stirring/Mixing Efficiency: To ensure homogeneity and prevent side reactions.[6]

  • Reaction Time: To maximize product formation while minimizing degradation.[6]

  • Atmosphere Control: To prevent oxidation of the electron-rich aromatic ring.[3]

Q: How should I choose a solvent for a scalable reaction? A: Solvent selection should consider several factors beyond just solubility:

  • Boiling Point: The boiling point should be high enough to allow for a reasonable reaction temperature but low enough for easy removal during workup.

  • Safety: Avoid solvents with high toxicity or very low flash points (e.g., diethyl ether, benzene).

  • Workup Compatibility: The solvent should allow for easy separation from water during aqueous workup (if applicable).

  • Cost & Availability: For large-scale work, the cost of the solvent becomes a significant factor.

Q: What is a plausible reaction mechanism I should be aware of? A: In the reductive amination of 2-formyl-3-hydroxybenzoic acid, the reaction likely proceeds through the initial formation of an imine with the amine source (e.g., ammonia or an ammonium salt). This imine is then reduced in situ by the reducing agent (e.g., sodium borohydride) to form an intermediate amino acid. This intermediate then undergoes rapid intramolecular cyclization (lactamization) to form the stable 5-membered lactam ring of the isoindolinone product. Understanding this pathway helps in troubleshooting; for example, if starting material remains but no product is formed, the issue may lie in the initial imine formation.

G cluster_mech Plausible Reaction Mechanism S1 2-formyl-3-hydroxy- benzoic acid S2 Imine intermediate S1->S2 + NH3 - H2O S3 2-(aminomethyl)-3-hydroxy- benzoic acid S2->S3 [Reduction] S4 This compound S3->S4 Intramolecular Cyclization - H2O

Caption: Plausible mechanism for this compound synthesis.

Q: What analytical techniques are essential for this process? A:

  • In-Process Controls (IPCs):

    • TLC (Thin Layer Chromatography): A quick, qualitative check for reaction completion.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides quantitative data on the consumption of starting materials and formation of product and byproducts.

  • Final Product Release:

    • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the structure of the final compound.

    • LC-MS: To confirm molecular weight and assess purity.

    • Purity by HPLC/UPLC (High-Performance/Ultra-Performance Liquid Chromatography): To determine the final purity (e.g., >98%) for preclinical use.

    • Melting Point: A simple indicator of purity.

References

Analytical methods for detecting impurities in 7-Hydroxyisoindolin-1-one samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 7-Hydroxyisoindolin-1-one. This guide is designed for researchers, analytical scientists, and drug development professionals to provide practical, in-depth solutions for the detection, quantification, and identification of impurities. Our goal is to move beyond simple protocols and explain the scientific reasoning behind methodological choices, empowering you to troubleshoot and adapt these techniques effectively in your laboratory.

Section 1: The Regulatory Landscape & Impurity Fundamentals

Impurity profiling is a cornerstone of pharmaceutical development, mandated by global regulatory bodies to ensure the safety and efficacy of drug substances. For a molecule like this compound, a thorough understanding of potential impurities—arising from synthesis, degradation, or storage—is critical.

Frequently Asked Questions (FAQs)

Q1: What types of impurities should I anticipate in my this compound samples?

A1: Impurities are broadly categorized by the International Council for Harmonisation (ICH) into organic, inorganic, and residual solvents.

  • Organic Impurities: These are the most common and structurally similar to the Active Pharmaceutical Ingredient (API). For this compound, they can include:

    • Starting Materials & Intermediates: Unreacted precursors from the synthetic route, such as substituted 2-formylbenzoic acids or related compounds.

    • By-products: Resulting from side reactions during the synthesis, such as isomers or products of over-reaction.

    • Degradation Products: Formed when the API is exposed to stress conditions like heat, light, humidity, or pH extremes (acid/base hydrolysis, oxidation).

  • Inorganic Impurities: These can originate from manufacturing processes and include reagents, ligands, or catalysts.

  • Residual Solvents: Organic solvents used during synthesis or purification that are not completely removed. Their control is guided by ICH Q3C.

Q2: What are the regulatory thresholds for reporting and identifying impurities?

A2: The ICH Q3A(R2) guideline provides specific thresholds based on the maximum daily dose of the drug. These thresholds dictate when an impurity must be reported, identified (its structure determined), and qualified (its safety assessed).

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total intake (whichever is lower)0.15% or 1.0 mg per day total intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Q3A(R2) Guidelines.

Section 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Quantification

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying impurities in pharmaceutical analysis due to its robustness, sensitivity, and resolving power. A well-developed HPLC method is the foundation of reliable impurity profiling.

Troubleshooting & FAQs: HPLC Method for this compound

Q3: I'm starting method development. How do I select an appropriate HPLC column and mobile phase?

A3:

  • Column Selection: For a polar compound like this compound, a C18 (octadecylsilane) column is the most common starting point, offering a versatile reversed-phase stationary phase. A standard dimension like 150 mm x 4.6 mm with 3.5 or 5 µm particles is a good choice for initial screening.

  • Mobile Phase Selection: The goal is to find conditions where the API is well-retained and separated from potential impurities.

    • Aqueous Phase (A): Start with a buffered solution to control the ionization state of your analyte and any acidic/basic impurities, which is critical for consistent retention and peak shape. A phosphate or acetate buffer in the pH range of 3-6 is recommended.

    • Organic Phase (B): Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.

    • Initial Gradient: A broad scouting gradient (e.g., 5% to 95% Acetonitrile over 20-30 minutes) is essential to elute all potential impurities and determine the approximate elution profile.

Q4: My main API peak is tailing. What are the likely causes and solutions?

A4: Peak tailing is a common issue that compromises resolution and integration accuracy.

  • Cause 1: Secondary Silanol Interactions. The hydroxyl and amine functionalities in your molecule can interact with acidic silanol groups on the silica backbone of the column.

    • Solution: Work at a lower pH (e.g., pH 2.5-3.5) using a buffer like 0.1% formic or phosphoric acid. At this pH, the silanol groups are protonated and less active, minimizing these secondary interactions.

  • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection concentration or volume. Perform a loading study to determine the linear range of the column.

  • Cause 3: Mismatched Sample Diluent. If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Ensure your sample diluent is as close in composition to the initial mobile phase as possible.

Q5: My retention times are drifting between injections. How can I fix this?

A5: Retention time stability is crucial for accurate peak identification.

  • Cause 1: Inadequate Column Equilibration. The column may not be fully returned to its initial state before the next injection, especially with gradients.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Cause 2: Mobile Phase Composition Change. This can be due to evaporation of the organic component or inaccurate mixing.

    • Solution: Keep mobile phase bottles capped. Prepare fresh mobile phase daily. If using a quaternary pump, ensure the mixer and degasser are functioning correctly.

  • Cause 3: Temperature Fluctuation. Column temperature significantly affects retention time.

    • Solution: Use a thermostatted column compartment and maintain a constant temperature (e.g., 30 °C).

Protocol: Validated RP-HPLC Method for Impurity Profiling

This protocol is a robust starting point and must be validated according to ICH Q2(R2) guidelines in your laboratory.

  • Chromatographic System:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.02 M Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    25.0 70
    30.0 90
    35.0 90
    35.1 10

    | 45.0 | 10 |

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a diluent of Water:Acetonitrile (80:20 v/v) to a final concentration of 0.5 mg/mL.

Table: Example Method Validation Parameters (per ICH Q2)
ParameterAcceptance CriteriaPurpose
Specificity Peak purity index > 0.999; baseline resolution between API and impurities.Ensures the method accurately measures the analyte without interference.
Linearity R² ≥ 0.998 for all impurities.Confirms a direct relationship between concentration and response.
LOD Signal-to-Noise ratio of 3:1.The lowest concentration that can be reliably detected.
LOQ Signal-to-Noise ratio of 10:1.The lowest concentration that can be accurately quantified.
Accuracy 80-120% recovery for spiked impurities at three levels.Measures the closeness of the test results to the true value.
Precision (Repeatability) RSD ≤ 5.0% for impurity quantification.Assesses the method's consistency with repeated analyses.
Robustness No significant change in results with small variations in pH, flow rate, temperature.Demonstrates the method's reliability under normal operational variance.

Section 3: Structural Elucidation with Hyphenated Techniques (LC-MS)

When an unknown impurity is detected above the identification threshold, its structure must be determined. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier tool for this task, providing molecular weight and fragmentation data.

Workflow for Unknown Impurity Identification

G cluster_0 HPLC-UV Analysis cluster_1 LC-MS Analysis cluster_2 MS/MS Fragmentation cluster_3 Structure Proposal A Detect Unknown Peak > 0.10% in HPLC-UV Chromatogram B Develop MS-Compatible Method (Volatile Buffers: Formic Acid, Ammonium Acetate) A->B C Acquire High-Resolution Mass Spec (HRMS) Data (e.g., Q-TOF, Orbitrap) B->C D Determine Accurate Mass of Impurity C->D E Generate Potential Molecular Formulas D->E F Acquire Targeted MS/MS Spectrum of Impurity Ion E->F G Analyze Fragmentation Pattern F->G H Propose Structure Consistent with Formula & Fragments G->H I Confirm with NMR and/or Reference Standard H->I

Caption: Workflow for identifying an unknown impurity.

Troubleshooting & FAQs: LC-MS Analysis

Q6: My non-volatile phosphate buffer from HPLC is not suitable for MS. What should I use instead?

A6: You are correct; non-volatile salts like phosphate will contaminate the MS source. You must switch to a volatile mobile phase system.

  • Acidic Conditions: 0.1% Formic Acid in both water and acetonitrile is the most common choice for positive ion mode ESI. It's an excellent proton source and highly volatile.

  • Neutral/Basic Conditions: 10 mM Ammonium Acetate or Ammonium Formate can be used. These are suitable for compounds that are more stable or ionize better at higher pH.

Q7: How does High-Resolution Mass Spectrometry (HRMS) help identify my impurity?

A7: HRMS instruments (like Q-TOF or Orbitrap) measure mass with extremely high accuracy (typically < 3 ppm). This precision is crucial because it allows you to:

  • Generate a Unique Molecular Formula: An accurate mass measurement drastically limits the number of possible elemental compositions. For example, a nominal mass of 163 could correspond to many formulas, but a measured mass of 163.0633 is highly specific to C9H9NO2 (the formula for this compound).

  • Increase Confidence: Software algorithms use this accurate mass along with isotopic patterns to provide a ranked list of probable formulas, giving you high confidence in the elemental composition of the unknown impurity.

Q8: I have the molecular formula, but there are several possible isomers. How can MS/MS help?

A8: MS/MS (or tandem MS) is a technique where you isolate the impurity ion, fragment it using collision energy, and analyze the resulting product ions. This fragmentation pattern is a structural fingerprint. By interpreting the mass losses and the structure of the fragments, you can piece together the connectivity of the molecule and differentiate between isomers, which would otherwise be indistinguishable by mass alone.

Section 4: Orthogonal Confirmation with NMR Spectroscopy

While LC-MS provides powerful clues, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. It provides definitive information about the carbon-hydrogen framework and the connectivity of atoms.

Overall Impurity Analysis Workflow

G A Sample of This compound B Develop & Validate RP-HPLC Method A->B C Quantify Impurities B->C D Impurity < Identification Threshold? C->D E Report in Specification D->E Yes F Impurity > Identification Threshold? D->F No F->E No G Isolate Impurity (Prep-HPLC) F->G Yes H LC-MS/MS Analysis (Formula & Fragments) G->H I NMR Analysis (1H, 13C, 2D NMR) G->I J Propose & Confirm Structure H->J I->J K Identify & Report J->K

Caption: Comprehensive impurity analysis and identification workflow.

FAQs: Using NMR for Impurity Analysis

Q9: Why is NMR needed if my LC-MS data already suggests a structure?

A9: NMR provides orthogonal confirmation and information that MS cannot.

  • Unambiguous Connectivity: 2D NMR experiments like COSY (proton-proton coupling), HSQC (direct carbon-proton correlation), and HMBC (long-range carbon-proton correlation) create a complete and definitive map of the molecule's bonding network.

  • Stereochemistry: Techniques like NOESY can reveal through-space interactions, helping to determine the relative stereochemistry of a molecule, which is impossible with MS alone.

  • Final Proof: For regulatory submissions, NMR data is often considered the definitive proof of structure for a newly identified impurity.

Q10: I can't get enough of my impurity for a standard NMR sample. What are my options?

A10: This is a very common challenge. Sensitivity is often the limiting factor.

  • **Imp

Validation & Comparative

Validating the Biological Activity of 7-Hydroxyisoindolin-1-one: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 7-Hydroxyisoindolin-1-one, a compound belonging to the isoindolin-1-one scaffold. This chemical family is recognized as a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities, including the inhibition of critical cellular enzymes.[1] Our investigation hypothesizes that this compound may function as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage response and a validated target in oncology.[2][3]

To rigorously assess this hypothesis, we will outline a tripartite experimental strategy. This approach progresses logically from direct enzymatic inhibition to cellular effects and culminates in the confirmation of intracellular target engagement. Throughout this guide, the performance of this compound will be objectively compared against Olaparib , a clinically approved and well-characterized PARP inhibitor, which will serve as our benchmark positive control.[4]

The Central Role of PARP-1 in Cellular Homeostasis and Disease

PARP-1 is a first-line responder to DNA damage, particularly single-strand breaks.[5] Upon detecting a break, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate.[6] This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating chromatin relaxation and efficient repair.[2][6]

However, in cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, cells become heavily reliant on PARP-1 for survival. Inhibiting PARP-1 in these contexts prevents the repair of single-strand breaks, which then collapse into more lethal double-strand breaks during DNA replication.[7] Lacking a functional homologous recombination pathway to repair these double-strand breaks, the cancer cells are driven into apoptosis. This concept of "synthetic lethality" is a cornerstone of modern targeted cancer therapy.[4] Excessive PARP-1 activation can also trigger a form of cell death through the depletion of cellular NAD+ and ATP pools.[8]

cluster_0 PARP-1 Signaling in DNA Repair DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 detection PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalysis NAD NAD+ NAD->PAR substrate Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair & Cell Survival Recruitment->Repair

Caption: Simplified PARP-1 signaling pathway in response to DNA damage.

Section 1: Assessment of Direct Enzymatic Inhibition

Scientific Rationale: The foundational step in validating a potential enzyme inhibitor is to confirm its direct interaction with the purified target protein. This biochemical assay isolates the interaction from the complexities of a cellular environment, such as membrane permeability and off-target effects. By measuring the compound's ability to inhibit PARP-1's catalytic activity in a controlled system, we can determine its intrinsic potency. We will use a chemiluminescent assay that quantifies the amount of PAR produced.[9]

Experimental Protocol: In Vitro PARP Activity Assay (Chemiluminescent)
  • Plate Preparation: Use a 96-well plate pre-coated with histones, the primary protein substrate for PARP-1.

  • Compound Dilution: Prepare a serial dilution of this compound and Olaparib in the assay buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.

  • Reaction Initiation: To each well, add activated DNA (to stimulate the enzyme), the test compound, and recombinant human PARP-1 enzyme.

  • PARylation Reaction: Add biotinylated NAD+ to each well to begin the PAR synthesis reaction. Incubate the plate for 60 minutes at 37°C.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-Horseradish Peroxidase (Strep-HRP), which binds to the biotinylated PAR chains.

  • Signal Generation: After another wash step, add a chemiluminescent HRP substrate. The light produced is directly proportional to the amount of PAR synthesized and thus to PARP-1 activity.

  • Data Acquisition: Read the luminescent signal using a microplate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

cluster_workflow Workflow: Chemiluminescent PARP Assay A 1. Add Inhibitor & Recombinant PARP-1 to Histone-Coated Plate B 2. Add Biotinylated NAD+ (Incubate @ 37°C) A->B C 3. Add Strep-HRP (Binds to Biotin-PAR) B->C D 4. Add Luminescent Substrate C->D E 5. Read Signal (Light ∝ PARP Activity) D->E

Caption: Step-by-step workflow for an in vitro PARP activity assay.

Comparative Data: Direct PARP-1 Inhibition
CompoundIC50 (nM)
This compound 15.8
Olaparib (Control) 5.2

Note: Data are hypothetical and for illustrative purposes.

Section 2: Quantifying Cellular Cytotoxicity

Scientific Rationale: After establishing direct enzyme inhibition, the next critical step is to determine if this translates into a functional cellular outcome. A potent biochemical inhibitor may fail to show cellular activity due to poor cell permeability or rapid efflux. We will assess the ability of this compound to reduce the viability of a cancer cell line known to be sensitive to PARP inhibition (e.g., SUM149PT, a BRCA1-mutant breast cancer line). The XTT assay, a reliable method for measuring cell viability, will be employed.[10] This colorimetric assay measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a colored formazan product.[11]

Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding: Seed SUM149PT cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and Olaparib for 72 hours. Include vehicle-only treated cells as a negative control.

  • XTT Reagent Preparation: Just before use, mix the XTT reagent with the electron coupling reagent according to the manufacturer's instructions.

  • Incubation: Add the prepared XTT solution to each well and incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow XTT to an orange formazan product.[12]

  • Data Acquisition: Measure the absorbance of the orange formazan product at 450-490 nm using a microplate spectrophotometer.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal effective concentration (EC50) by fitting the dose-response curve.

cluster_workflow Workflow: XTT Cell Viability Assay A 1. Seed Cells & Treat with Compound (72h Incubation) B 2. Add XTT Reagent (2-4h Incubation) A->B C 3. Metabolically Active Cells Reduce XTT to Orange Formazan B->C D 4. Read Absorbance (Color ∝ Cell Viability) C->D

Caption: General workflow of the XTT cell viability assay.

Comparative Data: Cellular Viability in BRCA1-mutant Cells
CompoundEC50 (nM)
This compound 45.3
Olaparib (Control) 18.9

Note: Data are hypothetical and for illustrative purposes.

Section 3: Verifying Intracellular Target Engagement

Scientific Rationale: Observing a cellular phenotype is crucial, but it does not definitively prove that the effect is caused by the compound binding to its intended target. The Cellular Thermal Shift Assay (CETSA) provides this critical evidence by directly measuring drug-target interaction in intact cells.[13][14] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (our compound) is more resistant to heat-induced denaturation and aggregation than an unbound protein.[15][16] By heating cells treated with the compound across a temperature gradient and then measuring the amount of soluble PARP-1 remaining, we can confirm target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells (e.g., SUM149PT) with either this compound (at a concentration ~10x its EC50) or a vehicle control for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Analysis by Western Blot: Separate the soluble proteins by SDS-PAGE, transfer them to a PVDF membrane, and detect the amount of soluble PARP-1 using a specific primary antibody. An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Data Interpretation: In the presence of a binding compound, the PARP-1 band will persist at higher temperatures compared to the vehicle control, indicating thermal stabilization. The temperature at which 50% of the protein is denatured (the melting temperature, Tm) can be calculated for each condition.

cluster_workflow Principle of Cellular Thermal Shift Assay (CETSA) cluster_unbound Unbound Target Protein cluster_bound Ligand-Bound Target Protein A Treat Cells with Compound or Vehicle B Heat Cells Across Temperature Gradient A->B C Protein Denatures & Aggregates at Lower Temp B->C D Protein is Stabilized Remains Soluble at Higher Temp B->D E Lyse Cells & Separate Soluble Proteins C->E D->E F Analyze Soluble Fraction (e.g., Western Blot) E->F

Caption: The core principle of CETSA for verifying target engagement.

Comparative Data: Thermal Stabilization of PARP-1
Treatment ConditionApparent Melting Temp (Tm) of PARP-1Thermal Shift (ΔTm)
Vehicle Control 49.5 °C-
This compound 54.2 °C+4.7 °C

Note: Data are hypothetical and for illustrative purposes.

Conclusion

This structured, multi-assay approach provides a robust validation of the in vitro biological activity of this compound. The experimental sequence logically demonstrates that the compound:

  • Directly inhibits the enzymatic activity of purified PARP-1 with a specific potency (IC50).

  • Induces a cytotoxic effect in a cancer cell line that is mechanistically dependent on PARP-1, demonstrating cellular potency (EC50).

  • Physically engages with its PARP-1 target inside intact cells, confirming the mechanism of action.

The comparative data against Olaparib provides essential context for evaluating its potential. While the hypothetical data show this compound to be a potent inhibitor, it is less potent than the clinical benchmark, Olaparib. This comprehensive in vitro characterization is a critical prerequisite for any further preclinical development, providing a solid foundation for subsequent studies in animal models and drug safety profiling.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Hydroxyisoindolin-1-one Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the isoindolin-1-one scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1] Among these, 7-hydroxyisoindolin-1-one analogs have garnered significant attention for their therapeutic potential across a range of diseases, including cancer, infectious diseases, and neurological disorders.[2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogs, offering a comparative framework for researchers and drug development professionals. We will delve into the nuanced effects of structural modifications on biological activity, supported by experimental data and detailed protocols, to inform the rational design of next-generation therapeutics.

The this compound Core: A Versatile Pharmacophore

The this compound core presents a unique combination of structural features that contribute to its diverse biological activities. The lactam ring, a common motif in many successful drugs, provides a rigid framework for the precise orientation of functional groups. The phenolic hydroxyl group at the 7-position is a key hydrogen bond donor and acceptor, often crucial for target engagement. This guide will explore how modifications at various positions of this scaffold influence its interaction with different biological targets.

Comparative Analysis of Biological Activities

PARP Inhibition: A Focus on Anticancer Therapeutics

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms.[4] The isoindolin-1-one scaffold has proven to be an effective mimic of the nicotinamide portion of the NAD+ cofactor, leading to potent competitive inhibition of the PARP enzyme.[4]

One of the most insightful SAR studies in this area led to the discovery of the stereospecific PARP-1 inhibitor, NMS-P515.[3] The introduction of a methyl group at the C1 position of the isoindolinone core highlighted the critical role of stereochemistry in target binding and overall potency.

Key SAR Insights for PARP Inhibition:

  • Substitution at N2: The lactam nitrogen is a key point for introducing substituents that can modulate potency, selectivity, and physicochemical properties. SAR studies have shown that the introduction of a piperidine-containing moiety at this position can lead to potent PARP-1 inhibition.[5]

  • Modifications at C4: Carboxamide groups at the C4 position have been shown to form crucial hydrogen bond interactions within the PARP active site, significantly enhancing inhibitory activity.[5]

  • Stereochemistry at C1: As demonstrated by NMS-P515, the stereochemistry at the C1 position can have a profound impact on inhibitory potency, with one enantiomer often being significantly more active than the other.[3]

Compound/AnalogModificationTargetIC50/EC50/KiReference
NMS-P118 Isoindolinone carboxamidePARP-1-[3]
(S)-13 (NMS-P515) Methyl substituent at C1PARP-1Kd: 0.016 µM[3]
Compound 1e 3-oxoisoindoline-4-carboxamide corePARP-1-[5]
Antimicrobial and Antiviral Activity

The isoindolin-1-one scaffold has also been explored for its potential in combating infectious diseases. Various derivatives have demonstrated activity against a range of pathogens, including bacteria, fungi, and viruses.[2][6]

A study on 6,7-dihydroxyisoindolin-1-one based HIV-1 integrase inhibitors revealed that modifications to the spacer length between the chelating triad and a halophenyl group, as well as the nature of the bicyclic ring system, significantly influenced inhibitory potency.[7]

Key SAR Insights for Antimicrobial/Antiviral Activity:

  • N-Substitution: A range of N-substituted isoindolin-1-ones have been synthesized and evaluated for their antimicrobial potential, with the nature of the substituent playing a key role in determining the spectrum and potency of activity.[6]

  • Hydroxylation Pattern: The presence and position of hydroxyl groups on the aromatic ring are critical for activity. For instance, 6,7-dihydroxyisoindolin-1-one derivatives have shown promise as HIV-1 integrase inhibitors.[7]

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Novel isoindolinone derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes.[8]

Key SAR Insights for Carbonic Anhydrase Inhibition:

  • Sulfonamide Moiety: The incorporation of a sulfonyl functional group is a well-established strategy for targeting the zinc ion in the active site of carbonic anhydrases.[8]

  • Linker and Tail Groups: The nature of the linker connecting the isoindolinone core to the "tail" group, which can be varied with different alkyl and cyclic alcohol derivatives, influences the inhibitory potency and selectivity against different hCA isoforms.[8]

CompoundTargetKi (nM)Reference
2c hCA I11.48 ± 4.18[8]
2f hCA I16.09 ± 4.14[8]
2c hCA II9.32 ± 2.35[8]
2f hCA II14.87 ± 3.25[8]
Acetazolamide (Standard) hCA I & II-[8]

Experimental Protocols

General Synthesis of 3-Hydroxyisoindolin-1-ones

A practical and efficient method for the synthesis of 3-hydroxyisoindolin-1-ones involves the ultrasonic-assisted reaction of 3-alkylideneisobenzofuran-1(3H)-ones with primary amines.[9]

Step-by-Step Methodology:

  • Dissolve (Z)-3-Alkylideneisobenzofuran-1(3H)-one (0.5 mmol, 1 equiv.) in 2 mL of isopropanol.

  • Add the primary amine (1 mmol, 2 equiv.) to the solution.

  • Place the reaction mixture in an ultrasonic bath and conduct the reaction at 50 °C for 30 minutes.

  • After completion, partition the mixture between ethyl acetate (10 mL) and distilled water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (2 x 10 mL), dry over Na2SO4, filter, and concentrate in vacuo to obtain the crude product.[9]

  • Purify the crude product by column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification A 3-Alkylideneisobenzofuran-1(3H)-one D Ultrasonic Irradiation (50 °C, 30 min) A->D B Primary Amine B->D C Isopropanol (Solvent) C->D E Partition (EtOAc/Water) D->E Reaction Mixture F Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I 3-Hydroxyisoindolin-1-one (Product) H->I

Caption: General workflow for the synthesis of 3-hydroxyisoindolin-1-one analogs.

Key Structure-Activity Relationships Visualized

The following diagram illustrates the key positions on the this compound scaffold that have been targeted for modification and their general impact on biological activity.

SAR_Diagram cluster_scaffold This compound Core scaffold N2 N2-Substituents (Potency, Selectivity, PK) Core [ this compound ] N2->Core C1 C1-Stereochemistry (Potency) C1->Core C4 C4-Substituents (Target Binding) C4->Core C7_OH C7-OH (H-Bonding) C7_OH->Core

Caption: Key modification sites on the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have revealed that modifications at several key positions can profoundly influence biological activity, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The insights provided in this guide, from comparative data on PARP and carbonic anhydrase inhibition to detailed synthetic protocols, are intended to empower researchers in their quest to design and develop the next generation of isoindolin-1-one-based drugs. Future research should continue to explore novel substitutions and expand the therapeutic applications of this promising scaffold, with a particular focus on optimizing drug-like properties and minimizing off-target effects.

References

The Ascendant Challenger: Benchmarking Isoindolinone-Based PARP Inhibitors Against Established Clinical Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction: The Critical Role of PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular DNA damage response (DDR). They play a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway[1][2]. In cancer therapy, the inhibition of PARP has emerged as a powerful strategy, especially in tumors with deficiencies in other DNA repair pathways, such as homologous recombination (HR)[1][2]. This concept, known as synthetic lethality, has led to the development and approval of several PARP inhibitors for treating cancers with mutations in genes like BRCA1 and BRCA2[1][3][4]. This guide provides a comparative analysis of the emerging class of isoindolinone-based PARP inhibitors, exemplified by promising derivatives, against established, clinically approved PARP inhibitors.

The Established Guard: A Review of Clinically Approved PARP Inhibitors

The current clinical landscape of PARP inhibitors includes several key players, each with a distinct profile of efficacy and clinical application. These inhibitors primarily act by competing with the nicotinamide moiety of the PARP substrate, NAD+[5]. Beyond catalytic inhibition, a key mechanism of action for many of these drugs is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of damage. This PARP-DNA complex is highly cytotoxic, leading to the formation of double-strand breaks (DSBs) during DNA replication, which are particularly lethal to HR-deficient cancer cells[3][6].

A summary of prominent, clinically utilized PARP inhibitors is presented below:

InhibitorMechanism of ActionKey Clinical Indications
Olaparib (Lynparza) Potent PARP1/2 inhibitor; effective PARP trapper.[1][3][7]Maintenance treatment for recurrent ovarian cancer; treatment of germline BRCA-mutated metastatic breast, pancreatic, and prostate cancer.[3][7][8]
Talazoparib (Talzenna) The most potent PARP trapper among the approved inhibitors.[9][10][11]Treatment of deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[10][11]
Rucaparib (Rubraca) Potent inhibitor of PARP1, PARP2, and PARP3; also an effective PARP trapper.[5][12][13]Maintenance treatment for recurrent ovarian cancer; treatment of BRCA-mutated metastatic castration-resistant prostate cancer.[5][13][14]
Niraparib (Zejula) Highly selective inhibitor of PARP1 and PARP2.[15]Maintenance treatment for recurrent ovarian cancer, regardless of BRCA mutation status.
Veliparib (ABT-888) Potent inhibitor of PARP1 and PARP2, but considered a weak PARP trapper.[14]Investigated in combination with chemotherapy for various solid tumors, including breast and lung cancer.

It is important to note that Iniparib , initially developed as a PARP inhibitor, was later found not to be a true inhibitor of the enzyme and failed in late-stage clinical trials[2].

The Isoindolinone Scaffold: A Promising New Frontier in PARP Inhibition

Recent research has identified the isoindolinone scaffold as a highly promising chemical starting point for the development of novel PARP inhibitors[9][10]. The structural resemblance of the isoindolinone core to the nicotinamide portion of NAD+ allows for competitive inhibition at the catalytic site of PARP enzymes[9]. This has spurred the synthesis and evaluation of numerous isoindolinone derivatives, with some demonstrating potent and selective PARP inhibition.

One notable example is the stereospecific PARP1 inhibitor, (S)-NMS-P515 , an isoindolinone carboxamide derivative. This compound has shown high potency in both biochemical and cellular assays, with a dissociation constant (Kd) of 0.016 µM for PARP1 and a cellular IC50 of 0.027 µM for the inhibition of PAR synthesis[5]. Furthermore, (S)-NMS-P515 exhibits high selectivity for PARP1 over other ARTDs like PARP2, PARP3, and Tankyrase-1[5].

The following diagram illustrates the general structure of the 7-Hydroxyisoindolin-1-one core and its relationship to the broader class of isoindolinone-based PARP inhibitors.

G cluster_0 Core Scaffold cluster_1 Derivative Class cluster_2 Example Inhibitor This compound This compound Isoindolinone Derivatives Isoindolinone Derivatives This compound->Isoindolinone Derivatives is a NMS-P515 NMS-P515 Isoindolinone Derivatives->NMS-P515 includes

Caption: Relationship of this compound to derivative inhibitors.

Comparative Efficacy: A Data-Driven Analysis

CompoundTarget(s)Ki (nM)Cellular IC50 (µM)PARP Trapping
(S)-NMS-P515 (Isoindolinone derivative) PARP116 (Kd)0.027Not specified
Olaparib PARP1/2~5~0.01+++
Talazoparib PARP1/2~1~0.001+++++
Rucaparib PARP1/2/3~1.4-5.1~0.01+++
Niraparib PARP1/2~3.8 (PARP1), ~2.1 (PARP2)~0.004++++
Veliparib PARP1/25.2 (PARP1), 2.9 (PARP2)~0.005+

Note: Data is compiled from various sources and direct comparison should be approached with caution due to differing experimental conditions. "+" indicates relative PARP trapping potency.

The data suggests that isoindolinone derivatives like NMS-P515 can achieve PARP1 inhibition at potencies comparable to or exceeding some established inhibitors in biochemical assays, with strong performance in cellular models. The development of these novel scaffolds offers the potential for improved selectivity and differentiated pharmacological profiles, such as altered PARP trapping capabilities, which may translate to a better therapeutic index.

Experimental Protocols for Efficacy Comparison

To rigorously compare the efficacy of a novel isoindolinone-based inhibitor with known agents, a series of standardized in vitro and cell-based assays are essential.

In Vitro PARP Inhibition Assay (Fluorometric)

This assay directly measures the enzymatic activity of PARP1 and its inhibition.

Principle: The assay quantifies the consumption of NAD+ during the poly-ADP-ribosylation reaction catalyzed by PARP1. A developer solution is added that generates a fluorescent product proportional to the amount of remaining NAD+.

Step-by-Step Protocol:

  • Plate Preparation: Add PARP assay buffer, activated DNA, and the test inhibitor (e.g., this compound derivative) at various concentrations to a 96-well plate.

  • Enzyme Addition: Add recombinant human PARP1 enzyme to each well to initiate the reaction.

  • NAD+ Addition: Add a solution of NAD+ to start the poly-ADP-ribosylation.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Development: Add the developer reagent, which includes a cycling enzyme that reacts with the remaining NAD+.

  • Fluorescence Reading: Read the fluorescence intensity on a plate reader (e.g., excitation at 540 nm and emission at 590 nm).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

G Plate_Setup 1. Plate Setup (Buffer, DNA, Inhibitor) Enzyme_Addition 2. Add PARP1 Enzyme Plate_Setup->Enzyme_Addition Reaction_Start 3. Add NAD+ Enzyme_Addition->Reaction_Start Incubation 4. Incubate Reaction_Start->Incubation Development 5. Add Developer Incubation->Development Reading 6. Read Fluorescence Development->Reading Analysis 7. Calculate IC50 Reading->Analysis

Caption: Workflow for an in vitro fluorometric PARP inhibition assay.

Cell-Based PARP Inhibition Assay (Immunofluorescence)

This assay assesses the ability of an inhibitor to block PARP activity within intact cells.

Principle: In response to DNA damage, PARP synthesizes poly(ADP-ribose) (PAR) chains. This assay uses an antibody to detect the formation of these PAR chains in cells treated with a DNA damaging agent, with and without the presence of a PARP inhibitor.

Step-by-Step Protocol:

  • Cell Culture: Seed cells (e.g., a cancer cell line with a known DDR status) in a multi-well imaging plate and allow them to adhere.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the test and reference inhibitors for a specified duration (e.g., 1-2 hours).

  • DNA Damage Induction: Induce DNA damage by treating the cells with an agent like hydrogen peroxide (H₂O₂) for a short period (e.g., 10 minutes).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against PAR. Follow this with a fluorescently labeled secondary antibody.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Quantification: Quantify the fluorescence intensity of PAR staining per cell or per nucleus.

  • Data Analysis: Determine the IC50 value for the inhibition of PAR formation.

G Cell_Seeding 1. Seed Cells Inhibitor_Treatment 2. Treat with Inhibitor Cell_Seeding->Inhibitor_Treatment DNA_Damage 3. Induce DNA Damage Inhibitor_Treatment->DNA_Damage Fix_Perm 4. Fix and Permeabilize DNA_Damage->Fix_Perm Immunostaining 5. Immunostain for PAR Fix_Perm->Immunostaining Imaging 6. Acquire Images Immunostaining->Imaging Quantification 7. Quantify Fluorescence Imaging->Quantification

Caption: Workflow for a cell-based immunofluorescence PARP inhibition assay.

Conclusion and Future Directions

The isoindolinone scaffold represents a compelling and promising avenue for the discovery of next-generation PARP inhibitors. Early data from derivatives like (S)-NMS-P515 indicate that this chemical class can produce highly potent and selective inhibitors of PARP1. While established inhibitors like Olaparib and Talazoparib have paved the way and demonstrated significant clinical benefit, the continued exploration of novel scaffolds is crucial for developing therapies with improved efficacy, better safety profiles, and the potential to overcome resistance mechanisms. Further investigation into the structure-activity relationship of this compound and its derivatives, particularly concerning their PARP trapping abilities and selectivity across the PARP family, will be critical in determining their future clinical utility.

References

A Researcher's Guide to PARP1 Selectivity: A Comparative Analysis of Next-Generation Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the target selectivity and cross-reactivity of highly selective Poly (ADP-ribose) Polymerase 1 (PARP1) inhibitors. While the initial topic of interest was 7-Hydroxyisoindolin-1-one, publicly available data on its specific selectivity profile is limited. Therefore, to provide a comprehensive and data-rich guide, we will use a well-characterized, next-generation PARP1-selective inhibitor as our primary example. This allows us to delve into the nuanced experimental methodologies and data interpretation crucial for researchers, scientists, and drug development professionals in the field of oncology and DNA repair.

The evolution of PARP inhibitors has shifted from dual PARP1/PARP2 inhibitors to highly selective PARP1 inhibitors. This move is driven by the hypothesis that selective PARP1 inhibition can maintain or even improve therapeutic benefits while reducing hematological toxicities associated with PARP2 inhibition.[1][2] This guide will explore the significance of this selectivity and provide the tools to evaluate it.

The Critical Role of PARP1 and the Rationale for Selective Inhibition

The Poly (ADP-ribose) Polymerase (PARP) enzyme family, comprising 17 members, is pivotal in various cellular functions, most notably DNA repair and maintaining genomic stability.[3][4] PARP1 is a primary sensor for single-strand DNA breaks (SSBs). Upon detecting a break, PARP1 synthesizes a poly (ADP-ribose) (PAR) chain, which acts as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta.[3]

Inhibition of PARP1 in cancer cells with defective homologous recombination (HR) repair pathways, often due to mutations in BRCA1 or BRCA2 genes, leads to a synthetic lethality.[5] Unrepaired SSBs accumulate and, during DNA replication, are converted into double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be accurately repaired, leading to chromosomal instability and cell death.

First-generation PARP inhibitors like olaparib, rucaparib, niraparib, and talazoparib have demonstrated significant clinical benefits.[1][6][][8][9] However, these are dual inhibitors of both PARP1 and its closest homolog, PARP2.[2] While both are involved in DNA repair, selective inhibition of PARP1 is thought to be sufficient for synthetic lethality.[1] Inhibition of PARP2, on the other hand, has been linked to hematological toxicities.[2] This has spurred the development of next-generation, highly PARP1-selective inhibitors with the potential for an improved therapeutic window.[1][2]

The PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks.

PARP1_Signaling_Pathway cluster_nucleus Cell Nucleus DNA_Damage Single-Strand DNA Break PARP1 PARP1 DNA_Damage->PARP1 binds to PAR PAR Synthesis (PARylation) PARP1->PAR catalyzes Apoptosis Cell Death (in HR-deficient cells) PARP1->Apoptosis inhibition leads to Repair_Complex Recruitment of Repair Proteins (XRCC1, LIG3, POLB) PAR->Repair_Complex signals DNA_Repair DNA Repair Repair_Complex->DNA_Repair PARP_Inhibitor PARP1-Selective Inhibitor PARP_Inhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway in response to single-strand DNA breaks.

Comparative Selectivity Profile of PARP Inhibitors

The table below presents a comparative overview of the selectivity of various PARP inhibitors, highlighting the distinction between first-generation dual inhibitors and next-generation PARP1-selective inhibitors. The data is a synthesis of publicly available information and is intended for comparative purposes. Actual values may vary depending on the specific assay conditions.

CompoundTypePARP1 IC50/Ki (nM)PARP2 IC50/Ki (nM)Selectivity (PARP2/PARP1)Key Off-Targets
Olaparib 1st Gen. Dual Inhibitor~1-5~1-5~1Tankyrase-1 (weak)[10]
Talazoparib 1st Gen. Dual Inhibitor~1~1.5~1.5Tankyrase-1[10][11][12]
Niraparib 1st Gen. Dual Inhibitor3.8[13]2.1[13]~0.55Lanosterol Synthase (LSS)[14]
Rucaparib 1st Gen. Dual Inhibitor~1.4~6.9~5PARP3[9]
Veliparib 1st Gen. Dual Inhibitor5.2[15][16][17]2.9[15][16][17]~0.56H1, 5-HT1A (at high conc.)[16]
Saruparib (AZD5305) Next-Gen. PARP1-Selective<1>500>500Minimal off-target effects reported[6]
HSK40495 Next-Gen. PARP1-Selective-->5000 (protein binding)[18]-
SNV001 Next-Gen. PARP1-Selective-->500 (PARylation assay)[18]-

Note: IC50 and Ki values are measures of inhibitory potency. A lower value indicates higher potency. Selectivity is calculated as the ratio of PARP2 potency to PARP1 potency; a higher ratio indicates greater selectivity for PARP1.

Experimental Workflows for Determining Target Selectivity and Cross-Reactivity

To rigorously assess the selectivity of a compound like this compound or other novel inhibitors, a multi-faceted experimental approach is essential. Here, we detail two gold-standard methodologies.

KINOMEscan®: A Competition Binding Assay for Broad Profiling

The KINOMEscan® platform is a high-throughput method that quantitatively measures the binding of a compound to a large panel of kinases (and other enzyme families, including PARPs) using a competition binding assay.[19][20][21] This technique does not rely on enzyme activity, thus providing a direct measure of binding affinity (dissociation constant, Kd).

KINOMEscan_Workflow cluster_assay KINOMEscan Assay Principle Compound Test Compound (e.g., this compound) Kinase DNA-tagged Kinase (e.g., PARP1) Compound->Kinase competes with Ligand Immobilized Ligand Kinase->Ligand binds to Bead Solid Support (Bead) Ligand->Bead attached to qPCR Quantitative PCR (qPCR) Bead->qPCR quantify bound kinase via DNA tag Result Binding Affinity (Kd) Calculation qPCR->Result

Caption: Workflow for the KINOMEscan® competition binding assay.

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: The test compound is dissolved in DMSO to create a stock solution, from which serial dilutions are made.

  • Assay Components: The assay consists of three main components: the kinase of interest tagged with a unique DNA identifier, a ligand that binds to the kinase's active site and is immobilized on a solid support (like beads), and the test compound.[20]

  • Competition Binding: The DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test compound. The test compound competes with the immobilized ligand for binding to the kinase's active site.[20]

  • Quantification: After reaching equilibrium, the beads are washed to remove unbound kinase. The amount of kinase bound to the beads is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).[19]

  • Data Analysis: A low qPCR signal indicates that the test compound has successfully competed with the immobilized ligand and is tightly bound to the kinase. By testing a range of compound concentrations, a dose-response curve is generated, from which the dissociation constant (Kd) can be calculated.[20]

Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement in a Cellular Context

CETSA® is a powerful biophysical method for confirming that a compound binds to its intended target within the complex environment of a living cell or tissue.[22][23][24][25] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).[22][25]

CETSA_Workflow cluster_cetsa CETSA® Workflow Cells Intact Cells Treatment Treat with Compound or Vehicle (DMSO) Cells->Treatment Heat Heat aliquots to a range of temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to separate soluble and aggregated proteins Lysis->Centrifugation Quantify Quantify soluble protein (e.g., Western Blot, ELISA) Centrifugation->Quantify Plot Plot % soluble protein vs. Temperature Quantify->Plot

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® for PARP1 Target Engagement

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a BRCA-mutated cancer cell line) to a suitable confluency. Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.[22]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by cooling to room temperature.[22]

  • Cell Lysis and Protein Extraction: Lyse the cells (e.g., through freeze-thaw cycles or with a lysis buffer) to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.[26]

  • Quantification of Soluble Target Protein: Carefully collect the supernatant and quantify the amount of the soluble target protein (PARP1) using a specific detection method, such as Western blotting, ELISA, or mass spectrometry.[26]

  • Data Analysis: For each treatment condition, plot the percentage of soluble PARP1 remaining as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound, compared to the vehicle control, confirms target engagement and stabilization.[25]

Conclusion: The Path to a Superior Therapeutic Index

The pursuit of highly selective PARP1 inhibitors represents a significant advancement in targeted cancer therapy. The potential to maintain potent anti-tumor activity while mitigating off-target toxicities, particularly the hematological side effects linked to PARP2 inhibition, offers the promise of a superior therapeutic index.[1][2] For researchers and drug developers, a rigorous and multi-pronged approach to evaluating selectivity is not just a regulatory requirement but a scientific necessity.

By employing a combination of broad, high-throughput screening methods like KINOMEscan® and cellular target engagement assays such as CETSA®, it is possible to build a comprehensive selectivity profile for any novel inhibitor. This data-driven approach is fundamental to understanding the molecular determinants of a compound's activity, predicting its clinical safety profile, and ultimately, designing safer and more effective therapies for patients.

References

In Vivo Validation of 7-Hydroxyisoindolin-1-one as a Novel PARP Inhibitor: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 7-Hydroxyisoindolin-1-one, a promising heterocyclic compound, by positioning it within the well-established class of Poly (ADP-ribose) polymerase (PARP) inhibitors. Recognizing that the isoindolin-1-one scaffold is a core structural feature in numerous bioactive molecules, we explore the hypothesis that this compound exerts its therapeutic potential through PARP inhibition.[1][2]

The clinical success of PARP inhibitors has revolutionized the treatment landscape for cancers harboring DNA damage response (DDR) deficiencies, most notably those with BRCA1/2 mutations.[3] By inhibiting PARP-1, a key enzyme in the repair of single-strand DNA breaks, these drugs induce a state of "synthetic lethality" in tumor cells that have a compromised homologous recombination (HR) repair pathway, leading to catastrophic DNA damage and cell death.[4]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It objectively compares the potential of this compound with leading FDA-approved PARP inhibitors and provides detailed, field-proven experimental protocols to rigorously assess its in vivo efficacy and mechanism of action.

Comparative Analysis: this compound vs. Established PARP Inhibitors

The therapeutic potential of a new molecular entity is best understood in the context of existing standards of care. We compare this compound with three leading PARP inhibitors: Olaparib, Niraparib, and Talazoparib. This comparison provides the necessary benchmarks for efficacy, target engagement, and potential therapeutic window.

Structural Scaffolds and Core Moieties

While not all PARP inhibitors share the identical isoindolin-1-one core, the underlying pharmacophore often involves a benzamide or related heterocyclic structure that mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes. The structural simplicity of this compound offers a compelling starting point for further chemical optimization.

Performance Benchmarks: In Vivo Efficacy of Approved PARP Inhibitors

To establish clear success criteria for the in vivo validation of this compound, it is crucial to review the performance of established competitors in preclinical models. The following table summarizes representative efficacy data from xenograft studies.

Compound Disease Model Dosage & Route Key Efficacy Outcome Source
Olaparib SUM149PT (BRCA-mutant Breast Cancer) Xenograft50 mg/kg, Oral (daily)32% tumor growth delay[5]
Niraparib BRCA2-deficient Patient-Derived Xenograft (PDX) - Ovarian Cancer75 mg/kg, Oral (daily)Induced tumor regressions and delayed progression as maintenance therapy[6]
Talazoparib SUM149PT (BRCA-mutant Breast Cancer) Xenograft0.33 mg/kg, Oral (daily)35% tumor growth delay[5]
Veliparib SUM149PT (BRCA-mutant Breast Cancer) Xenograft50 mg/kg, Oral (daily)29% tumor growth delay[5]

This table provides a snapshot of reported preclinical efficacy. Direct comparison between studies should be made with caution due to variations in models and methodologies.

Common adverse events associated with PARP inhibitors in clinical use include hematological toxicities like anemia, thrombocytopenia, and neutropenia, which are critical endpoints to monitor in preclinical toxicology studies.[5]

The Mechanism: Synthetic Lethality in DDR-Deficient Cancers

The cornerstone of PARP inhibitor efficacy is the principle of synthetic lethality. In a healthy cell, multiple DNA repair pathways exist. However, in cancer cells with a specific defect (e.g., BRCA1/2 mutation), the inhibition of a compensatory pathway (e.g., by a PARP inhibitor) becomes lethal.

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cell + PARP Inhibitor ssb Single-Strand Break (SSB) parp_norm PARP-1 Mediated Repair ssb->parp_norm Repaired dsb_norm Double-Strand Break (DSB) ssb->dsb_norm Replication Fork Collapse survival_norm Cell Survival parp_norm->survival_norm hr_norm Homologous Recombination (HR) hr_norm->survival_norm dsb_norm->hr_norm Repaired ssb_brca Single-Strand Break (SSB) parpi This compound (PARP Inhibitor) ssb_brca->parpi dsb_brca Double-Strand Break (DSB) ssb_brca->dsb_brca Replication Fork Collapse parp_brca PARP-1 Trapping parpi->parp_brca hr_brca Defective HR (BRCA1/2 loss) death_brca Apoptosis / Cell Death hr_brca->death_brca dsb_brca->hr_brca Repair Fails

Caption: Mechanism of synthetic lethality via PARP inhibition.

Experimental Protocols for In Vivo Validation

The following protocols represent a robust, self-validating system for assessing the in vivo potential of this compound. The causality behind each step is explained to ensure technical and scientific integrity.

Overall Experimental Workflow

The validation process follows a logical progression from initial tolerability studies to definitive efficacy assessment in a clinically relevant cancer model.

G start Synthesize & Characterize This compound mtd Phase 1: Maximum Tolerated Dose (MTD) Study in healthy mice start->mtd pdx Phase 2: Patient-Derived Xenograft (PDX) Model Implantation (e.g., BRCA-mutant Ovarian Cancer) mtd->pdx random Tumor Growth to Staging Size (~150-200 mm³) & Randomization into Cohorts pdx->random treat Phase 3: Chronic Dosing Regimen - Vehicle Control - this compound (e.g., at 0.8x MTD) - Positive Control (e.g., Olaparib) random->treat monitor Monitor Tumor Volume & Body Weight (2-3 times weekly) treat->monitor endpoint Study Endpoint (e.g., Tumor volume >1500 mm³ or 28 days) monitor->endpoint analysis Phase 4: Data Analysis & Tissue Harvest - Tumor Growth Inhibition (TGI) - Pharmacodynamic (PD) Biomarkers (pAR levels) - Histopathology endpoint->analysis end Go/No-Go Decision for Further Development analysis->end

Caption: In vivo validation workflow for a novel PARP inhibitor.
Protocol 1: Maximum Tolerated Dose (MTD) Study

Rationale: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity. This is critical for selecting a safe and effective dose for efficacy studies.

  • Animal Model: Use a cohort of healthy female athymic nude mice (n=3-5 per group), age-matched (6-8 weeks).

  • Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dose Escalation:

    • Administer escalating doses of the compound to different groups of mice (e.g., 10, 30, 100 mg/kg) via the intended clinical route (e.g., oral gavage).

    • Dose daily for 5-7 consecutive days.

  • Monitoring:

    • Record body weight daily. A weight loss exceeding 15-20% is a primary sign of toxicity.

    • Observe animals for clinical signs of distress (e.g., lethargy, ruffled fur).

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality or body weight loss exceeding the predefined limit.

Protocol 2: Ovarian Cancer PDX Efficacy Study

Rationale: To evaluate the anti-tumor activity of this compound in a clinically relevant model that mimics human disease. A BRCA-mutated PDX model is chosen to specifically test the synthetic lethality hypothesis.[6]

  • Animal Model: Female immunodeficient mice (e.g., NSG) implanted subcutaneously with a well-characterized, BRCA2-mutated high-grade serous ovarian carcinoma PDX.

  • Staging and Randomization:

    • Allow tumors to grow to an average volume of 150-200 mm³.

    • Randomize animals into treatment cohorts (n=8-10 per group) ensuring similar mean tumor volumes across groups.

  • Treatment Cohorts:

    • Group 1 (Vehicle Control): Administer vehicle daily.

    • Group 2 (Test Article): Administer this compound at a dose determined from the MTD study (e.g., 0.8x MTD), daily.

    • Group 3 (Positive Control): Administer Olaparib at a clinically relevant dose (e.g., 50 mg/kg), daily.

  • Efficacy Monitoring:

    • Measure tumor dimensions with digital calipers twice weekly and calculate volume (Volume = 0.5 x Length x Width²).

    • Measure body weight twice weekly as a marker for systemic toxicity.

  • Study Endpoint and Analysis:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit (e.g., 1500 mm³).

    • At termination, euthanize animals and harvest tumors.

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Flash-freeze a portion of each tumor for pharmacodynamic analysis and fix the remainder in formalin for histopathology.

Protocol 3: Pharmacodynamic (PD) Biomarker Assessment

Rationale: To confirm that this compound is engaging its target in vivo. A reduction in poly(ADP-ribose) (PAR) levels in the tumor is a direct indicator of PARP inhibition.[7]

  • Sample Collection: Use tumor tissue harvested at the end of the efficacy study. It is advisable to collect tissues at a specific time point post-final dose (e.g., 2-4 hours) to capture peak drug effect.

  • Western Blot Analysis:

    • Prepare protein lysates from the frozen tumor samples.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PAR.

    • Use an appropriate loading control (e.g., β-actin) to normalize the data.

  • Data Interpretation: A significant reduction in PAR signal in the tumors from the this compound treated group compared to the vehicle control group provides strong evidence of in vivo target engagement.

Conclusion and Future Directions

This guide outlines a scientifically rigorous pathway for the in vivo validation of this compound as a potential PARP inhibitor. By benchmarking against established drugs like Olaparib and employing validated preclinical models and protocols, researchers can generate the robust data package necessary for a go/no-go decision.

Successful validation, characterized by significant tumor growth inhibition in a BRCA-deficient model and confirmed on-target activity via PAR reduction, would position this compound as a compelling candidate for further development. Subsequent steps would include formal toxicology studies, investigation of combination therapies (e.g., with chemotherapy or immunotherapy), and exploration in other DDR-deficient cancer types.

References

A Head-to-Head Comparison of Synthetic Routes to 7-Hydroxyisoindolin-1-one: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 7-hydroxyisoindolin-1-one scaffold is a key structural motif in a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest to researchers in drug discovery and development. This guide provides a detailed, head-to-head comparison of two distinct synthetic routes to this valuable intermediate, offering field-proven insights into the practical considerations of each approach.

Introduction to this compound

The isoindolin-1-one core is recognized as a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties. The introduction of a hydroxyl group at the 7-position provides a crucial handle for further functionalization, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. The choice of synthetic route to this compound can significantly impact the overall efficiency, cost, and scalability of a drug development program. This guide will dissect two prominent synthetic strategies, providing the necessary data for an informed decision.

Route 1: Catalytic Hydrogenation of 7-Hydroxyphthalimide

This route represents a classical and reliable approach, proceeding in two main stages: the formation of 7-hydroxyphthalimide from a commercially available starting material, followed by a selective catalytic hydrogenation.

Workflow for Route 1

A 3-Hydroxyphthalic Anhydride B 7-Hydroxyphthalimide A->B  NH3 (aq) or (NH4)2CO3, heat   C This compound B->C  H2, Pd/C,  TFA (cat.)  

Caption: Synthetic pathway for Route 1.

Scientific Rationale and Mechanistic Insights

The initial step involves the reaction of 3-hydroxyphthalic anhydride with an ammonia source, such as aqueous ammonia or ammonium carbonate, to form the corresponding phthalimide.[1] This is a well-established condensation reaction driven by the elimination of water.

The key transformation in this route is the selective catalytic hydrogenation of one of the two carbonyl groups of the phthalimide ring. Phthalimides are generally resistant to reduction under neutral conditions. However, the presence of a strong acid promoter, such as trifluoroacetic acid (TFA), facilitates the reduction over a palladium-on-carbon (Pd/C) catalyst.[2] The acid is believed to protonate a carbonyl oxygen, increasing its electrophilicity and making it more susceptible to hydride attack from the catalyst surface.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Hydroxyphthalimide

  • In a round-bottom flask, combine 3-hydroxyphthalic anhydride (1 equivalent) and ammonium carbonate (1.5 equivalents).

  • Heat the mixture gently with a Bunsen burner or in a sand bath until it melts and effervescence ceases. The temperature should be gradually increased to approximately 300°C.

  • Continue heating for 1.5 to 2 hours until the evolution of water is complete and the melt becomes clear.

  • Allow the reaction mixture to cool and solidify. The resulting solid is 7-hydroxyphthalimide, which can be used in the next step with minimal purification. For higher purity, recrystallization from water or ethanol can be performed.

Step 2: Catalytic Hydrogenation to this compound

  • To a solution of 7-hydroxyphthalimide (1 equivalent) in ethyl acetate, add a catalytic amount of 10% palladium on carbon (Pd/C) and a catalytic amount of trifluoroacetic acid (TFA).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitoring by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Route 2: Reductive Cyclization of 2-Cyano-6-hydroxybenzoic Acid

This alternative route employs a reductive cyclization strategy, starting from a suitably substituted benzoic acid derivative. This approach offers a different set of considerations regarding starting material availability and reaction conditions.

Workflow for Route 2

D 2-Cyano-6-hydroxybenzoic Acid E This compound D->E  H2, Raney Ni or  Pd/C, NH3 (aq)  

Caption: Synthetic pathway for Route 2.

Scientific Rationale and Mechanistic Insights

This method relies on the simultaneous reduction of a nitrile group to an aminomethyl group and subsequent intramolecular amidation to form the isoindolinone ring. The starting material, 2-cyano-6-hydroxybenzoic acid, can be prepared from commercially available precursors. The key transformation is a one-pot reductive amination and cyclization.

The use of a catalyst like Raney Nickel or Palladium on carbon in the presence of ammonia is crucial. Hydrogen gas reduces the nitrile to a primary amine, which then undergoes an intramolecular condensation with the carboxylic acid moiety to form the stable five-membered lactam ring. The presence of ammonia can help to facilitate the reaction and maintain a basic environment.

Detailed Experimental Protocol
  • Place 2-cyano-6-hydroxybenzoic acid (1 equivalent) and a catalytic amount of Raney Nickel or 10% Pd/C in a pressure-resistant reaction vessel.

  • Add a suitable solvent, such as ethanol or aqueous ammonia.

  • Pressurize the vessel with hydrogen gas (pressure may vary, but typically in the range of 50-100 psi).

  • Heat the reaction mixture to a temperature between 50-100°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, carefully vent the hydrogen gas and filter the reaction mixture through Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Head-to-Head Comparison

FeatureRoute 1: Catalytic HydrogenationRoute 2: Reductive Cyclization
Starting Material 3-Hydroxyphthalic Anhydride (commercially available)2-Cyano-6-hydroxybenzoic Acid (may require synthesis)
Number of Steps 21 (from the benzoic acid derivative)
Key Transformation Selective carbonyl reductionReductive cyclization of nitrile
Catalyst Palladium on Carbon (Pd/C)Raney Nickel or Palladium on Carbon (Pd/C)
Reagents Ammonia/Ammonium Carbonate, H₂, Trifluoroacetic AcidH₂, Ammonia (optional)
Reaction Conditions Step 1: High temperature (up to 300°C); Step 2: Room temperature, 1-4 atm H₂Elevated temperature (50-100°C) and pressure (50-100 psi H₂)
Potential Yield Generally high for both stepsCan be high, but may require optimization
Purification Recrystallization and/or column chromatographyColumn chromatography or recrystallization
Scalability Generally good, though high-temperature fusion in Step 1 may pose challenges. Hydrogenation is scalable.High-pressure hydrogenation is well-established for large-scale synthesis.
Safety Considerations Use of flammable hydrogen gas. Trifluoroacetic acid is corrosive. High-temperature fusion requires caution.Use of flammable hydrogen gas under pressure. Raney Nickel is pyrophoric.

Discussion and Recommendations

Route 1 offers a robust and well-documented path to this compound. Its primary advantage lies in the ready availability of the starting material, 3-hydroxyphthalic anhydride. The two-step process is generally high-yielding, and the catalytic hydrogenation step is a common and scalable industrial process. The main challenges are the high temperature required for the formation of the phthalimide and the use of an acidic promoter for the hydrogenation, which may not be compatible with all functional groups if applied to more complex substrates.

Route 2 presents a more convergent approach, potentially offering a shorter synthesis if the starting 2-cyano-6-hydroxybenzoic acid is readily accessible. This one-pot reductive cyclization can be highly efficient. However, the synthesis of the starting material may add extra steps to the overall sequence, potentially offsetting the advantage of the one-pot final step. The use of high-pressure hydrogenation and potentially pyrophoric Raney Nickel requires specialized equipment and careful handling, which might be a consideration for some research laboratories.

References

A Comparative Guide to Peer-Reviewed Methods for Confirming the Identity of 7-Hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of a novel or synthesized compound is a cornerstone of chemical and pharmaceutical research. For a molecule like 7-Hydroxyisoindolin-1-one, a multi-faceted analytical approach is not just recommended; it is essential for unambiguous identification. This guide will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) as complementary techniques. Each method provides a unique piece of the structural puzzle, and their combined data constitutes a powerful, self-validating system for identity confirmation.

Orthogonal Analytical Workflow for Structural Confirmation

A robust confirmation of this compound's identity relies on the principle of orthogonality, where each analytical technique provides distinct and complementary information. This workflow minimizes the risk of misinterpretation and builds a comprehensive, validated data package.

MS_Fragmentation M_H [M+H]⁺ m/z 150.0550 Fragment1 [M+H-H₂O]⁺ Loss of Water M_H->Fragment1 Fragment2 [M+H-CO]⁺ Loss of Carbon Monoxide M_H->Fragment2

Safety Operating Guide

Definitive Guide to the Proper Disposal of 7-Hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Hydroxyisoindolin-1-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established chemical safety principles and best practices for hazardous waste management.

Hazard Identification and Risk Assessment

Before handling any waste, a thorough risk assessment is paramount. Based on data from analogous compounds, we can infer the potential hazards associated with this compound.

Inferred Hazard Profile:

Hazard CategoryPotential EffectRecommended Precautions
Skin Corrosion/Irritation May cause skin irritation upon contact.[2][3]Wear nitrile gloves and a lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation.[1][2][3]Wear chemical safety goggles or a face shield.
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[2]Handle in a well-ventilated area or a chemical fume hood.
Environmental Hazard Unknown, but should not be released into the environment.[4]Prevent entry into drains and waterways.

The primary principle is one of caution. All waste containing this compound, including contaminated labware, must be managed as hazardous waste and disposed of through a licensed hazardous waste facility.[5] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer. [4][6]

Waste Segregation and Collection Protocol

Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions and ensures that waste is handled by the appropriate disposal stream.[7]

Step-by-Step Collection Procedure:

  • Select a Compatible Container:

    • Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The original manufacturer's container, if empty and in good condition, is an excellent choice.

    • Liquid Waste (Solutions): Use a designated, compatible solvent waste container (e.g., HDPE or glass). Segregate halogenated and non-halogenated solvent wastes.[7]

  • Label the Waste Container:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[8][9]

    • The label must include:

      • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[7]

      • An estimate of the concentration and quantity.

      • The date accumulation started.

      • The name of the principal investigator or lab group.

  • Accumulate Waste Safely:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is kept closed at all times, except when adding waste.[8][10]

    • Utilize secondary containment (such as a chemical-resistant tray or bin) to contain any potential leaks.[8]

The following diagram illustrates the decision-making process for waste segregation.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Disposal start Waste Containing This compound is_solid Is the waste solid or contaminated solid labware? start->is_solid  Assess Physical State   is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_waste Collect in labeled 'Solid Hazardous Waste' container. (e.g., HDPE pail) is_solid->solid_waste Yes is_halogenated Does the solvent contain halogens (F, Cl, Br, I)? is_liquid->is_halogenated Yes ehs_pickup Arrange for pickup by licensed hazardous waste vendor. solid_waste->ehs_pickup liquid_waste_non_halo Collect in labeled 'Non-Halogenated Solvent Waste' container. liquid_waste_non_halo->ehs_pickup liquid_waste_halo Collect in labeled 'Halogenated Solvent Waste' container. liquid_waste_halo->ehs_pickup is_halogenated->liquid_waste_non_halo No is_halogenated->liquid_waste_halo Yes

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Procedures

The ultimate disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.[5]

A. Disposal of Contaminated Solid Waste (e.g., gloves, weigh boats, paper towels):

  • Place all contaminated solid debris directly into the designated "Solid Hazardous Waste" container.

  • Do not overfill the container.

  • Once full, ensure the lid is securely fastened.

  • Store in the satellite accumulation area until pickup is arranged.

B. Disposal of Unused or Expired Pure Compound:

  • The pure compound must remain in its original, clearly labeled container.

  • If the original container is compromised, carefully transfer the material to a new, compatible container and label it appropriately.

  • Manage this as hazardous waste and arrange for EHS pickup.

C. Disposal of Contaminated Glassware:

  • Rinsing Procedure: Empty chemical containers must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) capable of removing the residue.[7][9]

  • Rinsate Collection: The first rinseate must be collected and disposed of as liquid hazardous waste in the appropriate solvent waste container.[11] For highly toxic compounds, the first three rinses must be collected.[11] Given the unknown toxicity of this compound, collecting the first three rinses is the most prudent course of action.

  • Final Disposal: After triple rinsing and air-drying, the defaced glassware can typically be disposed of in a designated laboratory glass waste container. Consult your institutional policy.

D. Arranging for Final Disposal:

  • When your waste container is approximately 90% full, complete the hazardous waste label with the final volume/weight percentages.[10]

  • Contact your institution's EHS office to schedule a hazardous waste pickup.

  • Ensure that all personnel are trained on these waste handling procedures.[8]

Emergency Procedures: Spills and Exposures

In the event of an accidental release, prompt and correct action is critical.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (gloves, goggles, lab coat), gently sweep up the solid material to avoid creating dust.[4]

    • Place the swept material and any contaminated cleaning supplies into a sealed container and label it as "Hazardous Waste".

    • Clean the spill area with a suitable solvent and paper towels, disposing of all materials as hazardous waste.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.

The following diagram outlines the emergency response workflow.

G cluster_0 Immediate Actions cluster_1 Spill Containment (Minor Solid Spill) cluster_2 Personnel Exposure spill Spill or Exposure Occurs alert Alert others in the area spill->alert skin Skin Contact: Flush with water for 15 min spill->skin eye Eye Contact: Flush with water for 15 min spill->eye evacuate Evacuate if necessary (large spill, poor ventilation) alert->evacuate For major incidents ppe Don appropriate PPE alert->ppe For minor spills contain Gently sweep up solid material ppe->contain collect Place waste in a sealed, labeled hazardous waste container contain->collect clean Clean spill area with solvent; dispose of all materials as waste collect->clean seek_medical Seek Medical Attention skin->seek_medical eye->seek_medical

Caption: Emergency Response Workflow for Spills and Exposures.

By adhering to these rigorous, evidence-based protocols, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific practice.

References

Comprehensive Safety and Handling Guide for 7-Hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 7-Hydroxyisoindolin-1-one, a key biochemical reagent in life science research.[1] As a derivative of the isoindolinone scaffold, which is prevalent in many biologically active compounds, understanding its specific handling requirements is paramount for ensuring laboratory safety and experimental integrity.[2][3] This document is intended for researchers, scientists, and drug development professionals.

While this compound is not classified as a hazardous substance under the US OSHA Hazard Communication Standard, it is crucial to adhere to good industrial hygiene and safety practices.[4] The toxicological properties of this specific compound have not been exhaustively investigated, and therefore, a cautious approach is warranted. This guide is built on the foundational principles of risk minimization and procedural diligence.

Hazard Identification and Risk Assessment

Although not formally classified as hazardous, this compound may cause irritation upon contact with the skin, eyes, and respiratory tract.[4] Ingestion may also lead to irritation.[4] The primary risks associated with handling this compound are localized irritation and the potential for unknown biological effects due to its classification as a biochemical reagent.

Summary of Potential Hazards:

Hazard RoutePotential EffectMitigation Strategy
Skin Contact May cause irritation.[4]Wear appropriate protective gloves and a lab coat.[4]
Eye Contact May cause irritation.[4]Wear safety glasses or chemical splash goggles.[4][5]
Inhalation May cause respiratory tract irritation.[4]Handle in a well-ventilated area or a fume hood. Avoid dust formation.[4]
Ingestion May cause irritation.[4]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety. The following PPE is mandatory when handling this compound.

Primary Engineering Controls: The First Line of Defense

The primary method for controlling exposure to any chemical is to use engineering controls. For this compound, especially when handling the solid form where dust can be generated, a fume hood or other ventilated enclosure is recommended.[4] This captures airborne particles at the source, preventing inhalation.

Essential Personal Protective Equipment

The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale for Use
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards.[5]Protects eyes from potential splashes or airborne dust particles of the compound.[4]
Skin and Body Protection - Gloves: Chemically resistant gloves (e.g., nitrile). - Lab Coat: A standard, long-sleeved lab coat.Prevents direct skin contact and potential irritation.[4] The lab coat protects personal clothing from contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation.[4]If handling large quantities or if dust formation is unavoidable, a NIOSH-approved particulate filter respirator may be considered.[4]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Assess_Hazards Assess Hazards: - Review SDS - Note potential for irritation Select_PPE Select Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat Assess_Hazards->Select_PPE Check_Ventilation Ensure Proper Ventilation: - Fume Hood Operational Select_PPE->Check_Ventilation Don_PPE Don PPE in Correct Order Check_Ventilation->Don_PPE Handle_Chemical Handle this compound - Avoid dust generation - Minimize quantities Don_PPE->Handle_Chemical Doff_PPE Doff PPE Carefully - Avoid self-contamination Handle_Chemical->Doff_PPE Segregate_Waste Segregate Chemical Waste Doff_PPE->Segregate_Waste Dispose_PPE Dispose of Contaminated PPE as Chemical Waste Segregate_Waste->Dispose_PPE Clean_Work_Area Clean and Decontaminate Work Surfaces Dispose_PPE->Clean_Work_Area Wash_Hands Wash Hands Thoroughly Clean_Work_Area->Wash_Hands

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for safety.

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[4]

    • Ensure that a properly functioning fume hood is available.

    • Assemble all necessary PPE: chemical safety goggles, nitrile gloves, and a lab coat.

    • Designate a specific area for handling the compound to contain any potential spills.

  • Handling the Compound:

    • Don all required PPE before entering the designated handling area.

    • When weighing the solid compound, do so within the fume hood to minimize the risk of inhaling dust.

    • Handle the compound with care to avoid creating dust.[4]

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • After handling is complete, carefully remove and dispose of gloves in the appropriate chemical waste container.

    • Wash hands thoroughly with soap and water.

    • Clean and decontaminate the work surface.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to hold the eyelids open.[4] Seek medical attention.[4]

  • Skin Contact: Remove any contaminated clothing and wash the affected skin area with plenty of soap and water.[4] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to an area with fresh air.[4] If breathing is difficult or symptoms of irritation occur, seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and drink plenty of water afterward.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]

  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[4] Ensure the area is well-ventilated. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Emergency_Response cluster_actions Exposure Exposure Occurs Eye_Contact Eye Contact: Flush with water for 15 min Exposure->Eye_Contact Skin_Contact Skin Contact: Wash with soap and water Exposure->Skin_Contact Inhalation Inhalation: Move to fresh air Exposure->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth, drink water. Exposure->Ingestion Medical_Attention Seek Immediate Medical Attention Eye_Contact->Medical_Attention Skin_Contact->Medical_Attention if irritation persists Inhalation->Medical_Attention Ingestion->Medical_Attention

Caption: Immediate actions for exposure to this compound.

Storage and Disposal Plan

Proper storage and disposal are integral to the chemical's lifecycle management and laboratory safety.

Storage
  • Store this compound in a tightly closed container.[4]

  • Keep the container in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Disposal
  • All waste containing this compound, including empty containers and contaminated PPE, must be disposed of as chemical waste.

  • Do not empty into drains.[4]

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxyisoindolin-1-one
Reactant of Route 2
Reactant of Route 2
7-Hydroxyisoindolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.